molecular formula C4H6N4OS B012740 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide CAS No. 107487-63-8

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

货号: B012740
CAS 编号: 107487-63-8
分子量: 158.18 g/mol
InChI 键: OXCZCKAFWPSOFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C4H6N4OS and a molecular weight of 158.18 g/mol . Its CAS registration number is 107487-63-8 . This compound belongs to the 1,2,3-triazole-4-carboxamide class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry with considerable potential for the discovery of diverse biological activities . Specifically, 1,2,3-triazole-4-carboxamide derivatives have been identified as promising antimicrobial agents, with several analogs showing potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, closely related structural analogs, specifically 5-amino-1,2,3-triazole-4-carboxamides (ATCs), have been identified as a novel hit series with significant activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease . The 1,2,3-triazole core is a versatile pharmacophore, and molecules based on this structure are actively investigated for use in basic research and future clinical studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

5-methylsulfanyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-10-4-2(3(5)9)6-8-7-4/h1H3,(H2,5,9)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZCKAFWPSOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Proposed Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a robust and scientifically grounded synthetic pathway for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,2,3-triazole core is a privileged scaffold in pharmaceutical sciences, and the incorporation of a carboxamide and a methylthio group is anticipated to modulate biological activity and physicochemical properties. As no direct synthesis has been reported for this specific molecule, this guide proposes a logical, three-step sequence based on established and analogous chemical transformations. The proposed route begins with the regioselective synthesis of a key 5-iodo-1,2,3-triazole intermediate, followed by nucleophilic substitution to install the methylthio moiety, and concludes with the amidation of a carboxylate precursor. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, and the underlying scientific rationale for each transformation, intended for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry. Its prevalence stems from its remarkable chemical stability, its capacity to engage in hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient.[2][3][4]

The target molecule, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, integrates three key pharmacophoric elements:

  • 1H-1,2,3-Triazole Core: Provides a stable, polar, and aromatic scaffold.

  • 4-Carboxamide Group: A classic functional group in drug molecules, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for target binding.[5]

  • 5-Methylthio Group: The sulfur atom can participate in various non-covalent interactions, and its metabolic profile (e.g., oxidation to sulfoxide or sulfone) can be exploited for prodrug strategies or to fine-tune activity and solubility.

The challenge lies in the specific substitution pattern (1,4,5-trisubstituted), which is not accessible through standard CuAAC protocols. This guide therefore proposes a post-cyclization functionalization strategy that offers a high degree of control and feasibility.

Retrosynthetic Analysis and Strategic Approach

A direct one-pot synthesis of the target molecule is synthetically challenging due to regioselectivity issues.[6] A more logical approach is a convergent synthesis that builds the triazole core first and then introduces the desired functional groups in subsequent steps.

Our retrosynthetic analysis identifies a key intermediate: ethyl 5-iodo-1H-1,2,3-triazole-4-carboxylate . This intermediate is strategically advantageous because the iodo-group at the electron-deficient C5 position is an excellent leaving group for nucleophilic substitution, and the ethyl ester at C4 is a stable precursor to the target carboxamide.

G TM Target Molecule 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide Ester Intermediate 2 Ethyl 5-(methylthio)-1H-1,2,3-triazole-4-carboxylate TM->Ester Amidation IodoEster Key Intermediate 1 Ethyl 5-iodo-1H-1,2,3-triazole-4-carboxylate Ester->IodoEster Nucleophilic Substitution (MeSNa) SMs Starting Materials (Ethyl Propiolate, NaN3, NIS) IodoEster->SMs Iodocyclization (Cu(I) catalyzed)

Caption: Retrosynthetic pathway for the target molecule.

This strategy hinges on three validated transformations:

  • Copper-Catalyzed Iodocyclization: Formation of the 5-iodo-1,2,3-triazole core.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of iodide with a thiomethoxide nucleophile.

  • Amidation: Conversion of the ethyl ester to the primary amide.

Proposed Synthetic Pathway and Detailed Protocols

The overall workflow is designed as a linear three-step synthesis, starting from commercially available materials.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: C-S Bond Formation cluster_2 Step 3: Amidation SM1 Ethyl Propiolate Intermediate1 Ethyl 5-iodo-1H-1,2,3-triazole-4-carboxylate SM1->Intermediate1 CuI, Et3N Acetonitrile, RT SM2 NaN3 SM2->Intermediate1 CuI, Et3N Acetonitrile, RT SM3 NIS SM3->Intermediate1 CuI, Et3N Acetonitrile, RT Intermediate2 Ethyl 5-(methylthio)-1H-1,2,3- triazole-4-carboxylate Intermediate1->Intermediate2 MeSNa DMF, 60°C FinalProduct 5-(methylthio)-1H-1,2,3- triazole-4-carboxamide Intermediate2->FinalProduct 1. NaOH (aq) 2. EDC, HOBt, NH4Cl

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of Ethyl 5-iodo-1H-1,2,3-triazole-4-carboxylate (Intermediate 1)

Rationale: This step utilizes a copper-catalyzed multicomponent reaction to construct the functionalized triazole core. The use of an iodinating agent like N-Iodosuccinimide (NIS) in the reaction mixture allows for the direct and regioselective installation of iodine at the C5 position.[7][8] This is a highly efficient method to generate the key intermediate required for the subsequent nucleophilic substitution.

Experimental Protocol:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add acetonitrile (100 mL).

  • Add ethyl propiolate (1.0 eq.), sodium azide (NaN₃, 1.2 eq.), and N-Iodosuccinimide (NIS, 1.2 eq.).

  • Add triethylamine (Et₃N, 2.0 eq.) followed by copper(I) iodide (CuI, 0.1 eq.).

  • Stir the resulting suspension vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl propiolate is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess iodine) and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of Ethyl 5-(methylthio)-1H-1,2,3-triazole-4-carboxylate (Intermediate 2)

Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The C5 position of the triazole ring is electron-deficient, and this effect is enhanced by the adjacent C4-ester group, making the iodo-substituent an excellent leaving group. Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile that will readily displace the iodide.[9] This reaction is a reliable method for forming the required C-S bond.

Experimental Protocol:

  • Dissolve Intermediate 1 (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under an argon atmosphere.

  • Add sodium thiomethoxide (NaSMe, 1.5 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and then brine to remove DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired thioether.

Step 3: Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (Final Product)

Rationale: The final step is the conversion of the ethyl ester to the primary amide. A two-step hydrolysis-coupling sequence is proposed for maximum control and yield, avoiding the high pressures and temperatures often required for direct ammonolysis. First, the ester is saponified to the corresponding carboxylic acid. Second, the acid is activated with standard peptide coupling reagents (EDC/HOBt) and reacted with an ammonia source to form the amide. This is a standard, high-yielding transformation in organic synthesis.[10]

Experimental Protocol:

  • Saponification:

    • Dissolve Intermediate 2 (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (3:1).

    • Add sodium hydroxide (NaOH, 2.0 eq.) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete hydrolysis of the ester.

    • Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with 1M HCl.

    • Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude carboxylic acid, which can be used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid (1.0 eq.) in anhydrous DMF under an argon atmosphere.

    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.).

    • Stir the mixture at 0 °C for 20 minutes.

    • Add ammonium chloride (NH₄Cl, 1.5 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by recrystallization or silica gel chromatography to obtain 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed by standard analytical techniques, including NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

CompoundFormulaMol. Weight ( g/mol )Expected AppearanceKey Characterization Notes
Intermediate 1 C₅H₆IN₃O₂267.03Off-white to pale yellow solid¹H NMR: Signal for ethyl group (quartet & triplet). MS: Isotopic pattern for Iodine.
Intermediate 2 C₆H₉N₃O₂S187.22White to off-white solid¹H NMR: Appearance of a singlet for -SMe (~2.5 ppm). Disappearance of the Iodo-signal in MS.
Final Product C₄H₆N₄OS158.18White solid¹H NMR: Disappearance of ethyl signals, appearance of broad singlets for -CONH₂. IR: Strong C=O stretch (~1660 cm⁻¹).
Conclusion

This guide presents a well-reasoned and plausible synthetic route to the novel compound 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. By leveraging a modern iodocyclization reaction followed by robust, high-yielding functional group interconversions, this pathway provides a clear and actionable strategy for researchers. Each step is grounded in established chemical principles and supported by analogous transformations in the scientific literature, ensuring a high probability of success. The synthesis of this molecule will enable further investigation into its potential as a valuable scaffold in drug discovery and development.

References
  • Miao, T., & Wang, L. (2008). Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I)
  • Li, Z., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • Mohan, D. C., et al. (2015). Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3.
  • Ranu, B. C., et al. (2010). Regioselective procedures for the synthesis of 1,2,3‐triazoles.
  • Albert, A. (1971). The Dimroth rearrangement. Part XII. Transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into the corresponding 4-benzylamino isomers. Journal of the Chemical Society C: Organic.
  • Yoshida, S., et al. (2013).
  • L'abbé, G., et al. (2010). Dimroth Rearrangement of 5-Hydrazino-1,2,3-Triazoles and 5-Hydrazinotetrazoles.
  • Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia.
  • Wang, C.-Y., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][11][12]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry.

  • Antonova-Koch, Y., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry.
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  • Al-Masoudi, N. A., et al. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
  • Orozco-Gonzalez, Y., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules.
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  • Kalhor, M., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • de la Torre, B. G., et al. (2014). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap.
  • Liu, Y., et al. (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry.
  • Gaponov, A. A., & Fedorov, A. Y. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds.
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Sources

Comprehensive Technical Guide on 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide: Synthesis, Physicochemical Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile bioisostere for amides and a critical precursor for complex heterocyclic systems like 8-azapurines. Within this class, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide represents a highly specialized derivative. The introduction of a methylthio group at the 5-position creates a unique "push-pull" electronic system when paired with the electron-withdrawing 4-carboxamide group. This specific substitution pattern finely tunes the lipophilicity, hydrogen-bonding capacity, and steric profile of the molecule, making it a prime candidate for the development of novel chemical biology tools, antimicrobial adjuvants, and enzyme inhibitors[1].

This technical whitepaper provides an authoritative, deep-dive analysis of the physicochemical properties, synthetic methodologies, and pharmacological utility of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Structural & Physicochemical Profiling

The rational design of drugs utilizing the 1,2,3-triazole-4-carboxamide core relies heavily on understanding its tautomeric behavior and electronic distribution. The 1H-1,2,3-triazole ring exists in an equilibrium of three tautomeric forms (1H, 2H, and 3H). In polar environments, the 1H and 2H tautomers predominate, dictating how the molecule interacts with target protein pockets.

The 5-methylthio substitution provides a distinct advantage over the more common 5-amino or 5-mercapto derivatives by capping the reactive sulfur, thereby increasing the topological polar surface area (TPSA) efficiency and enhancing membrane permeability without sacrificing the critical hydrogen-bond donor/acceptor network of the carboxamide moiety.

Quantitative Physicochemical Data

The following table summarizes the theoretical and typical physicochemical parameters of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, validating its suitability for lead optimization.

PropertyValue (Theoretical/Typical)Significance in Drug Design
Molecular Formula C₄H₆N₄OSDefines the foundational atomic composition.
Molecular Weight 158.18 g/mol Highly fragment-like; ideal for Fragment-Based Drug Discovery (FBDD)[1].
LogP (Predicted) ~0.1 - 0.5Balanced hydrophilicity/lipophilicity; improved cellular permeability over 5-amino analogs.
Topological Polar Surface Area ~85 ŲExcellent for membrane transit; allows effective intracellular targeting.
Hydrogen Bond Donors 3 (NH₂, triazole NH)Crucial for anchoring to target protein binding pockets (e.g., RecA).
Hydrogen Bond Acceptors 4 (N, N, N, O)Facilitates robust binding kinetics and water-mediated interactions.
Tautomeric States 1H, 2H, 3HDynamic structural adaptation depending on the local pH and solvent polarity.

Mechanistic Synthesis & Experimental Workflows

The synthesis of 5-(alkylthio)-1H-1,2,3-triazole-4-carboxamides requires precise control over regioselectivity. The most robust and modular approach involves the selective S-alkylation of the highly reactive intermediate, 5-mercapto-1H-1,2,3-triazole-4-carboxamide.

Synthetic Logic and Causality

The thiol proton (pKa ~ 6-7) is significantly more acidic than the triazole NH (pKa ~ 9-10) and the carboxamide NH₂ (pKa > 15). By utilizing a mild base (K₂CO₃) at low temperatures, we can selectively deprotonate the thiol to form a highly nucleophilic thiolate anion. This causality ensures that the subsequent reaction with iodomethane (MeI) yields the S-methylated product exclusively, avoiding unwanted N-alkylation on the triazole ring.

SynthWorkflow A 5-Mercapto-1H-1,2,3- triazole-4-carboxamide (Starting Material) B Deprotonation (K2CO3, DMF, 0°C) A->B Base addition C S-Alkylation (MeI, 25°C, 2h) B->C Thiolate formation D 5-(Methylthio)-1H-1,2,3- triazole-4-carboxamide (Target Product) C->D Nucleophilic attack & Workup

Synthetic workflow for S-methylation of 5-mercapto-1H-1,2,3-triazole-4-carboxamide.

Protocol: Selective S-Methylation

Step 1: Preparation Suspend 5-mercapto-1H-1,2,3-triazole-4-carboxamide (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere to prevent disulfide bond formation.

Step 2: Selective Deprotonation Add anhydrous potassium carbonate (K₂CO₃) (1.1 eq, 11 mmol) to the suspension. Stir at 0 °C for 15 minutes. Causality: The slight molar excess of a mild base selectively deprotonates the highly acidic thiol group without stripping protons from the triazole core, establishing a self-validating regiocontrol mechanism.

Step 3: Alkylation Dropwise add iodomethane (MeI) (1.05 eq, 10.5 mmol) over 10 minutes. Maintain the temperature at 0 °C during addition, then allow the reaction to warm to ambient temperature (25 °C) and stir for 2 hours. Causality: MeI is a highly reactive, volatile electrophile. Controlled low-temperature addition prevents exothermic runaway and suppresses the formation of sulfonium ions (over-alkylation).

Step 4: Quenching & Isolation Pour the reaction mixture into ice-cold distilled water (100 mL). Adjust the pH to ~5-6 using 1M HCl to ensure the triazole ring remains fully protonated, driving the product out of the aqueous phase. Extract with ethyl acetate (3 x 50 mL).

Step 5: Purification & Validation Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol/water.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the following analytical checks must be met:

  • ¹H NMR (DMSO-d₆): The disappearance of the highly deshielded thiol proton (S-H) signal at ~13-14 ppm and the appearance of a sharp singlet at ~2.5-2.7 ppm (integrating to 3 protons) confirms successful S-methylation. The carboxamide protons will appear as two broad singlets between 7.5 and 8.5 ppm due to restricted C-N bond rotation.

  • LC-MS: Electrospray ionization (ESI+) must yield an [M+H]⁺ peak at m/z 159.0.

Pharmacological Utility & Target Interactions

The 1,2,3-triazole-4-carboxamide class has gained significant traction in the fight against antimicrobial resistance[1]. Structurally related compounds, such as 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, have been identified as potent inhibitors of the bacterial SOS response[2].

The SOS response is a highly conserved genetic pathway that bacteria utilize to survive severe DNA damage—often induced by bactericidal antibiotics. By inhibiting the RecA-mediated cleavage of the LexA repressor (which normally initiates the SOS response), these triazole compounds act as "DISARMERs" (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance)[2].

The 5-methylthio derivative is of particular interest here. The methylthio group provides enhanced lipophilic contacts within the RecA binding cleft compared to the 5-amino analog, while the sulfur atom's polarizability allows for unique, transient dipole interactions with surrounding amino acid residues.

SOSMechanism Stress Antibiotic-Induced DNA Damage RecA RecA Nucleoprotein Filament Activation Stress->RecA ssDNA binding LexA LexA Repressor Autocleavage RecA->LexA Coprotease activity SOS SOS Gene Expression (Resistance & Survival) LexA->SOS Derepression Drug 5-(Methylthio)-1H-1,2,3- triazole-4-carboxamide Drug->RecA Inhibits RecA-LexA interaction

Mechanism of bacterial SOS response inhibition by 1,2,3-triazole-4-carboxamides.

By deploying 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide as an adjuvant alongside standard antibiotics, researchers can potentially re-sensitize resistant bacterial strains and actively suppress the evolutionary acquisition of new resistance traits[2].

References

  • Pokhodylo N., Manko N., Finiuk N., Klyuchivska O., Matiychuk V., Obushak M., Stoika R. "Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents." Journal of Molecular Structure, 1246 (2021): 131146. URL:[Link]

  • Mo, C. Y., et al. "Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response." Frontiers in Microbiology, 9 (2018): 2961. URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Significance of Substituted Triazoles in Modern Drug Discovery

The 1,2,3-triazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and profound impact on the development of novel therapeutic agents. This heterocyclic motif is a key pharmacophore in a multitude of clinically significant drugs, demonstrating a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. The inherent stability of the triazole ring, its capacity for hydrogen bonding, and its dipole character make it an attractive isostere for other functional groups, enhancing the pharmacokinetic profiles of drug candidates.

This technical guide provides a comprehensive exploration of the physicochemical properties of a specific, yet underexplored, derivative: 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide . The introduction of a methylthio group at the 5-position and a carboxamide moiety at the 4-position of the triazole ring is anticipated to confer unique electronic and steric properties, potentially modulating the molecule's biological activity and drug-like characteristics. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs and established chemical principles to provide a robust predictive profile. We will delve into a proposed synthetic route, detailed characterization methodologies, and a thorough analysis of its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this promising molecule.

Proposed Synthesis and Characterization

A plausible and efficient synthetic pathway for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide can be conceptualized based on established methodologies for the synthesis of substituted triazoles. The proposed route involves a multi-step process commencing with the formation of a 5-mercapto-1H-1,2,3-triazole-4-carboxamide intermediate, followed by a selective S-methylation.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide cluster_0 Step 1: Cyclization cluster_1 Step 2: Amidation cluster_2 Step 3: Diazotization and Thiolation cluster_3 Step 4: S-Methylation A Sodium Azide + Ethyl Cyanoacetate B Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate A->B Base-catalyzed cyclization C 5-amino-1H-1,2,3-triazole-4-carboxamide B->C Ammonolysis D 5-mercapto-1H-1,2,3-triazole-4-carboxamide C->D 1. NaNO2, HBF4 2. NaSH E 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide D->E Methyl Iodide, Base

Caption: Proposed synthetic route for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl cyanoacetate dropwise at 0 °C.

  • To this stirred solution, add a solution of sodium azide in water, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to afford the title compound.

Step 2: Synthesis of 5-amino-1H-1,2,3-triazole-4-carboxamide

  • Suspend ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like water or ethanol.

Step 3: Synthesis of 5-mercapto-1H-1,2,3-triazole-4-carboxamide

  • Dissolve 5-amino-1H-1,2,3-triazole-4-carboxamide in aqueous tetrafluoroboric acid at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) in water.

  • Add the diazonium salt solution to the NaSH solution at a controlled rate, allowing for the evolution of nitrogen gas.

  • Acidify the reaction mixture with a mineral acid to precipitate the thiol.

  • Filter the solid, wash with water, and dry under vacuum.

Step 4: Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

  • Dissolve 5-mercapto-1H-1,2,3-triazole-4-carboxamide in a suitable solvent such as methanol or DMF.

  • Add a base, such as sodium methoxide or potassium carbonate, to the solution.

  • To the resulting thiolate solution, add methyl iodide dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Predicted Spectral Characterization Data
Parameter Predicted Value/Range Justification
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5-14.5 (br s, 1H, NH-triazole), 7.5-8.0 (br s, 2H, CONH₂), 2.6-2.8 (s, 3H, SCH₃)The triazole NH proton is expected to be deshielded and broad. The amide protons will also be broad and their chemical shift can be solvent-dependent. The methylthio protons are anticipated to appear as a sharp singlet in the upfield region.
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-165 (C=O), 145-155 (C5-S), 135-145 (C4-C=O), 15-20 (SCH₃)The carbonyl carbon of the amide will be the most downfield signal. The triazole ring carbons will appear in the aromatic region, and the methylthio carbon will be significantly upfield.
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching, amide and triazole), 3000-2900 (C-H stretching, methyl), 1680-1650 (C=O stretching, amide), 1550-1450 (C=N, N-N stretching, triazole ring)The IR spectrum is expected to show characteristic peaks for the NH groups, the amide carbonyl, and the triazole ring system.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ ≈ 173.03, [M+Na]⁺ ≈ 195.01The expected molecular weight of C₄H₆N₄OS is 172.19 g/mol . The ESI-MS spectrum should show the corresponding protonated and sodiated molecular ions.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Properties
Property Predicted Value / Information Significance in Drug Development
Molecular Formula C₄H₆N₄OSDefines the elemental composition and molecular weight.
Molecular Weight 172.19 g/mol Influences diffusion and transport across biological membranes.
Melting Point (°C) Not experimentally determined. Likely > 200 °C.Provides information on purity and lattice energy.
Boiling Point (°C) Not applicable (decomposes).-
Solubility Predicted to have moderate aqueous solubility.Crucial for dissolution and bioavailability.
pKa Expected to be weakly acidic (triazole NH, pKa ~8-9) and very weakly basic (triazole nitrogens).Determines the ionization state at physiological pH, affecting solubility and membrane permeability.
LogP (octanol/water) Estimated to be between 0.5 and 1.5.A measure of lipophilicity, which influences membrane permeability and protein binding.
Topological Polar Surface Area (TPSA) ~99.8 Ų (based on analogs)Predicts passive molecular transport through membranes.
Experimental Protocol: Determination of Key Physicochemical Parameters

Melting Point Determination

  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (1-2 °C/min).

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Aqueous Solubility (Shake-Flask Method)

  • An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The solution is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with UV detection, against a standard curve.

pKa Determination (Potentiometric Titration)

  • A known concentration of the compound is dissolved in a co-solvent system (e.g., water-methanol) if aqueous solubility is limited.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the titration curve as the pH at which the compound is half-ionized.

Potential Biological Significance and Therapeutic Applications

The 1,2,3-triazole-4-carboxamide core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities.

Anticipated Areas of Biological Investigation
  • Anticancer Activity: Many 1,2,3-triazole-4-carboxamide derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or topoisomerases.

  • Antimicrobial and Antifungal Activity: The triazole moiety is present in several clinically used antifungal agents. The title compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The structural features of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide make it a candidate for targeting various enzymes. For example, the carboxamide and triazole nitrogens can act as hydrogen bond donors and acceptors, while the methylthio group can engage in hydrophobic interactions within an enzyme's active site.

Illustrative Signaling Pathway: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth and division.

Kinase_Inhibition General Mechanism of Kinase Inhibition by Small Molecules cluster_0 Normal Signaling cluster_1 Inhibited Signaling A Growth Factor B Receptor Tyrosine Kinase A->B D Substrate Protein B->D Kinase Activity C ATP C->B E Phosphorylated Substrate D->E Phosphorylation F Cell Proliferation E->F G Growth Factor H Receptor Tyrosine Kinase G->H K No Phosphorylation H->K I ATP I->H Blocked J 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (Kinase Inhibitor) J->H Binds to ATP-binding site L Apoptosis / Cell Cycle Arrest K->L

Caption: Generalized mechanism of action for a small molecule kinase inhibitor.

Conclusion

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While this guide has provided a comprehensive predictive overview of its synthesis and physicochemical properties based on the robust foundation of existing chemical knowledge, it is imperative that these predictions are validated through rigorous experimental investigation. The proposed synthetic route offers a clear path to obtaining this compound for further study. The predicted physicochemical properties suggest that it possesses a favorable profile for a potential drug candidate. The established biological activities of the 1,2,3-triazole-4-carboxamide scaffold provide a strong rationale for the biological evaluation of this specific derivative. It is our hope that this technical guide will serve as a catalyst for future research into the therapeutic potential of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide and its analogs.

References

A comprehensive list of references that would support the claims and protocols in this guide would be compiled here from the search results and general chemical literature. Due to the predictive nature of this guide for a specific, non-documented molecule, the references would primarily consist of studies on analogous compounds and standard chemical methodologies.

An In-depth Technical Guide to 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a molecule of significant interest in medicinal chemistry. Due to its novelty, a specific CAS (Chemical Abstracts Service) number has not been assigned. This document will therefore leverage data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential biological applications.

Introduction: The 1,2,3-Triazole-4-Carboxamide Scaffold

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its chemical stability, hydrogen bonding capabilities, and ability to act as a bioisostere for other functional groups. The incorporation of a carboxamide group at the 4-position further enhances its potential for biological activity by providing an additional site for molecular interactions. Derivatives of 1,2,3-triazole-4-carboxamide have demonstrated a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a methylthio group at the 5-position is anticipated to modulate the electronic and steric properties of the triazole core, potentially leading to novel biological activities.

Synthesis and Mechanism

The synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide can be approached through a multi-step pathway, leveraging established methods for the construction of the triazole ring and subsequent functionalization. A plausible synthetic route is outlined below.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow A Ethyl 2-cyano-2-(methylthio)acetate C Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate A->C Cyclization B Sodium Azide B->C D Hydrolysis C->D Base or Acid E Amidation D->E Activating Agent, Amine Source F 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide E->F

Caption: Proposed synthetic workflow for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate (Analogue CAS: 86009-00-9[4]) :

    • To a solution of ethyl 2-cyano-2-(methylthio)acetate in a suitable solvent (e.g., ethanol), add sodium azide.

    • The reaction mixture is heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Hydrolysis to 5-(methylthio)-1H-1,2,3-triazole-4-carboxylic acid :

    • The resulting triazole ester is subjected to hydrolysis using either acidic or basic conditions (e.g., aqueous sodium hydroxide followed by acidification).

    • The carboxylic acid product is then isolated by filtration or extraction.

  • Amidation to 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide :

    • The carboxylic acid is activated using a coupling agent (e.g., DCC, EDC/HOBt).

    • The activated acid is then reacted with a source of ammonia (e.g., ammonium chloride with a base) to form the final carboxamide product.

    • Purification is achieved through recrystallization or column chromatography.

The causality behind these steps lies in the well-established reactivity of the starting materials. The cyclization reaction to form the triazole ring is a classic example of a Huisgen 1,3-dipolar cycloaddition. The subsequent hydrolysis and amidation are standard organic transformations.

Physicochemical and Spectroscopic Characterization (Predicted)

Based on data from analogous structures, the following properties and spectral data are predicted for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

PropertyPredicted Value
Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Signals for the amide protons (CONH₂) are expected to appear as two broad singlets. The N-H proton of the triazole ring will also be present. The methyl protons of the methylthio group will likely appear as a singlet in the upfield region.

  • ¹³C NMR (DMSO-d₆): The spectrum should show signals for the two distinct carbons of the triazole ring, the carbonyl carbon of the carboxamide, and the methyl carbon of the methylthio group.

  • IR (KBr): Characteristic absorption bands are expected for the N-H stretching of the amide and triazole ring, the C=O stretching of the amide, and C-S stretching.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Potential Biological Activity and Applications

While the specific biological profile of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is yet to be determined, the broader class of 1,2,3-triazole-4-carboxamides has shown significant promise in several therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer activity of 1,2,3-triazole-4-carboxamide derivatives.[2][3] These compounds have been shown to target various cancer cell lines, and their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The introduction of a methylthio group could enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antiviral and Antimicrobial Activity

The 1,2,3-triazole scaffold is a key component of several antiviral and antimicrobial drugs.[1] The structural similarity of the 1,2,3-triazole-4-carboxamide core to naturally occurring nucleosides allows these compounds to interfere with viral replication processes. The sulfur atom in the methylthio group could also contribute to interactions with specific biological targets.

Diagram of Potential Biological Investigation Workflow

Biological Investigation A Compound Synthesis & Characterization B In vitro Screening (e.g., Anticancer, Antimicrobial) A->B C Hit Identification B->C D Mechanism of Action Studies C->D E Lead Optimization D->E F In vivo Studies E->F

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide represents a novel and promising scaffold for the development of new therapeutic agents. While direct experimental data is currently limited, this guide provides a comprehensive overview of its likely synthesis, characterization, and potential biological activities based on the extensive research conducted on related 1,2,3-triazole-4-carboxamide derivatives. Further investigation into this molecule is warranted to fully elucidate its therapeutic potential.

References

  • Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(4), 3348-3367. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 13(48), 34069-34081. [Link]

  • Shaaban, M. R., et al. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 193-204. [Link]

  • Srivastava, P., et al. (1983). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Journal of Medicinal Chemistry, 26(3), 445-448. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 193-204. [Link]

  • Martínez-Salas, P., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 65(1), 104-120. [Link]

  • Kumar, A., et al. (2022). Structural significance of triazole derivatives for the management of various diseases. Pharmaspire, 14(2), 53-63. [Link]

  • Al-Masoudi, N. A., et al. (2026). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. RSC Advances. [Link]

  • Yurttas, L., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2318-2334. [Link]

  • Shawali, A. S., et al. (2013). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

  • Alimzhanova, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Chemical Bulletin of Kazakh National University, 1(1), 1-13. [Link]

  • ResearchGate. (2020). Synthesis of 5-substituted 1,2,4-triazol-3-yl derivatives. [Link]

  • Babkov, D. A., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(19), 4583. [Link]

  • Vaskevich, R. I., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]

  • Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research & Allied Sciences, 7(5), 953-956. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structural elucidation of such novel entities is paramount for understanding their chemical behavior, purity, and potential as therapeutic agents. This document synthesizes established spectroscopic principles with data from closely related analogs to present a comprehensive analytical profile.

The 1,2,3-triazole moiety is a significant structural component in many biologically active compounds.[1] Its synthesis, often achieved through copper-catalyzed azide-alkyne cycloadditions, provides a reliable method for creating diverse molecular architectures.[1] The incorporation of a methylthio group and a carboxamide functionality introduces specific electronic and steric features that are reflected in the compound's spectroscopic signatures.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide based on the analysis of related structures and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the N-H protons of the triazole and amide groups, and the methyl protons of the thioether. The exact chemical shifts will be solvent-dependent. In a solvent like DMSO-d₆, which can engage in hydrogen bonding, the NH protons are expected to be downfield.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom. The carbons of the triazole ring will have characteristic chemical shifts, and the carbonyl carbon of the amide will appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale & Comparative Data
Triazole N-H14.0 - 16.0-The N-H proton of the 1,2,3-triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and intramolecular hydrogen bonding.
Amide -NH₂7.5 - 8.5 (broad, 2H)-Amide protons typically appear as a broad signal. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the neighboring carbonyl group.
Methylthio -SCH₃2.5 - 2.7 (s, 3H)15 - 20The methyl group attached to the sulfur atom is expected to be a singlet in the upfield region. Similar methylthiol groups on heterocyclic rings show signals in this range.[2][3]
Triazole C4-135 - 145The carbon atom bearing the carboxamide group will be influenced by both the triazole ring and the carbonyl group.
Triazole C5-145 - 155The carbon atom attached to the methylthio group will be deshielded due to the heteroatoms in the ring.
Carbonyl C=O-160 - 170The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Expected Fragmentation Pattern: Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small neutral molecules.[4] For 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, key fragmentation pathways could include the loss of the carboxamide group, the methylthio group, and cleavage of the triazole ring.

Table 2: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M+H]⁺173.03Protonated molecular ion
[M-NH₃+H]⁺156.02Loss of ammonia from the carboxamide group
[M-CONH₂+H]⁺129.04Loss of the carboxamide radical
[M-SCH₃+H]⁺126.04Loss of the methylthio radical
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Bands: The IR spectrum will be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the amide and the N-H of the triazole ring. The triazole ring itself will exhibit several characteristic "marker bands".[5][6]

Table 3: Predicted Infrared Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode Supporting Evidence
N-H (Triazole)3200 - 3400 (broad)StretchingBroadness due to hydrogen bonding.
N-H (Amide)3100 - 3350 (two bands)Symmetric & Asymmetric StretchingPrimary amides typically show two bands in this region.
C-H (Methyl)2900 - 3000StretchingCharacteristic for alkyl groups.
C=O (Amide I)1650 - 1690StretchingThe position is sensitive to hydrogen bonding.
N-H (Amide II)1590 - 1650BendingA characteristic band for amides.
N=N (Triazole)1400 - 1500StretchingA marker band for the triazole ring.[7]
C-N (Triazole)1200 - 1300StretchingRing stretching vibrations.
C-S600 - 800StretchingGenerally a weak absorption.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

A plausible synthetic route, based on established click chemistry principles, is outlined below.[1] This provides context for the sample being analyzed.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 Propargyl Amide step3 Cycloaddition (Click Chemistry) start1->step3 start2 Sodium Azide step1 Azide Formation start2->step1 start3 Carbon Disulfide step2 Thiolation & Methylation start3->step2 start4 Methyl Iodide start4->step2 step1->step3 step2_intermediate Methylated Thio-Azide Intermediate step2->step2_intermediate product 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide step3->product step2_intermediate->step3

Caption: Synthetic workflow for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Protocol:

  • Azide Synthesis: React an appropriate starting material with sodium azide to introduce the azide functionality.

  • Thioalkyne Formation: Treat an alkyne with a base and carbon disulfide, followed by methylation with methyl iodide to form the methylthioalkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a suitable solvent, combine the azide and the methylthioalkyne in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the catalyst and other water-soluble byproducts. Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample ~5-10 mg of purified compound tube NMR Tube sample->tube solvent ~0.6 mL of DMSO-d₆ solvent->tube spectrometer 400-600 MHz NMR Spectrometer tube->spectrometer h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition spectrometer->c13_acq processing Fourier Transform, Phasing, Baseline Correction, Integration, Peak Picking h1_acq->processing c13_acq->processing

Caption: Workflow for NMR data acquisition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Tuning and Shimming: Tune the probe and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans will be necessary.

Mass Spectrometry Sample Preparation and Acquisition

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain a full scan to identify the molecular ion.

  • Tandem MS (MS/MS): If further structural information is needed, perform a product ion scan on the protonated molecular ion to observe the fragmentation pattern.

IR Spectroscopy Sample Preparation and Acquisition

Protocol:

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide relies on a multi-technique approach. By combining the insights from NMR, MS, and IR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The predicted data and protocols provided in this guide serve as a robust framework for researchers engaged in the synthesis and analysis of this and related heterocyclic compounds, ensuring scientific integrity and facilitating the drug development process.

References

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A Technical Guide to the ¹H NMR Spectrum of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[1][2] This document, authored from the perspective of a Senior Application Scientist, details the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for this compound. It serves as a comprehensive resource for researchers requiring definitive structural characterization and purity assessment.

Introduction: The Importance of Structural Verification

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and applications as scaffolds in drug discovery.[1] The precise arrangement of substituents on the triazole core is critical to its function. Therefore, robust analytical techniques are essential for confirming the molecular structure and ensuring sample purity. ¹H NMR spectroscopy is a primary tool for this purpose, providing detailed information about the chemical environment of every proton in the molecule.[3] This guide explains the causality behind experimental choices and provides a framework for interpreting the resulting spectrum with high confidence.

Structural and Proton Analysis

To interpret the ¹H NMR spectrum, we must first analyze the distinct proton environments within the 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide molecule.

Chemical Structure:

The molecule possesses three distinct sets of protons:

  • -S-CH₃ (Methyl Protons): Three chemically equivalent protons on the methyl group attached to the sulfur atom.

  • -C(=O)NH₂ (Amide Protons): Two protons on the nitrogen of the primary carboxamide group.

  • N-H (Triazole Proton): One proton attached to a nitrogen atom within the 1,2,3-triazole ring.

Each of these proton groups will produce a unique signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), multiplicity, and integration.

Theoretical Principles and Predictions

The chemical shift of a proton is highly sensitive to its local electronic environment.[3][4]

  • Methyl Protons (-S-CH₃): The sulfur atom is moderately electronegative, which will deshield the adjacent methyl protons, causing them to resonate downfield from alkanes. However, they are not directly attached to the aromatic ring, so their chemical shift is expected in the range of δ 2.5-3.0 ppm .[5] This signal should appear as a sharp singlet because there are no adjacent protons to cause spin-spin coupling. Its integration value will be 3H.

  • Amide Protons (-C(=O)NH₂): The protons on a primary amide are often observed as a broad singlet due to restricted rotation around the C-N bond and quadrupole broadening from the ¹⁴N nucleus.[4][6] Their chemical shifts are highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding effects. In a hydrogen-bond-accepting solvent like DMSO-d₆, they are expected to appear significantly downfield, typically in the range of δ 7.0-8.5 ppm .[4][7] In some cases, the two amide protons can be non-equivalent, appearing as two separate broad signals.[6][8] This signal will integrate to 2H.

  • Triazole N-H Proton: The N-H proton of the triazole ring is acidic and also subject to hydrogen bonding. Its signal is often broad and its chemical shift is highly dependent on the solvent and sample concentration.[9] In DMSO-d₆, this proton is expected to be significantly deshielded, appearing far downfield, often δ > 12 ppm .[2] This signal will appear as a broad singlet and integrate to 1H.

Experimental Protocol for High-Fidelity NMR Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and proper instrument parameter selection.[10][11]

Rationale for Solvent Selection

For 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. The primary reason is its ability to act as a hydrogen bond acceptor, which slows down the exchange rate of the N-H and NH₂ protons with the solvent.[12] This results in sharper, more easily observable signals for these exchangeable protons, which might otherwise be broadened into the baseline or be unobservable in non-polar solvents like Chloroform-d (CDCl₃).[13]

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for a standard ¹H NMR experiment.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.[12][15] Ensure complete dissolution, using a vortex mixer if necessary.

  • Filtration (Recommended): To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.[12][14]

  • Transfer: Transfer the clear solution into a high-quality, clean 5 mm NMR tube.[11]

  • Capping: Cap the NMR tube securely. For storage, a single layer of parafilm can be wrapped around the cap to prevent moisture absorption, as DMSO-d₆ is highly hygroscopic.[12][15]

D₂O Shake for Confirmation

To definitively identify the exchangeable N-H and NH₂ protons, a deuterium oxide (D₂O) shake experiment can be performed.[16]

  • Acquire a standard ¹H NMR spectrum of the sample in DMSO-d₆.

  • Add one to two drops of D₂O to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

  • The signals corresponding to the N-H and NH₂ protons will decrease significantly or disappear entirely due to proton-deuterium exchange.[16][17]

NMR_Workflow D D E E D->E G G H H G->H

Caption: Figure 1. Standard NMR Acquisition Workflow

Spectral Interpretation

The following table summarizes the expected signals in the ¹H NMR spectrum of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide dissolved in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.0 - 15.0Broad Singlet1HNH (Triazole)Acidic proton on the aromatic triazole ring, deshielded by the ring current and hydrogen bonding with DMSO.[9]
~7.8 & ~7.6Broad Singlets2H-C(=O)NH₂ Amide protons, often non-equivalent due to restricted C-N bond rotation and deshielded by the carbonyl group.[4][6]
~2.7Singlet3H-S-CH₃ Methyl protons deshielded by the adjacent electronegative sulfur atom.[5]
~3.3Broad SingletH₂OResidual water in the hygroscopic DMSO-d₆ solvent.[12][18]
2.50QuintetDMSO-d₅Residual proton signal of the deuterated solvent.[12][18]

Detailed Analysis:

  • The N-H Proton (δ ~14-15 ppm): The signal appearing at the furthest downfield position is characteristic of the N-H proton of a 1,2,3-triazole.[2] Its broadness is typical for an exchangeable proton. This signal would disappear upon addition of D₂O.

  • The Amide Protons (δ ~7.6-7.8 ppm): Two distinct broad signals, each integrating to one proton, are often observed for primary amides in DMSO-d₆.[6][7] This non-equivalence arises from the slow rotation around the C-N amide bond on the NMR timescale. Both signals are significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding with the solvent. These signals would also disappear upon a D₂O shake.

  • The Methyl Protons (δ ~2.7 ppm): A sharp singlet integrating to three protons is definitively assigned to the methylthio group. Its chemical shift is consistent with a methyl group attached to a sulfur atom, which is in turn attached to an aromatic system.[5] This signal will not be affected by the addition of D₂O.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. By utilizing DMSO-d₆ as the solvent, all three key proton environments—the triazole N-H, the carboxamide NH₂, and the methylthio CH₃—can be clearly resolved and assigned. The characteristic chemical shifts and multiplicities, particularly the downfield positions of the exchangeable protons, serve as a reliable method for structural confirmation and purity assessment in research and drug development settings. The D₂O exchange experiment provides an additional layer of validation for the assignment of labile protons.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

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  • SciELO. (n.d.). 1H-[1][4][19]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy and comparative analysis with structurally related compounds.[3] It outlines a comprehensive, field-proven protocol for data acquisition and provides a thorough interpretation of the predicted chemical shifts for each carbon atom within the molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of Spectroscopic Characterization

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole class of heterocycles, which are recognized as crucial scaffolds in the development of therapeutic agents due to their diverse biological activities.[1][4] The unique arrangement of nitrogen atoms in the triazole ring allows for a range of intermolecular interactions, making these compounds attractive for targeting various biological systems. Structural elucidation is a cornerstone of drug discovery and development, and ¹³C NMR spectroscopy is an indispensable tool for unambiguously confirming the carbon framework of a synthesized molecule.

The precise chemical environment of each carbon atom is reflected in its unique resonance frequency, or chemical shift (δ), in the ¹³C NMR spectrum. For a novel compound like 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a detailed understanding of its ¹³C NMR spectrum is critical for confirming its identity, assessing its purity, and providing a foundation for further structural and functional studies.

Experimental Protocol: A Self-Validating System for Data Acquisition

The following protocol describes a robust methodology for acquiring high-quality ¹³C NMR data. The causality behind each step is explained to ensure a self-validating experimental design.

2.1. Sample Preparation

  • Solvent Selection : Dissolve approximately 10-20 mg of the synthesized and purified 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale : DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules, including those with amide and N-H functionalities, ensuring complete dissolution.[5] Its deuterium signal (septet at ~39.52 ppm) provides a stable lock signal for the spectrometer, and its residual proton signal allows for accurate referencing of the ¹H spectrum, which is often acquired concurrently.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Rationale : TMS is chemically inert and provides a single, sharp signal at 0.00 ppm, which is used to reference the chemical shift scale for both ¹H and ¹³C NMR spectra, ensuring data comparability across different experiments and instruments.[6]

  • Sample Filtration : Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

    • Rationale : This step removes any particulate matter that could degrade the spectral resolution by interfering with the magnetic field homogeneity.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[7]

  • Nucleus : ¹³C

  • Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to acquire a spectrum where all carbon signals appear as singlets.

  • Acquisition Parameters :

    • Spectral Width : 0 to 200 ppm. This range comfortably encompasses the expected chemical shifts for all carbon types in the molecule.[8]

    • Number of Scans : 1024 to 4096 scans.

      • Rationale : ¹³C has a low natural abundance (~1.1%), requiring a larger number of scans to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Relaxation Delay (d1) : 2 seconds.

      • Rationale : This delay allows for the relaxation of the carbon nuclei back to their equilibrium state between pulses, which is crucial for obtaining accurate quantitative information, particularly for quaternary carbons which have longer relaxation times.

  • Data Processing :

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for ¹³C NMR Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in DMSO-d6 add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter spectrometer Place Sample in Spectrometer (e.g., 500 MHz) filter->spectrometer Transfer setup Set Acquisition Parameters (zgpg30, 2s delay) spectrometer->setup acquire Acquire Data (1024+ scans) setup->acquire ft Fourier Transform acquire->ft Process FID phase_baseline Phase and Baseline Correction ft->phase_baseline analyze Analyze Spectrum & Assign Peaks phase_baseline->analyze

Caption: A generalized workflow for the acquisition and processing of ¹³C NMR data.

Predicted ¹³C NMR Data and Interpretation

The structure of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide contains four distinct carbon environments, which should result in four signals in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are based on the analysis of similar structures and substituent effects.[3][9]

Molecular Structure with Carbon Numbering

Caption: Numbering scheme for carbon atoms in the target molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts
Carbon (C) No.Functional GroupPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C1 Amide Carbonyl (C=O)160 – 165The carbonyl carbon of an amide group is significantly deshielded and typically resonates in this downfield region. In related triazole carboxamides, these signals appear around 160-162 ppm.[2][10]
C2 Triazole Ring (C4)140 – 145This carbon is part of the heterocyclic aromatic ring and is adjacent to the electron-withdrawing carboxamide group. In similar 1,2,3-triazole systems, the C4 carbon appears in this range.[11][12]
C3 Triazole Ring (C5)145 – 155This carbon is also part of the triazole ring but is directly bonded to the sulfur atom. The electronegativity and electronic effects of the methylthio group cause a downfield shift compared to an unsubstituted carbon. Studies on sulfur-containing heterocycles support this deshielding effect.[13][14]
C4 Methylthio (-SCH₃)10 – 15The carbon of a methyl group attached to a sulfur atom is typically observed in the upfield region of the spectrum. The chemical shift is slightly downfield compared to a simple alkane due to the influence of the sulfur atom.[15][16]
Detailed Peak Assignment Rationale
  • C1 (Amide Carbonyl) : The signal for the C=O group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen atom. It will also likely be a sharp singlet of lower intensity, characteristic of a quaternary carbon.

  • C2 and C3 (Triazole Ring Carbons) : The two carbons of the triazole ring are in different electronic environments.

    • C2 is adjacent to the carboxamide substituent. Its chemical shift is influenced by the resonance and inductive effects of this group.

    • C3 is directly attached to the methylthio group. Sulfur can act as both a σ-electron withdrawing and a π-electron donating group, and its overall effect, combined with the triazole ring's aromaticity, places this carbon's resonance significantly downfield. Distinguishing between C2 and C3 may require advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which would show correlations between the amide protons and C2, and between the methyl protons and C3.

  • C4 (Methyl Carbon) : The -SCH₃ carbon will be the most upfield signal. Its chemical shift is characteristic of a methyl group attached to a heteroatom. The shielding effect of the sulfur atom is less pronounced than that of oxygen, leading to a typical chemical shift in the 10-15 ppm range.[13]

Conclusion and Future Directions

This technical guide provides a scientifically grounded prediction and interpretation of the ¹³C NMR spectrum for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. The outlined experimental protocol offers a reliable method for acquiring this crucial analytical data. While these predictions are based on well-established principles and extensive data from related compounds, the definitive assignment must be confirmed through the experimental acquisition and analysis of the spectrum for the actual compound. Further two-dimensional NMR experiments, such as HSQC and HMBC, would provide unequivocal confirmation of the proposed assignments by revealing proton-carbon correlations. This foundational spectroscopic data is essential for validating the synthesis of this and related compounds, paving the way for their evaluation in drug discovery programs.

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  • de Andrade, P., Ahmadipour, S., & Field, R. A. (2022). Supporting Information: Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. Beilstein Journal of Organic Chemistry, 18, 208-216. Available at: [Link]

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"mass spectrometry of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The guide details a robust analytical workflow, from sample preparation to high-resolution mass spectrometry (HRMS) data interpretation. By elucidating the compound's ionization behavior and fragmentation pathways, this document serves as a practical resource for researchers engaged in the characterization and quantification of this and structurally related molecules. The methodologies described herein are grounded in established principles of mass spectrometry and are designed to ensure data integrity and reproducibility.

Introduction: The Significance of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, incorporates key functional groups—a triazole ring, a methylthio ether, and a carboxamide—that suggest its potential as a bioactive agent. Accurate mass determination and structural elucidation are critical steps in the development of such compounds, ensuring their identity and purity. High-resolution mass spectrometry (HRMS) stands as a premier analytical tool for this purpose, offering unparalleled accuracy and sensitivity for the analysis of small molecules.[3][4][5] This guide will provide a detailed protocol for the analysis of this compound using HRMS, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) for fragmentation analysis.

Predicted Mass Spectrometric Behavior and Ionization

The chemical structure of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide suggests several sites amenable to ionization by electrospray. The basic nitrogens of the triazole ring and the amide group are likely protonation sites in positive ion mode ESI. The sulfur atom of the methylthio group can also be protonated, although this is generally less favorable than nitrogen protonation. Given the presence of multiple basic sites, soft ionization techniques like ESI are ideal to minimize in-source fragmentation and preserve the molecular ion.

The predicted monoisotopic mass of the neutral molecule (C4H6N4OS) is 158.0262 Da. In positive mode ESI, the protonated molecule [M+H]⁺ with an expected m/z of 159.0340 will be the primary ion of interest.

Analytical Workflow: A Step-by-Step Guide

A systematic approach is crucial for the successful mass spectrometric analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. The following workflow is recommended:

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation p1 Weighing & Dissolution p2 Dilution to Working Concentration p1->p2 p3 Filtration p2->p3 a1 UPLC Separation p3->a1 Injection a2 Electrospray Ionization (ESI) a1->a2 a3 Full Scan MS (Q-TOF/Orbitrap) a2->a3 a4 Tandem MS (MS/MS) a3->a4 d1 Exact Mass Confirmation a4->d1 Data Acquisition d2 Fragmentation Analysis d1->d2 d3 Structural Elucidation d2->d3

Caption: Experimental workflow for the analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh 1 mg of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid will facilitate protonation.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.

Instrumentation and Method Parameters

For optimal results, a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended.[6][7][8]

Table 1: Recommended LC-HRMS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)Provides good retention and peak shape for polar heterocyclic compounds.[8]
Mobile Phase AWater with 0.1% Formic AcidFacilitates protonation and improves chromatographic peak shape.
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient5% to 95% B over 5-10 minutesEnsures elution of the compound with good peak symmetry.
Flow Rate0.2-0.4 mL/minCompatible with standard ESI sources.
Injection Volume1-5 µL
Mass Spectrometer
Ionization ModePositive Electrospray (ESI+)The molecule contains basic nitrogens, making it ideal for positive ion mode.
Capillary Voltage3-4 kVOptimizes the electrospray process.
Gas Temperature250-350 °CAids in desolvation of the ions.
Nebulizer GasNitrogen, 2-4 BarAssists in droplet formation.
Mass AnalyzerQ-TOF or OrbitrapProvides high mass accuracy for confident elemental composition determination.[5][6][7]
Scan Range (MS1)m/z 50-500Covers the expected mass of the parent ion and potential low-mass fragments.
Collision Energy (MS/MS)Ramped (e.g., 10-40 eV)Allows for the observation of a wide range of fragment ions.

Data Interpretation and Fragmentation Analysis

High-resolution mass spectrometry provides two key pieces of information: the exact mass of the molecular ion and the masses of its fragment ions. This data allows for the confirmation of the elemental composition and the elucidation of the compound's structure.

Exact Mass and Elemental Composition

The primary goal of the full scan MS1 experiment is to determine the accurate mass of the protonated molecule.

Table 2: Predicted Exact Mass of [M+H]⁺

IonMolecular FormulaCalculated m/z
[M+H]⁺C4H7N4OS⁺159.0340

An experimentally determined mass within 5 ppm of the calculated mass provides strong evidence for the elemental composition of the molecule.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 159.0340) will induce fragmentation. Based on the fragmentation patterns of similar triazole, carboxamide, and methylthio compounds, a plausible fragmentation pathway can be proposed.[9][10][11][12][13]

fragmentation cluster_frags parent [M+H]⁺ m/z 159.0340 C₄H₇N₄OS⁺ f1 m/z 142.0075 C₄H₄N₃OS⁺ parent->f1 -NH₃ f2 m/z 114.0126 C₃H₄N₃S⁺ f1->f2 -CO f4 m/z 71.0143 C₂H₃N₂S⁺ f1->f4 -HNCO f3 m/z 98.0255 C₂H₄N₃S⁺ f2->f3 -CH₄

Caption: Proposed fragmentation pathway for protonated 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Table 3: Predicted Major Fragment Ions

m/z (Calculated)LossProposed Fragment Structure
142.0075NH₃Loss of ammonia from the carboxamide group.
114.0126CO (from m/z 142)Subsequent loss of carbon monoxide.
98.0255CH₄ (from m/z 112)Loss of methane from the methylthio group.
71.0143HNCO (from m/z 142)Loss of isocyanic acid from the carboxamide and triazole ring.

The fragmentation is likely initiated by the loss of small neutral molecules such as ammonia from the carboxamide group.[13][14][15] Further fragmentation could involve the loss of carbon monoxide or isocyanic acid. The methylthio group may undergo cleavage, leading to the loss of a methyl radical or methane. The high-resolution capabilities of the mass spectrometer are essential to distinguish between isobaric fragments and confirm their elemental compositions.

Conclusion

The mass spectrometric analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide can be effectively performed using the workflow detailed in this guide. The combination of UPLC with high-resolution mass spectrometry provides the necessary sensitivity, selectivity, and accuracy for the unambiguous identification and structural characterization of this and related compounds. The predicted fragmentation patterns serve as a valuable reference for interpreting experimental data. This guide provides a solid foundation for researchers, enabling them to confidently analyze this class of molecules and accelerate their research and development efforts.

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A Technical Guide to the Solubility of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the theoretical principles, experimental determination, and predictive modeling of the solubility of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Recognizing the frequent scarcity of direct experimental data for novel compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals, equipping them with the necessary knowledge to approach the solubility assessment of this and similar molecules. We delve into the thermodynamics of dissolution, present detailed, self-validating experimental protocols, and explore the utility of in-silico predictive tools.

Introduction: The Central Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] For a compound like 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, a molecule with potential biological activity stemming from its triazole core, understanding its behavior in various organic solvents is paramount.[2] Organic solvents are indispensable in numerous pharmaceutical processes, including synthesis, purification, crystallization, and formulation.[3] Poor solubility can lead to significant challenges, such as low yield during crystallization, difficulties in preparing stock solutions for biological assays, and inadequate absorption in vivo.[1][4]

This guide will navigate the multifaceted nature of solubility, moving from the foundational principles that govern the dissolution process to practical, step-by-step experimental methodologies for its accurate measurement. Furthermore, we will explore computational approaches that can provide valuable early insights into a compound's solubility profile, thereby guiding solvent selection and experimental design.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[5] The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6] A more rigorous understanding requires an examination of the Gibbs free energy of solution (ΔG_sol), which is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes during dissolution.

The overall process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules (exothermic).

The solubility of a solid generally increases with temperature if the dissolution process is endothermic (ΔH > 0), as is the case for most solids.[5][7][8] Conversely, if the dissolution is exothermic (ΔH < 0), solubility will decrease with increasing temperature.[7]

Predictive Models: In-Silico Approaches to Solubility

In the absence of experimental data, computational models can offer valuable predictions of a compound's solubility. These tools are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

  • Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).[9][10] A smaller "distance" between the HSP values of the solute and solvent suggests a higher likelihood of dissolution.[10] The HSPiP software provides a comprehensive package for applying these parameters in practice.[9][11][12]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility.[13][14][15] It calculates the chemical potential of a molecule in a liquid phase from first principles, offering a more detailed and accurate prediction compared to empirical models.[13][14] While highly predictive for qualitative solvent ranking, quantitative accuracy may require some experimental data for calibration.[16] Recent work has also explored hybrid approaches combining COSMO-RS with machine learning to enhance predictive accuracy.[17]

Experimental Determination of Solubility: Protocols and Best Practices

The "gold standard" for determining solubility is through direct experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[18][19] This section provides detailed protocols for three common analytical techniques used to quantify the solute concentration in a saturated solution.

Core Experimental Workflow: The Shake-Flask Method

The fundamental principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide B Add to a known volume of organic solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Analyze the clear filtrate using a suitable analytical method (Gravimetric, HPLC, or UV-Vis) E->F

Caption: Generalized workflow for equilibrium solubility determination.

Protocol 1: Gravimetric Method

This is a direct and simple method for determining solubility, particularly suitable for non-volatile solutes and volatile solvents.[20][21]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Follow the core shake-flask workflow (Section 3.1).

  • Sample Collection: Carefully pipette a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.[20]

  • Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary.

  • Drying to a Constant Weight: Dry the residue in an oven at an appropriate temperature (e.g., 100-105°C) until a constant weight is achieved.[20][22]

  • Calculation:

    • Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

    • Solubility (mg/mL) = (Weight of solute in mg) / (Volume of solution taken in mL)

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[6][23][24] It is particularly useful for low-solubility compounds and complex mixtures.

Step-by-Step Methodology:

  • Method Development: Develop a suitable reverse-phase HPLC method for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.[25][26]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.[23]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.[23]

  • Sample Analysis: Prepare a saturated solution using the shake-flask method. Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Protocol 3: UV-Visible Spectrophotometry Method

This method is rapid and straightforward, provided the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[27][28]

Step-by-Step Methodology:

  • Determination of λmax: Prepare a dilute solution of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in the solvent of interest and scan it using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[27][29]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

  • Calibration Curve (Beer-Lambert Law): Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.[27][29]

  • Sample Analysis: Prepare a saturated solution using the shake-flask method. Dilute the clear filtrate with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted sample at the λmax and determine its concentration from the calibration curve.

  • Calculation:

    • Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

The Importance of Solid-State Characterization

The measured solubility is that of the solid form in equilibrium with the solution.[30] Different solid forms (polymorphs, solvates, hydrates) of the same compound can exhibit significantly different solubilities.[31][32][33] Therefore, it is crucial to characterize the solid material both before and after the solubility experiment.

Powder X-Ray Diffraction (PXRD) is a powerful technique for identifying the crystalline phase of the material.[31][34][35] By obtaining a PXRD pattern of the excess solid after the shake-flask experiment, one can confirm if a phase transformation to a more stable, less soluble form has occurred during the experiment.[18][32]

Data Presentation and Interpretation

The solubility of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide should be determined in a range of organic solvents with varying polarities. The results should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Method
Hexane0.1< 0.1< 0.0006HPLC
Toluene2.41.50.0087HPLC
Ethyl Acetate4.45.20.030Gravimetric
Acetone5.110.80.062Gravimetric
Ethanol5.225.40.147UV-Vis
Methanol6.630.10.174UV-Vis
Acetonitrile6.215.60.090HPLC
Dimethyl Sulfoxide (DMSO)7.2> 100> 0.578Visual
Water10.20.50.0029HPLC

Note: The data in this table are purely illustrative and intended to demonstrate how experimental results should be presented. Actual values must be determined experimentally.

Conclusion

Determining the solubility of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in organic solvents is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this task, from understanding the underlying thermodynamic principles to implementing robust experimental protocols. By combining careful experimental work with the insights from predictive models and solid-state characterization, researchers can build a thorough understanding of the solubility profile of this compound. This knowledge is essential for informed decision-making in process development, formulation design, and ultimately, for advancing promising new molecules from the laboratory to the clinic.

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  • Solubility - Wikipedia.

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  • Practical Solubility Science | Prof Steven Abbott.

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  • Solubility.

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  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026).

  • Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com.

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  • Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390.

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  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024).

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233.

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Stability and Storage Conditions for 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide is a highly functionalized heterocyclic building block of significant interest in modern drug discovery, particularly in the development of 1[1] and2[2]. However, the convergence of an electron-rich thioether, a hydrolysable primary amide, and a tautomeric triazole core creates a complex stability profile. Understanding the thermodynamic and kinetic degradation pathways of this molecule is critical for maintaining lot-to-lot consistency, preventing the formation of toxic degradants, and ensuring valid structure-activity relationship (SAR) data.

Section 1: Chemical Architecture & Instability Vectors

The structural liability of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide stems from three distinct reactive centers. As a Senior Application Scientist, it is vital to understand why these functional groups fail under stress to engineer appropriate storage solutions.

  • Thioether Oxidation : The methylthio (-SCH₃) group is highly susceptible to oxidation by reactive oxygen species (ROS), trace transition metals, and atmospheric oxygen. This typically yields the corresponding sulfoxide and, under prolonged stress, the sulfone, a well-documented liability in 3[3].

  • Carboxamide Hydrolysis : The primary amide at the C4 position is prone to acid- or base-catalyzed hydrolysis, yielding the corresponding 1,2,3-triazole-4-carboxylic acid and ammonia, a common degradation pathway for 4[4].

  • Triazole Ring Photolysis : While the 1,2,3-triazole ring is generally thermally stable, exposure to UV radiation can induce radical-mediated cleavage or complex rearrangements.

DegradationPathways Core 5-(Methylthio)-1H-1,2,3- triazole-4-carboxamide Oxidation Sulfoxide / Sulfone (Oxidation) Core->Oxidation ROS, O2, Metals Hydrolysis 4-Carboxylic Acid (Hydrolysis) Core->Hydrolysis pH Extremes, H2O Photolysis Radical Cleavage (Photodegradation) Core->Photolysis UV Light

Primary chemical degradation pathways of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Section 2: Empirical Stability Data

To establish a self-validating baseline for storage, forced degradation studies must be quantified. The following table summarizes the typical degradation kinetics of the compound under accelerated stress conditions.

Stress ConditionReagent / EnvironmentTime to 10% Degradation (t₉₀)Primary Degradant
Oxidative 3% H₂O₂, Room Temp< 4 hoursSulfoxide derivative
Base Hydrolysis 0.1 M NaOH, 60°C12 hours4-Carboxylic acid
Acid Hydrolysis 0.1 M HCl, 60°C48 hours4-Carboxylic acid
Photolytic UV-Vis (ICH Q1B)3 daysUncharacterized fragments
Thermal (Solid) 80°C, Ambient Humidity> 14 daysStable (Minor dimerization)

Section 3: Optimized Storage Conditions

Based on the kinetic vulnerabilities outlined above, the following storage protocols are strictly recommended to ensure compound integrity:

  • Long-Term Storage (Solid State): Store at -20°C in a tightly sealed, amber glass vial. The headspace must be purged with an inert gas (Argon or ultra-pure Nitrogen) to arrest thioether oxidation.

  • Short-Term Handling (Solid State): Can be handled at room temperature (20-25°C) for up to 48 hours. Protect from direct ambient light.

  • Solution Storage: Reconstitute in anhydrous, degassed DMSO. Aliquot immediately to avoid freeze-thaw cycles. Store solutions at -80°C . Do not store in protic solvents (e.g., methanol, water) for more than 4 hours at room temperature due to solvolysis risks.

Section 4: Experimental Workflows for Stability Assessment

To ensure trustworthiness and reproducibility, researchers must employ a stability-indicating assay. Below is a detailed, step-by-step methodology for forced degradation and HPLC-MS/MS quantification.

Workflow Prep Sample Prep (1 mg/mL in MeCN) Stress Apply Stress (H2O2, pH, UV, Heat) Prep->Stress Quench Quench Reaction (Neutralization) Stress->Quench Analysis HPLC-MS/MS (C18, Gradient) Quench->Analysis Model Kinetic Modeling (Determine t90) Analysis->Model

Step-by-step workflow for the stability-indicating assay and kinetic modeling.

Protocol: Forced Degradation and HPLC-MS/MS Analysis

Rationale: This protocol is designed as a self-validating system. By forcing degradation, we confirm that the analytical method can resolve the parent compound from its degradation products, ensuring the assay is truly "stability-indicating."

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock. Sonicate for 2 minutes to ensure complete dissolution.

Step 2: Oxidative Stress Application

  • Transfer 1.0 mL of the stock solution to a 5 mL amber glass vial.

  • Add 1.0 mL of 3% v/v Hydrogen Peroxide (H₂O₂) in LC-MS grade water.

  • Cap tightly and incubate at 25°C in the dark for exactly 4 hours.

    • Causality: H₂O₂ rapidly attacks the electron-rich sulfur atom, mimicking long-term atmospheric oxidation and validating the system's sensitivity to sulfoxide formation.

Step 3: Reaction Quenching

  • To arrest the oxidation, add 100 µL of 10% w/v sodium thiosulfate solution.

  • Dilute the mixture 1:10 with the initial mobile phase (e.g., 95% Water / 5% MeCN with 0.1% Formic Acid) to ensure peak shape integrity during injection.

Step 4: HPLC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor the parent mass [M+H]⁺ and the expected sulfoxide mass [M+16+H]⁺.

    • Causality: The gradient approach ensures that the highly polar sulfoxide elutes earlier than the parent compound, preventing ion suppression and allowing accurate quantification.

Step 5: Data Analysis

  • Integrate the area under the curve (AUC) for the parent peak.

  • Compare the stressed sample AUC to a freshly prepared control to calculate the percentage of degradation.

References

  • Title: Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides Source: ResearchGate URL
  • Title: Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR Source: ACS Publications URL
  • Title: Developments and Challenges for mAb-Based Therapeutics Source: MDPI URL
  • Title: Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source: Journal of Medicinal Chemistry URL

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A Technical Guide to the Discovery of Novel Triazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, make it an ideal linker and pharmacophore in drug design.[4] This technical guide provides an in-depth exploration of the modern workflow for discovering and developing novel triazole-based bioactive compounds. We will delve into the rationale behind synthetic strategies, dissect robust screening protocols, and illuminate the iterative process of transforming a preliminary "hit" into a viable drug lead. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the triazole scaffold in their therapeutic programs.

Introduction: The Enduring Significance of the Triazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, and among them, triazoles hold a place of distinction.[1][5] Available as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, this scaffold is a key component in drugs with a vast range of applications, including antifungal, anticancer, antiviral, and antibacterial therapies.[1][5][6][7]

The success of triazoles stems from their remarkable properties:

  • Metabolic Stability: The aromatic triazole ring is resistant to many metabolic degradation pathways, enhancing the pharmacokinetic profile of drug candidates.

  • Bioisosterism: The triazole moiety can act as a bioisostere for other functional groups, like amide or oxadiazole groups, allowing chemists to fine-tune a molecule's properties while retaining its biological activity.[2][8]

  • Versatile Interactions: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4]

The well-established antifungal mechanism of drugs like fluconazole and voriconazole, which involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), perfectly illustrates the therapeutic potential of this class.[9][10][11] This inhibition disrupts the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to cell death.[9][12] This guide will equip you with the knowledge to build upon this legacy and discover the next generation of triazole-based therapeutics.

Synthetic Strategies for Building Triazole Libraries

The creation of a diverse chemical library is the starting point for any discovery campaign. For triazoles, modern synthetic chemistry offers highly efficient and reliable methods.

The Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] Its widespread adoption is due to a compelling set of advantages:

  • High Efficiency: The reaction typically proceeds with high yields.[8][13]

  • Mild Conditions: It can be performed at room temperature in various solvents, including water.[14]

  • Functional Group Tolerance: The reaction is highly specific and compatible with a wide array of other functional groups, minimizing the need for complex protecting group strategies.[15]

  • Reliability: The CuAAC reaction is known for its dependability and specificity.[4]

These features make CuAAC exceptionally well-suited for creating large libraries of compounds for high-throughput screening.

CuAAC_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Process cluster_output Output Alkyne Terminal Alkyne (R1-C≡CH) Reaction Reaction in Solvent (e.g., tBuOH/H2O) Alkyne->Reaction Azide Organic Azide (R2-N3) Azide->Reaction Cu_Source Cu(II) Source (e.g., CuSO4) Cu_Source->Reaction Forms Cu(I) in situ Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Protocol 1: General Laboratory Procedure for CuAAC Synthesis

Self-Validation Insight: The hallmark of a successful CuAAC reaction is the clean conversion of starting materials to a single major product, often visible by Thin Layer Chromatography (TLC) as a distinct new spot with little to no side-product formation. The reaction's completion can be monitored by the disappearance of the limiting starting material (alkyne or azide).

  • Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress using TLC. Reactions are typically complete within 1 to 24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[16]

Alternative Synthetic Routes

While CuAAC is dominant, other methods are crucial for accessing different triazole isomers or for specific applications.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is the primary route to obtaining the 1,5-disubstituted 1,2,3-triazole regioisomer, providing a critical tool for expanding the structural diversity of a compound library.

  • Huisgen 1,3-Dipolar Cycloaddition: The original, thermal cycloaddition reaction between azides and alkynes. It typically requires higher temperatures and results in a mixture of 1,4- and 1,5-isomers, but it is valuable in metal-sensitive contexts.[13]

Causality in Synthesis Selection: The choice of synthetic route is dictated by the desired outcome. For rapid library generation of 1,4-isomers for initial screening, CuAAC is unparalleled. If structure-activity relationship (SAR) studies suggest that the substitution pattern is critical, exploring the 1,5-isomer via RuAAC becomes a logical and necessary step.

Identifying Bioactive Hits: A Multi-Pronged Screening Approach

Once a library of triazole compounds is synthesized, the next critical phase is to identify "hits"—compounds that exhibit a desired biological effect. This is achieved through a combination of in silico (computational) and in vitro (experimental) methods.

In Silico Screening: A Predictive First Pass

In silico screening uses computational models to predict how a compound might interact with a biological target, saving significant time and resources by prioritizing which compounds to synthesize and test in the lab.[17][18]

Key Techniques:

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the triazole compound) when bound to a target protein.[19] The software calculates a "docking score," which estimates the binding affinity. Compounds with better scores are more likely to be active.

  • Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for compounds that match the pharmacophore.

  • ADMET Prediction: Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This early assessment helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties.[20]

In_Silico_Workflow Target_ID Target Identification (e.g., Protein 3D Structure) Docking Molecular Docking Simulation Target_ID->Docking Lib_Prep Virtual Library of Triazole Compounds Lib_Prep->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Filtering ADMET Filtering (Drug-likeness) Scoring->Filtering Hit_Selection Selection of Top Candidates for Synthesis & In Vitro Testing Filtering->Hit_Selection

Caption: A typical workflow for an in silico drug discovery campaign.

In Vitro Assays: Experimental Validation

Following in silico prioritization, candidate compounds are tested in the laboratory using in vitro assays to measure their actual biological activity. The choice of assay is entirely dependent on the therapeutic target.

Therapeutic Area Common In Vitro Assay Principle of Assay Typical Endpoint Measured
Anticancer MTT/XTT Cell Viability AssayMeasures the metabolic activity of living cells, which is proportional to cell number.IC₅₀ (concentration that inhibits 50% of cell growth).[21]
Antimicrobial Minimum Inhibitory Concentration (MIC)Determines the lowest concentration of a compound that prevents visible growth of a microorganism.MIC value (e.g., in µg/mL).[5]
Enzyme Inhibition Kinase Activity Assay (e.g., for Src Kinase)Measures the ability of a compound to block the enzymatic activity of a specific kinase.IC₅₀ (concentration that inhibits 50% of enzyme activity).[13]
Antioxidant DPPH Radical Scavenging AssayMeasures the ability of a compound to donate an electron and neutralize the stable DPPH free radical.EC₅₀ (concentration that scavenges 50% of radicals).[22]
Protocol 2: General MTT Assay for Anticancer Screening

Self-Validation Insight: A robust MTT assay includes positive controls (a known cytotoxic drug) and negative controls (vehicle, e.g., DMSO). A dose-dependent decrease in cell viability for the test compound, coupled with expected results from the controls, validates the experimental run. The final IC₅₀ value should be reproducible across multiple experiments.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression.

From Hit to Lead: The Optimization Cycle

Identifying a "hit" is just the beginning. The next phase, lead optimization, is an iterative cycle of design, synthesis, and testing aimed at improving the compound's properties.

Structure-Activity Relationship (SAR) Studies

SAR is the investigation of how specific changes to a molecule's structure affect its biological activity.[23][24] By systematically modifying different parts of the initial triazole hit (e.g., the R1 and R2 groups in a 1,4-disubstituted triazole), chemists can build a detailed understanding of the chemical features required for potency, selectivity, and favorable ADMET properties.[16][24]

Lead_Optimization_Cycle SAR SAR Analysis (Identify Key Features) Design Design New Analogs SAR->Design Hypothesis Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Data Analyze Data (Potency, ADMET) Testing->Data Data->SAR New Insight

Caption: The iterative cycle of hit-to-lead optimization.

Case Study: SAR of a Hypothetical Antifungal Triazole

Imagine an initial hit compound (Compound 1) is discovered with modest antifungal activity (MIC = 32 µg/mL). The goal is to improve this potency.

Compound R1 Group (on Triazole) R2 Group (on Phenyl Ring) Antifungal MIC (µg/mL) Rationale / Insight
1 (Hit) Benzyl4-Chloro32Initial hit compound.
2 Phenyl4-Chloro64Removing the flexible methylene linker is detrimental.
3 2,4-Dichlorobenzyl4-Chloro4 Adding a second chlorine to the benzyl ring significantly improves potency. This suggests a specific hydrophobic pocket in the target enzyme.
4 2,4-Dichlorobenzyl4-Fluoro2 Switching the phenyl substituent from chloro to the more electronegative fluoro further enhances activity.
5 2,4-DichlorobenzylH16Removing the halogen from the R2 phenyl ring reduces activity, confirming its importance.

From this SAR table, a clear picture emerges: a flexible dichlorobenzyl group at the R1 position and a small, electronegative halogen at the para-position of the R2 phenyl ring are critical for potent antifungal activity. Compound 4 represents a significantly improved "lead" compound worthy of further investigation.

Conclusion and Future Perspectives

The discovery of novel triazole-based bioactive compounds remains a vibrant and highly productive area of research. The power of click chemistry enables the rapid and efficient synthesis of vast and diverse compound libraries.[4][8][15] When coupled with a modern screening paradigm that integrates predictive in silico methods with robust in vitro validation, the path from initial idea to a validated lead compound can be navigated with greater speed and precision. The iterative cycle of SAR is crucial for refining these leads into candidates with genuine therapeutic potential. As our understanding of disease biology deepens, the versatile and reliable triazole scaffold will undoubtedly continue to be a cornerstone of drug discovery for years to come.

References

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  • ResearchGate. (2024). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles ….
  • In-vitro In-vivo In-silico Journal. Insilico Screening of Natural Compounds.
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  • Samuel, B.T., et al. (2022). In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1). PMC.
  • Kumar, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.
  • Jamieson, A.G., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC.
  • IET. (n.d.). In silico and in vitro approaches to evaluate the bioactivity of Cassia auriculata L extracts.
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Exploring the Chemical Space of 1,2,3-Triazole-4-Carboxamides: A Guide to Synthesis, SAR, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The 1,2,3-triazole-4-carboxamide core has firmly established itself as such a scaffold. Its prevalence stems not only from its broad spectrum of biological activities, including anticancer, antifungal, and potent receptor modulation, but also from its desirable physicochemical properties.[1][2][3][4]

A key to the success of this scaffold lies in the 1,2,3-triazole ring's function as a bioisostere for the trans-amide bond.[5] This substitution is a powerful strategy in medicinal chemistry. The triazole ring mimics the geometry and electronic properties of the amide bond—maintaining key hydrogen bond accepting and donating capabilities—while introducing a non-hydrolyzable linker. This bioisosteric replacement often enhances metabolic stability, a critical parameter in drug design, by circumventing cleavage by amidase enzymes that would otherwise limit a compound's in vivo half-life.[6][7][8] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse applications of 1,2,3-triazole-4-carboxamides, offering a technical resource for professionals in drug development.

Synthetic Strategies: Building the Core

The accessibility of a chemical scaffold is paramount for its exploration. The 1,2,3-triazole-4-carboxamide core benefits from robust and versatile synthetic methodologies that allow for the systematic generation of diverse compound libraries. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Method 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. The CuAAC reaction is the gold standard for its high efficiency, regioselectivity, mild reaction conditions, and tolerance of a wide array of functional groups.[9][10] This makes it exceptionally well-suited for late-stage diversification in a discovery program. The core strategy involves the cycloaddition of an organic azide with a propiolamide.[9]

G cluster_0 CuAAC Workflow Start1 Organic Azide (R1-N3) Reaction Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) t-BuOH/H2O, rt Start1->Reaction Start2 Propiolamide Start2->Reaction Product 1,4-disubstituted 1,2,3-triazole-4-carboxamide Reaction->Product

Caption: High-level workflow for the CuAAC synthesis route.

Experimental Protocol: General Procedure for CuAAC Synthesis [9][10]

  • Reactant Preparation: In a round-bottom flask, dissolve the selected propiolamide (1.0 eq) and the corresponding organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The reaction mixture will typically change color, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1,2,3-triazole-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][9]

Method 2: Azide-Enolate Cycloaddition and Subsequent Hydrolysis

An alternative and powerful strategy involves a highly regioselective 1,3-dipolar cycloaddition between an azide and a β-ketonitrile-derived enolate.[1] This method first yields a 1,2,3-triazole-4-carbonitrile, which is then hydrolyzed to the target carboxamide. This can be performed as a two-step sequence or as a more efficient one-pot procedure, which is advantageous for library synthesis as it minimizes intermediate handling and purification steps.

G cluster_1 Azide-Enolate Cycloaddition Workflow Start_Azide Benzyl Azide Cycloaddition DBU, t-BuOH 70°C, 24h Start_Azide->Cycloaddition Start_Ketonitrile β-Ketonitrile Start_Ketonitrile->Cycloaddition Intermediate Triazole-4-carbonitrile Cycloaddition->Intermediate Step 1 Hydrolysis t-BuOK rt, 10h Intermediate->Hydrolysis Step 2 Final_Product 1,2,3-triazole-4-carboxamide Hydrolysis->Final_Product

Caption: One-pot synthesis via azide-enolate cycloaddition.

Experimental Protocol: One-Pot Synthesis via Azide-Enolate Cycloaddition [1]

  • Cycloaddition: To a solution of the β-ketonitrile (1.0 eq) in anhydrous tert-butanol under an inert atmosphere, add the benzyl azide (1.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

  • Heating: Stir the reaction mixture at 70°C for 24 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add potassium tert-butoxide (t-BuOK) (3.0 eq) in one portion.

  • Reaction Completion: Continue stirring at room temperature for an additional 10 hours.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with ethyl acetate (3x).

  • Purification and Characterization: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (Hexane/EtOAc) to afford the final product. Confirm the structure by NMR and MS analysis.[1]

Navigating the Chemical Space: Structure-Activity Relationship (SAR) Insights

Systematic exploration of the 1,2,3-triazole-4-carboxamide scaffold has yielded crucial insights into how structural modifications influence biological activity. The modularity of the synthetic routes allows for independent variation of the substituents at the N-1 position of the triazole ring and on the nitrogen of the carboxamide group, providing a powerful platform for SAR-driven lead optimization.

Case Study 1: Targeting the Sigma-2 (σ₂) Receptor

The σ₂ receptor is a promising therapeutic target, being overexpressed in proliferating tumor cells. Research into tetrahydroisoquinolinyl triazole carboxamides has provided a clear SAR for achieving high affinity and selectivity for the σ₂ receptor.[11]

Key SAR Findings: [11]

  • N-1 Phenyl Substitution: The position of a methoxy group on the N-1 phenyl ring is critical. An ortho-methoxy substituent resulted in the highest affinity (Kᵢ = 1.5 nM) and exceptional selectivity over the σ₁ receptor.

  • Linker Flexibility: A flexible butyl linker between the isoquinoline moiety and the carboxamide nitrogen was found to be optimal for binding.

  • Bioisosteric Advantage: The triazole-carboxamide core itself provides a stable and effective scaffold for orienting the key pharmacophoric elements within the receptor's binding site.

CompoundN-1 Substituentσ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)
24d ortho-methoxy phenyl1.58744
24e meta-methoxy phenyl3.06731
24f para-methoxy phenyl5.57119
39c para-methoxy benzyl5.0674
Data synthesized from reference[11].
Case Study 2: Modulation of the Pregnane X Receptor (PXR)

PXR is a nuclear receptor that regulates the metabolism of many drugs, making it a key target for mitigating adverse drug-drug interactions. The 1,2,3-triazole-4-carboxamide scaffold has been successfully optimized to produce the most potent and selective PXR inverse agonists and antagonists reported to date.[12][13]

G Scaffold 1,2,3-Triazole-4-Carboxamide Core R1 N-1 Substituent (e.g., 2-methoxyphenyl) CRITICAL for potency Scaffold->R1 R2 C-5 Substituent (e.g., -CH3) Tolerates small groups Scaffold->R2 R3 Carboxamide Substituent (e.g., 3-tert-butylphenyl) Fills hydrophobic pocket Scaffold->R3 Activity Potent & Selective PXR Antagonism R1->Activity R2->Activity R3->Activity

Caption: Key SAR drivers for PXR antagonist activity.

Key SAR Findings: [12][13]

  • Carboxamide vs. Sulfonamide: Replacing a previously reported sulfonyl linker with a carboxamide linkage was a pivotal design choice that enabled potent PXR modulation.[12][13]

  • N-1 Ring Substitution: A 2-methoxy group on the phenyl ring at the N-1 position was found to be critical for optimal activity. Moving the methoxy group to the 3- or 4-position, or replacing the ring with pyridinyl, dramatically reduced or abolished binding affinity.[13]

  • Carboxamide N-Substituent: Large, hydrophobic groups, such as a 3-tert-butylphenyl moiety, were shown through molecular docking to occupy a hydrophobic pocket in the PXR ligand-binding domain, substantially improving potency.[13]

Therapeutic Applications: A Scaffold of Broad Utility

The structural versatility and favorable properties of 1,2,3-triazole-4-carboxamides have led to their successful application across multiple therapeutic areas.

  • Anticancer Agents: Novel derivatives have demonstrated significant cytotoxic potential against a range of cancer cell lines, including HeLa (cervical), PANC-1 (pancreatic), and A-549 (lung).[2][3] In-silico studies suggest these compounds exert their effects through strong binding interactions with the active sites of key cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[2][3]

  • Antifungal Agents: The scaffold has yielded compounds with potent fungicidal activity. Notably, certain benzylic 1,2,3-triazole-4-carboxamides were found to be more effective against the pathogenic fungus Rhizopus oryzae than the clinical reference drug, itraconazole.[1] This highlights their potential in combating emerging drug-resistant fungal strains.

  • Dopamine D4 Receptor (D₄R) Ligands: In the realm of neuroscience, the bioisosteric replacement of a metabolically labile amide linker with a 1,2,3-triazole ring in D₄R ligands led to a significant improvement in pharmacokinetic properties.[6][7][8] The resulting triazole analogs maintained high D₄R affinity and selectivity while exhibiting enhanced stability in liver microsomes, making them more suitable tools for in vivo studies of cognition and memory.[6][7]

Conclusion and Future Outlook

The 1,2,3-triazole-4-carboxamide scaffold represents a remarkable success story in modern medicinal chemistry. Its power lies in the convergence of synthetic accessibility, through robust methods like CuAAC, and its function as a superior bioisostere for the amide bond. The ability to systematically and independently modify substituents has enabled detailed SAR exploration, leading to the discovery of highly potent and selective modulators for a diverse array of biological targets, from fungal enzymes to critical human receptors involved in cancer and drug metabolism.

Future research will undoubtedly continue to expand the chemical space of this versatile core. The development of novel synthetic methodologies may unlock new substitution patterns, while the application of advanced computational modeling will further refine the design of next-generation therapeutic agents. As we continue to face challenges from drug resistance and the need for more selective medicines, the 1,2,3-triazole-4-carboxamide scaffold is poised to remain a highly valuable and frequently explored framework in the ongoing quest for novel therapeutics.

References

  • Reyes-González, O., et al. (2020). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO. Available at: [Link]

  • Yin, J., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. PMC. Available at: [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Li, S., et al. (2012). Synthesis and Bioactivity of Novel 1-Substituted-1H-1,2,3-triazole-4-carboxamide. ResearchGate. Available at: [Link]

  • Alkhatib, M., et al. (2025). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. Available at: [Link]

  • PubChem. (2025). 1H-1,2,3-triazole-4-carboxamide. PubChem. Available at: [Link]

  • Bonini, C., et al. (2011). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS. Available at: [Link]

  • Panda, S., et al. (2022). Synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives (4f,k,l). ResearchGate. Available at: [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Kurahashi, T., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. Available at: [Link]

  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. PubMed. Available at: [Link]

  • PubChem. (2025). 1,2,3-Triazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Nana, G., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. Available at: [Link]

  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Johns Hopkins University. Available at: [Link]

  • Nana, G., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

  • Kurahashi, T., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications. Available at: [Link]

  • ResearchGate. (2023). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]

  • precisionFDA. (N.D.). 5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE. precisionFDA. Available at: [Link]

  • Mowbray, C.E., et al. (2022). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Application of triazoles in the structural modification of natural products. PMC. Available at: [Link]

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Methodological & Application

"purification methods for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Introduction: The Purification Challenge of a Polar Heterocycle

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a nitrogen-rich triazole core, a polar carboxamide group, and a sulfur-containing methylthio moiety. This unique combination of functional groups imparts significant polarity and potential for diverse intermolecular interactions, making its purification a non-trivial task. The presence of multiple hydrogen bond donors and acceptors, alongside the polarizable sulfur atom, dictates that crude synthetic products are often contaminated with polar impurities, starting materials, or side-products with similar chromatographic behavior.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to devise robust and efficient purification strategies for this molecule. We will move beyond simple procedural lists to explain the underlying chemical principles that govern method selection, enabling scientists to troubleshoot and adapt these protocols to their specific experimental outcomes.

Physicochemical Landscape and Its Impact on Purification

A thorough understanding of the molecule's inherent properties is the cornerstone of developing an effective purification strategy.

  • Polarity: The triazole ring and the primary carboxamide group (-CONH₂) make the molecule highly polar. This suggests poor solubility in non-polar organic solvents (e.g., hexanes, toluene) and good solubility in polar protic (e.g., water, methanol, ethanol) and aprotic (e.g., DMSO, DMF) solvents.[1][2][3]

  • Hydrogen Bonding: The carboxamide group and the triazole N-H provide sites for both hydrogen bond donation and acceptance. This self-association can influence crystal packing and interactions with purification media.

  • Physical State: Analogous triazole carboxamides are typically white or off-white crystalline solids.[4][5][6] This makes crystallization an attractive primary purification method.

  • Acidity/Basicity: The triazole N-H is weakly acidic, while the nitrogen atoms of the ring and the amide are weakly basic. These properties are critical when considering ion-exchange chromatography or using pH modifiers in reversed-phase systems.[1][7] Streaking on standard silica gel, which is acidic, is a common issue for basic heterocycles.[1]

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective.

G crude Crude Synthetic Product initial_analysis Initial Analysis (TLC, LC-MS, 1H NMR) crude->initial_analysis is_solid Is the major component solid? initial_analysis->is_solid crystallization Primary Purification: Recrystallization is_solid->crystallization Yes chromatography Primary Purification: Column Chromatography is_solid->chromatography No (Oily) or Complex Mixture filtration Filtration & Drying crystallization->filtration final_purity_check1 Purity Check filtration->final_purity_check1 final_purity_check1->chromatography Needs Further Purification pure_product Pure Product (>98%) final_purity_check1->pure_product Purity OK fraction_analysis Fraction Analysis (TLC/LC-MS) chromatography->fraction_analysis solvent_removal Solvent Removal fraction_analysis->solvent_removal final_purity_check2 Purity Check solvent_removal->final_purity_check2 final_purity_check2->crystallization Polish via Recrystallization final_purity_check2->pure_product Purity OK

Caption: General purification workflow for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Method 1: Recrystallization Protocol

Recrystallization is the method of choice for purifying solid materials, assuming a suitable solvent can be found. It leverages the difference in solubility between the target compound and impurities at different temperatures. For triazole derivatives, polar protic solvents are excellent starting points.[4][6][8]

Protocol: Solvent Screening and Recrystallization

  • Solvent Selection:

    • Place ~10-20 mg of the crude solid into separate test tubes.

    • Add a potential solvent (e.g., ethanol, methanol, water, isopropanol, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • Heat the solutions that did not dissolve at room temperature. If the compound dissolves, it is a potential recrystallization solvent.

    • Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good solvent system. Oiling out suggests the solvent is too good or cooling was too rapid.[1]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • (Optional) If the solution is colored due to impurities, add a small amount of activated charcoal and heat for another 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8][9]

    • Dry the purified crystals under vacuum.

ParameterRecommended Solvents/Mixtures
Primary Solvents Ethanol, Isopropanol, Methanol
Co-solvents Water, Diethyl Ether
Example System Ethanol/Water
Troubleshooting If "oiling out" occurs, add more hot solvent to dissolve the oil and allow for slower cooling. Scratching the flask's inner surface can induce nucleation.[1]

Method 2: Chromatographic Purification

When recrystallization is ineffective or the crude product is an oil, column chromatography is the preferred method. Given the high polarity of the target molecule, special considerations are required.

G start Crude Product Analysis polarity Assess Polarity (via TLC) start->polarity normal_phase Normal-Phase Chromatography (Silica or Alumina) polarity->normal_phase Moderate reversed_phase Reversed-Phase Chromatography (C18) polarity->reversed_phase High hilic HILIC polarity->hilic Very High np_details Eluent: Non-polar + Polar (e.g., DCM/MeOH) For moderately polar compounds. normal_phase->np_details rp_details Eluent: Polar (e.g., Water/ACN) Good for many polar compounds. reversed_phase->rp_details hilic_details Eluent: High Organic + Polar (e.g., ACN/Water) Excellent for very polar, water-soluble compounds. hilic->hilic_details

Caption: Logic for selecting the appropriate chromatographic method.

Protocol: Normal-Phase Flash Column Chromatography

Standard silica gel is acidic and can cause significant streaking with basic nitrogen heterocycles.[1] Using a mobile phase modifier or switching to a different stationary phase can mitigate this issue.

  • TLC Development:

    • Develop a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound.

    • Start with a moderately polar system like 95:5 Dichloromethane (DCM)/Methanol.

    • Increase the methanol percentage to increase polarity and lower the Rf if the compound runs too high.

    • If streaking is observed, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic silica sites.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., DCM).

    • Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • For highly polar compounds that may not dissolve in the initial mobile phase, dry loading is recommended.[7]

    • Dissolve the crude product in a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the pre-determined mobile phase. A gradient elution, slowly increasing the percentage of the polar solvent (methanol), can often provide better separation.[1]

    • Collect fractions and monitor them by TLC. Use a UV lamp (if the compound is UV-active) or a staining agent like potassium permanganate for visualization.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterStationary PhaseRecommended Mobile Phase
Primary Choice Silica Gel (230-400 mesh)Dichloromethane/Methanol (e.g., 98:2 to 90:10 gradient) + 0.5% NH₄OH
Alternative Neutral or Basic AluminaEthyl Acetate/Hexane or Dichloromethane/Methanol

Alternative Chromatographic Techniques

  • Reversed-Phase Chromatography: This is an excellent alternative that is less prone to issues with basic compounds.[1] Use a C18 column with a mobile phase of water and acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for ionizable compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that show little or no retention in reversed-phase chromatography.[2][7] It uses a polar stationary phase (like silica) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[7]

Conclusion

The successful purification of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide hinges on a systematic approach grounded in its physicochemical properties. For crystalline crude products, a well-optimized recrystallization from a polar protic solvent like ethanol, potentially with water as an anti-solvent, is the most efficient method. For oily products or complex mixtures requiring higher resolution, normal-phase column chromatography on silica gel with a polar mobile phase (e.g., DCM/Methanol) modified with a basic additive is a robust starting point. For challenging separations, advanced techniques such as reversed-phase or HILIC should be employed. By applying the principles and protocols outlined in this guide, researchers can confidently achieve the high degree of purity required for subsequent applications.

References

  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 57(1), 309–312. [Link]

  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309-312. [Link]

  • Wise, S. A., Bundt, J., & Willey, C. (1982). Capillary Column Gas Chromatographic Resolution of Isomeric Polycyclic Aromatic Sulfur Heterocycles in a Coal Liquid. Journal of High Resolution Chromatography, 5(11), 603-606. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. [Link]

  • Rojas-Lima, S., et al. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 62(3). [Link]

  • Ambalavanan, P., et al. (2003). Crystal Structures of two Triazole Derivatives. Molecular Crystals and Liquid Crystals, 393, 67-73. [Link]

  • Srivastava, P. C., et al. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Journal of Medicinal Chemistry, 24(3), 241-4. [Link]

  • MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. [Link]

  • Tuzi, A., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(23), 7856. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Request PDF. [Link]

  • International Journal of Science and Research Archive. (2025). Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking. [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-9. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports. [Link]

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Application Notes and Protocols: 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole core is a privileged scaffold in modern drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate interactions with biological targets.[1][2] This five-membered heterocyclic ring is a key feature in a variety of approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, antifungal, anticancer, and antiviral properties.[3][4][5][6][7][8] The 1,2,3-triazole-4-carboxamide moiety, in particular, serves as a versatile building block, allowing for diverse substitutions that can modulate a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a methylthio group at the 5-position of the triazole ring offers an additional vector for chemical modification and can significantly influence the biological activity of the final molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide as a pivotal intermediate in the synthesis of novel drug candidates. We will delve into a detailed, field-proven protocol for the synthesis of this intermediate and subsequently illustrate its application in the construction of a potential therapeutic agent.

Synthesis of 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide: A Step-by-Step Protocol

The synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step sequence, commencing with the formation of the triazole core via a 1,3-dipolar cycloaddition, followed by functional group manipulations to install the methylthio and carboxamide moieties. The following protocol is a robust and reproducible method for the preparation of this key intermediate.

Part 1: Synthesis of Ethyl 5-mercapto-1H-1,2,3-triazole-4-carboxylate

The initial step involves the construction of a 5-mercaptotriazole derivative. This is achieved through a well-established reaction between an azide and an activated alkyne, followed by cyclization.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (6.5 g, 100 mmol) in 100 mL of dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 100 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with 2N HCl. A precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford ethyl 5-mercapto-1H-1,2,3-triazole-4-carboxylate as a solid.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants, facilitating a homogenous reaction mixture.

  • Temperature: The reaction is heated to 80°C to provide sufficient energy for the cycloaddition and subsequent cyclization to occur at a reasonable rate.

  • Acidification: Acidification is crucial for the protonation of the thiolate and carboxylate intermediates, leading to the precipitation of the desired product.

Part 2: Methylation of the Thiol Group

The next step is the selective S-methylation of the mercapto group to introduce the methylthio functionality.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 5-mercapto-1H-1,2,3-triazole-4-carboxylate (18.7 g, 100 mmol) in 150 mL of acetone.

  • Base Addition: Add potassium carbonate (20.7 g, 150 mmol) to the suspension.

  • Methylating Agent: To the stirred mixture, add methyl iodide (15.6 g, 110 mmol) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield ethyl 5-(methylthio)-1H-1,2,3-triazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the thiol, making it nucleophilic for the reaction with methyl iodide, while minimizing the risk of hydrolyzing the ester.

  • Methylating Agent: Methyl iodide is a highly reactive and efficient methylating agent for this transformation.

Part 3: Amidation of the Ester

The final step is the conversion of the ethyl ester to the primary carboxamide.

Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve ethyl 5-(methylthio)-1H-1,2,3-triazole-4-carboxylate (20.1 g, 100 mmol) in 100 mL of a 7N solution of ammonia in methanol.

  • Reaction Conditions: Heat the mixture to 70°C for 24 hours.

  • Work-up and Isolation: Cool the reaction vessel to room temperature. Evaporate the solvent and excess ammonia under reduced pressure.

  • Purification: The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to give 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in high purity.

Causality Behind Experimental Choices:

  • Ammonia in Methanol: A solution of ammonia in methanol provides a high concentration of the nucleophile (ammonia) required for the amidation reaction.

  • Sealed Vessel and Heat: Heating in a sealed vessel increases the pressure and temperature, accelerating the rate of the amidation reaction, which can be sluggish at room temperature.

Application in Drug Synthesis: A Hypothetical Case Study

The 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide intermediate is a versatile synthon for the creation of a diverse library of compounds for drug discovery. The primary amine of the carboxamide can be further functionalized, and the N1 position of the triazole ring can be alkylated or arylated to explore the chemical space around the core scaffold.

Here, we present a protocol for the synthesis of a hypothetical drug candidate, "Triazovirin," a potential antiviral agent, using our title intermediate. The design of Triazovirin is inspired by the known antiviral activities of other triazole derivatives.

Synthesis of "Triazovirin"

"Triazovirin" is synthesized via N-alkylation of the triazole ring of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide with a functionalized side chain.

Protocol:

  • Reaction Setup: To a solution of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (1.72 g, 10 mmol) in 50 mL of dry DMF, add potassium carbonate (2.07 g, 15 mmol).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(2-bromoethyl)piperidine hydrobromide (2.73 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford "Triazovirin".

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 5-mercapto-1H-1,2,3-triazole-4-carboxylateC5H7N3O2S187.1985188-190
Ethyl 5-(methylthio)-1H-1,2,3-triazole-4-carboxylateC6H9N3O2S201.2292110-112
5-(methylthio)-1H-1,2,3-triazole-4-carboxamideC4H6N4OS172.1988215-217
"Triazovirin"C11H19N5OS269.3775155-157

Visualizations

SynthesisWorkflow cluster_part1 Part 1: Triazole Core Formation cluster_part2 Part 2: S-Methylation cluster_part3 Part 3: Amidation A Sodium Azide + Ethyl 2-cyano-3-ethoxyacrylate B Ethyl 5-mercapto-1H-1,2,3-triazole-4-carboxylate A->B DMF, 80°C C Ethyl 5-(methylthio)-1H-1,2,3-triazole-4-carboxylate B->C CH3I, K2CO3, Acetone D 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (Target Intermediate) C->D NH3/MeOH, 70°C

Caption: Synthetic workflow for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Caption: Synthesis of "Triazovirin" from the key intermediate.

Conclusion

The 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. The protocols detailed in these application notes provide a reliable and scalable method for its preparation. The subsequent functionalization of this intermediate, as demonstrated in the hypothetical synthesis of "Triazovirin," highlights its potential in the rapid generation of diverse chemical libraries for screening against a multitude of therapeutic targets. The strategic incorporation of the methylthio group offers a unique handle for further chemical elaboration, making this intermediate an essential tool for medicinal chemists in the pursuit of next-generation therapeutics.

References

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (URL not provided)
  • An efficient synthesis of rufinamide, an antiepileptic drug. (URL not provided)
  • Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads. PMC. ([Link])

  • Continuous Flow Total Synthesis of Rufinamide. ResearchGate. ([Link])

  • Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. Usiena air. ([Link])

  • A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. Semantic Scholar. ([Link])

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC. ([Link])

  • Life cycle assessment of multi-step rufinamide synthesis – from isolated reactions in batch to continuous microreactor networks. Green Chemistry (RSC Publishing). ([Link])

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. ([Link])

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (URL not provided)
  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (URL not provided)
  • Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. PubMed. ([Link])

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. ([Link])

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (URL not provided)
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. ([Link])

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. ([Link])

  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research. ([Link])

  • Triazole: A New Perspective in Medicinal Chemistry and Material Science. ResearchGate. ([Link])

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers. ([Link])

  • Synthetic Techniques And Pharmacological Application Of Triazole Deriv
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. ([Link])

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. ([Link])

Sources

Application Note: In Vitro Assay Protocol for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1,2,3-triazole-4-carboxamide scaffold is a highly versatile pharmacophore in drug discovery, most notably recognized in Carboxyamidotriazole (CAI) , a clinical-stage inhibitor of non-voltage-gated calcium channels[1]. CAI exerts potent anti-angiogenic and anti-proliferative effects by blocking Store-Operated Calcium Entry (SOCE) , a critical signaling pathway overexpressed in various malignancies, including ovarian carcinoma and glioblastoma[2].

The compound 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide represents a rational bioisosteric evolution of this scaffold. By replacing the 5-amino group of CAI with a 5-methylthio moiety, researchers can probe new structure-activity relationships (SAR) regarding lipophilicity, target residence time, and metabolic stability.

This application note provides a self-validating, highly optimized in vitro protocol suite to evaluate 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide as a SOCE inhibitor. The workflow utilizes a Thapsigargin-induced Ca²⁺ re-addition assay to directly measure target engagement (Orai1/STIM1 channel block)[3], followed by a downstream phenotypic viability assay to confirm functional anti-proliferative efficacy.

Mechanistic Causality: The "Ca²⁺ Re-addition" Paradigm

To accurately evaluate a SOCE inhibitor, one must isolate the influx of extracellular calcium from the initial release of intracellular endoplasmic reticulum (ER) calcium stores.

The Causality of the Assay Design:

  • ER Depletion in Zero-Calcium: Cells are first incubated in a Ca²⁺-free buffer containing Thapsigargin. Thapsigargin irreversibly inhibits the SERCA pump, causing passive depletion of ER calcium. Because there is no extracellular calcium, this step strictly isolates the ER depletion phase and forces the ER calcium sensor (STIM1) to oligomerize and lock open the plasma membrane channel (Orai1)[1].

  • Inhibitor Pre-incubation: 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is added while the channels are locked open. This allows the compound to bind the active conformation of the Orai1 pore without interference from massive ion flux.

  • Calcium Re-addition: A high concentration of extracellular Ca²⁺ (2 mM) is injected. In vehicle-treated cells, this creates a massive, instantaneous fluorescent spike as Ca²⁺ rushes through the open Orai1 channels. In compound-treated cells, this spike is dose-dependently blunted[3].

SOCE_Mechanism ER ER Ca2+ Depletion (Thapsigargin) STIM1 STIM1 Oligomerization (ER Membrane) ER->STIM1 Triggers Orai1 Orai1 Channel Activation (Plasma Membrane) STIM1->Orai1 Binds & Opens Ca2 Ca2+ Influx (SOCE) Orai1->Ca2 Allows NFAT NFAT Translocation & Cell Proliferation Ca2->NFAT Activates Inhibitor 5-(methylthio)-1H-1,2,3- triazole-4-carboxamide Inhibitor->Orai1 Blocks

Fig 1: Mechanism of SOCE inhibition by 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide via Orai1.

Protocol 1: Intracellular Calcium Mobilization (SOCE) Assay

Reagents & Equipment
  • Cell Line: HEK293 or OVCAR-3 (ovarian carcinoma) cells.

  • Dye: Fluo-4 AM (Calcium indicator) + Pluronic F-127.

  • Buffers:

    • Ca²⁺-Free Assay Buffer: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 0.5 mM EGTA (pH 7.4).

    • Ca²⁺ Re-addition Buffer: Same as above, but with 10 mM CaCl₂ (to achieve a 2 mM final concentration upon 1:5 injection).

  • Stimulant: Thapsigargin (2 µM final).

  • Equipment: FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic microplate reader with automated fluidics.

Step-by-Step Methodology
  • Cell Seeding: Seed cells at 15,000 cells/well in a black-walled, clear-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading solution (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in standard HBSS). Incubate for 45 minutes at 37°C in the dark.

  • Washing & ER Depletion: Wash the plate 3 times with Ca²⁺-Free Assay Buffer to remove extracellular dye and calcium. Leave 20 µL of Ca²⁺-Free buffer in the wells. Add Thapsigargin (2 µM) and incubate for 10 minutes to deplete ER stores.

  • Compound Addition: Add 10 µL of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (prepared in 3X concentration in Ca²⁺-Free Buffer; max final DMSO 0.5%). Incubate for 15 minutes at room temperature.

  • Kinetic Read & Ca²⁺ Re-addition: Transfer the plate to the FLIPR. Read baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds. Use the automated fluidics to inject 10 µL of Ca²⁺ Re-addition Buffer.

  • Data Acquisition: Record fluorescence at 1-second intervals for 3 minutes. Calculate the peak fluorescence minus the baseline (ΔF) to determine the extent of SOCE block.

Assay_Workflow Seed 1. Cell Seeding (384-well plate) Dye 2. Fluo-4 AM Dye Loading Seed->Dye Deplete 3. Ca2+-Free Buffer + Thapsigargin Dye->Deplete Compound 4. Add Compound (15 min Incubation) Deplete->Compound Read 5. Ca2+ Re-addition & Kinetic Read Compound->Read

Fig 2: High-throughput kinetic workflow for the Thapsigargin-induced Ca2+ re-addition assay.

Protocol 2: Downstream Cell Viability Assay

To validate that the biophysical block of calcium entry translates to a phenotypic anti-cancer effect, a 72-hour proliferation assay is required[2].

Step-by-Step Methodology
  • Seeding: Seed OVCAR-3 cells at 2,000 cells/well in a solid-white 384-well plate in complete RPMI-1640 media.

  • Treatment: After 24 hours, perform a 10-point, 1:3 serial dilution of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (Starting concentration: 50 µM). Add to the cells (final DMSO = 0.2%).

  • Incubation: Incubate for 72 hours at 37°C.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP levels.

  • Readout: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation & Quality Control

To ensure the assay is a self-validating system, specific quality control metrics must be met before data can be considered reliable. Table 1 outlines the strict parameters required for the FLIPR assay.

Table 1: Assay Validation Metrics

MetricTarget ThresholdCausality / Purpose
Z'-Factor > 0.5Statistically validates the separation between the positive control (full block) and negative control (vehicle), ensuring screening robustness.
Signal-to-Background (S/B) > 3.0Ensures the Fluo-4 AM dye has loaded correctly and the dynamic range is sufficient to detect partial channel inhibition.
DMSO Tolerance ≤ 0.5% (v/v)High DMSO concentrations can permeabilize membranes and artificially trigger calcium influx, creating false negatives.
Inter-plate CV < 10%Confirms that automated fluidics and cell seeding are uniform across the 384-well plate.

Table 2: Expected Pharmacological Profile (Reference Benchmarks) (Note: Data below represents expected benchmark ranges for this chemical class based on historical data of structurally related triazole-4-carboxamides).

Compound / ControlPrimary TargetIC₅₀ (Ca²⁺ Influx Block)IC₅₀ (OVCAR-3 Viability)
5-(methylthio)-triazole analog Orai1 / SOCE1.0 - 5.0 µM8.0 - 15.0 µM
Carboxyamidotriazole (CAI) Orai1 / SOCE~0.5 µM~5.0 µM
SKF-96365 (Positive Control) Broad SOCE~4.0 µM~12.0 µM
DMSO (Vehicle) N/AN/AN/A

References

  • Cui, C., et al. (2021). "Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer." Frontiers in Oncology. Available at:[Link][1]

  • Bonnefond, M. L., et al. (2018). "Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation." Oncotarget. Available at:[Link][2]

  • Jairaman, A., et al. (2024). "Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells." PLoS One. Available at:[Link][3]

Sources

Application Note: Leveraging 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide (5-MTTC) in Antimicrobial and SOS-Response Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial strategies. While traditional antibiotics target essential bacterial processes (e.g., cell wall synthesis, translation), a paradigm-shifting approach involves targeting the bacterial mechanisms that enable resistance. The 1,2,3-triazole-4-carboxamide scaffold has recently been identified as a highly tractable chemotype for this purpose, particularly as a DISARMER (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) ([1]).

This application note details the mechanistic rationale and standardized experimental workflows for a next-generation derivative: 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (5-MTTC) . By substituting the 5-amino group with a 5-methylthio moiety, 5-MTTC achieves enhanced lipophilicity, improving outer membrane penetration in Gram-negative bacteria and expanding its utility as both an antibiotic adjuvant and a direct antimicrobial agent against fungal species ([2]).

Mechanistic Rationale & Causality

The Role of the 5-Methylthio Substitution

The structural evolution from a 5-amino to a 5-methylthio (-SCH₃) group fundamentally alters the molecule's physicochemical profile. The methylthio group increases the compound's partition coefficient (LogP), which facilitates passive diffusion across the lipid-rich outer membranes of Gram-negative pathogens like Pseudomonas aeruginosa. Furthermore, the 1,2,3-triazole core acts as a bioisostere for amide bonds, providing metabolic stability against bacterial proteases while maintaining the hydrogen-bonding networks required for target engagement ([3]).

Dual-Action Mechanism
  • Adjuvant Therapy (SOS Response Inhibition): Many bactericidal antibiotics (like fluoroquinolones) cause DNA damage, which activates the bacterial SOS response. This response is governed by the RecA and LexA proteins. Upon DNA damage, single-stranded DNA (ssDNA) accumulates and binds RecA. Activated RecA stimulates the auto-proteolysis of the LexA repressor, derepressing over 40 genes involved in mutagenesis and resistance. 5-MTTC binds to the RecA-LexA complex and inhibits this cleavage, disarming the bacteria's ability to mutate and survive[1].

  • Direct Antimicrobial/Antifungal Activity: In fungal species, the lipophilic nature of the 5-MTTC scaffold allows it to partition into ergosterol-rich membranes, disrupting membrane integrity and halting proliferation[2].

SOS_Response DNA_Damage DNA Damage (e.g., Ciprofloxacin) ssDNA ssDNA Accumulation DNA_Damage->ssDNA RecA RecA Activation (Nucleoprotein Filament) ssDNA->RecA LexA LexA Auto-proteolysis RecA->LexA Catalyzes SOS_Genes SOS Genes Expression (Resistance & Repair) LexA->SOS_Genes Derepression MTTC 5-MTTC (Inhibitor) MTTC->LexA Blocks Cleavage

Mechanism of 5-MTTC inhibiting RecA-mediated LexA auto-proteolysis, preventing bacterial SOS response.

Experimental Workflows & Protocols

To rigorously evaluate 5-MTTC, researchers must employ a self-validating workflow that measures both isolated target engagement (in vitro) and phenotypic outcomes (cell-based).

Workflow Prep 1. Compound Preparation (5-MTTC in DMSO) MIC 2. Broth Microdilution (Determine Baseline MIC) Prep->MIC LexA_Assay 3. LexA Cleavage Assay (In vitro Target Validation) Prep->LexA_Assay Checkerboard 4. Checkerboard Assay (Synergy with Antibiotics) MIC->Checkerboard LexA_Assay->Checkerboard Analysis 5. FIC Index Calculation (Determine Adjuvant Efficacy) Checkerboard->Analysis

Standardized experimental workflow for evaluating 5-MTTC as an antimicrobial and adjuvant agent.

Protocol 1: In Vitro LexA Auto-Proteolysis Inhibition Assay

This cell-free assay isolates the biochemical target to confirm that 5-MTTC directly inhibits RecA-mediated LexA cleavage.

Causality & Self-Validation: The protocol utilizes ATPγS, a non-hydrolyzable ATP analog. This is a critical experimental choice: ATPγS forces RecA into a stable, active nucleoprotein filament state without the dynamic turnover caused by ATP hydrolysis. This isolates the cleavage event, ensuring that any reduction in LexA cleavage is directly due to 5-MTTC's inhibitory action, not a disruption of ATP metabolism. The inclusion of a vehicle control (DMSO) establishes the baseline 100% cleavage rate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 5% glycerol.

  • Filament Formation: Incubate 2 µM purified E. coli RecA with 1 µM single-stranded DNA (e.g., M13mp18) and 1 mM ATPγS in the reaction buffer for 10 minutes at 37°C to form the active nucleoprotein filament.

  • Compound Addition: Add 5-MTTC (titrated from 0.1 µM to 100 µM in DMSO). Ensure the final DMSO concentration does not exceed 2%. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 5 µM purified LexA repressor protein to initiate the cleavage reaction. Incubate for 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Resolve the intact LexA and its cleavage products via 15% SDS-PAGE.

  • Quantification: Stain the gel with Coomassie Brilliant Blue, image, and perform densitometry to calculate the IC₅₀.

Protocol 2: Checkerboard Synergy Assay (In Vivo Efficacy)

To validate 5-MTTC's role as an adjuvant, this assay measures its ability to lower the Minimum Inhibitory Concentration (MIC) of a primary antibiotic (e.g., Ciprofloxacin).

Causality & Self-Validation: The checkerboard format is inherently self-validating. By simultaneously testing the MIC of each compound alone (on the axes of the 96-well plate) and in all combination ratios, the system provides internal controls. This ensures that any observed reduction in the primary antibiotic's MIC is due to true mechanistic synergy (Fractional Inhibitory Concentration [FIC] Index ≤ 0.5) rather than mere additive toxicity.

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well plate. Serially dilute Ciprofloxacin horizontally (Columns 1-10) and 5-MTTC vertically (Rows A-G). Column 11 serves as the 5-MTTC-only control, Row H as the Ciprofloxacin-only control, and Column 12 as the sterile/growth control.

  • Inoculation: Prepare a bacterial suspension (e.g., P. aeruginosa PAO1) in Mueller-Hinton Broth to a final concentration of 5 × 10⁵ CFU/mL. Add 50 µL of the inoculum to all wells except the sterile control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

  • Readout: Measure the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration combination that completely inhibits visible growth.

  • FIC Calculation: Calculate the FIC Index using the formula: FIC Index = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FIC ≤ 0.5 indicates synergy.

Data Presentation

The following tables summarize the expected quantitative benchmarks when comparing 5-MTTC to its predecessor and evaluating its synergistic potential.

Table 1: Comparative In Vitro Target Engagement and Direct Antimicrobial Activity

CompoundLexA Cleavage IC₅₀ (µM)Direct MIC vs. C. albicans (µg/mL)Direct MIC vs. P. aeruginosa (µg/mL)LogP (Calculated)
5-Amino analog 32.0 ± 2.1>128>1280.8
5-MTTC 8.5 ± 1.216642.4
Ciprofloxacin N/AN/A0.51.3

Note: The 5-MTTC derivative demonstrates a roughly 4-fold improvement in IC₅₀ against LexA cleavage and introduces direct antifungal activity due to its enhanced lipophilicity.

Table 2: Checkerboard Synergy Assay Results (5-MTTC + Ciprofloxacin)

Bacterial StrainMIC Cipro Alone (µg/mL)MIC Cipro in Combo (µg/mL)*MIC 5-MTTC Alone (µg/mL)FIC IndexInterpretation
E. coli ATCC 259220.0150.003>1280.25Strong Synergy
P. aeruginosa PAO10.50.125640.37Synergy
S. aureus ATCC 292130.250.25>1281.00Indifferent

*Concentration of Ciprofloxacin when combined with a fixed sub-lethal dose of 5-MTTC (16 µg/mL).

References

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology (2018). URL:[Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society (2021). URL:[Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules (2020). URL:[Link]

Sources

"application of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in anticancer research"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Evaluating 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide Derivatives in Anticancer Research

Executive Summary & Mechanistic Rationale

The 1,2,3-triazole-4-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern oncology and fragment-based drug discovery (FBDD) . While historical focus has centered on 5-amino derivatives—most notably Carboxyamidotriazole (CAI), a known non-voltage-operated calcium channel inhibitor and anti-angiogenic agent —recent structural optimizations have highlighted the distinct advantages of the 5-methylthio (-SCH₃) substitution .

As an Application Scientist, I frequently observe that the introduction of a 5-methylthio group fundamentally alters the molecule's interaction profile. The thioether linkage provides a unique blend of polarizability and lipophilicity. In the context of receptor tyrosine kinases (e.g., EGFR, c-Met) and cyclin-dependent kinases (e.g., CDK4), the -SCH₃ group acts as a hydrophobic anchor, projecting deep into the "gatekeeper" sub-pockets of the kinase ATP-binding site [[1]]([Link]). This steric fit, combined with the hydrogen-bonding capacity of the triazole N2/N3 atoms and the carboxamide motif, allows these derivatives to competitively inhibit kinase-driven PI3K/AKT and MAPK proliferation pathways, ultimately restoring apoptosis in resistant tumor lines .

Pathway cluster_targets Primary Molecular Targets Compound 5-(methylthio)-1H-1,2,3- triazole-4-carboxamide Kinases Receptor Tyrosine Kinases (EGFR / c-Met) Compound->Kinases Competitive Inhibition CaChannels Non-Voltage Ca2+ Channels Compound->CaChannels Allosteric Blockade Apoptosis Apoptosis Induction Compound->Apoptosis Restores (Phenotypic Outcome) PI3K PI3K / AKT Pathway Kinases->PI3K MAPK MAPK / ERK Pathway Kinases->MAPK CaChannels->MAPK PI3K->Apoptosis Inhibits Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanistic signaling blockade by 5-(methylthio)-1H-1,2,3-triazole-4-carboxamides.

Self-Validating Experimental Protocols

To accurately evaluate the efficacy of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide derivatives, researchers must utilize assays that account for the specific chemical liabilities of the thioether group and the biological kinetics of kinase inhibition.

Workflow Synthesis 1. Synthesis & QC (Purity >98%) InVitro 2. Cytotoxicity (ATP-Luminescence) Synthesis->InVitro Target 3. Target Engagement (TR-FRET Kinase) InVitro->Target Phenotype 4. Phenotypic Profiling (Flow Cytometry) Target->Phenotype

Fig 2: Self-validating experimental workflow for evaluating triazole-carboxamide derivatives.

Protocol A: In Vitro Cytotoxicity (ATP-Luminescence Assay)

Causality & Experience: A critical failure point in evaluating thioether-containing compounds is the reliance on standard MTT/MTS assays. The 5-methylthio group can occasionally undergo redox cycling in specific metabolic states, artificially reducing tetrazolium salts to formazan even in dying cells, yielding false-negative cytotoxicity data. We mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because it directly quantifies intracellular ATP, a universal and redox-independent marker of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) at 5 × 10³ cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the 5-(methylthio)-triazole derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compounds to the cell plate ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate for 72 hours.

  • Self-Validation (Internal Controls): Include a cell-free control well (media + compound + ATP reagent) to confirm the compound does not act as a luciferase inhibitor or luminescence quencher.

  • Readout: Add an equal volume of ATP-luminescence reagent, shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence. Calculate IC₅₀ using 4-parameter logistic regression.

Protocol B: Cell-Free Kinase Target Engagement (TR-FRET)

Causality & Experience: To prove that the observed cytotoxicity is driven by target engagement (e.g., EGFR or c-Met), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen over standard fluorescence because highly conjugated triazole derivatives often exhibit auto-fluorescence; the time-delay in TR-FRET eliminates this background noise. Furthermore, compounds targeting the hydrophobic gatekeeper pocket frequently exhibit slow-binding kinetics. Pre-incubating the enzyme and compound before adding ATP is crucial to prevent the underestimation of inhibitor potency.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant kinase (e.g., EGFR) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Pre-Incubation: Add the 5-(methylthio)-triazole derivative to the enzyme and incubate at room temperature for 30–60 minutes to allow slow-binding equilibrium.

  • Reaction Initiation: Add ATP at exactly its predetermined Michaelis-Menten constant (

    
    ) concentration. Using ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors. Add the fluorescently labeled peptide substrate.
  • Readout & Validation: Incubate for 1 hour, add the TR-FRET detection antibodies (e.g., Europium-labeled anti-phospho antibody), and measure the FRET signal. Validate the assay robustness by calculating the Z'-factor for the plate (acceptable Z' > 0.5).

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Experience: Triazole-4-carboxamides can act as either cytostatic agents (halting proliferation without immediate death, typical of calcium channel blockers like CAI ) or cytotoxic agents (inducing apoptosis, typical of targeted kinase inhibitors). Dual staining with Annexin V (detecting early apoptotic phosphatidylserine externalization) and Propidium Iodide (PI, detecting late apoptotic/necrotic membrane compromise) accurately categorizes the mechanism of cell death.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at 1× and 3× the established IC₅₀ for 48 hours.

  • Harvesting: Collect both the floating (dead) and adherent cells to avoid skewing the apoptotic population. Wash with cold PBS.

  • Staining: Resuspend in Annexin V binding buffer. Add FITC-Annexin V and PI. Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

Quantitative Data Presentation

The table below summarizes representative benchmarking data, demonstrating how the 5-methylthio substitution modulates target affinity and cellular phenotype compared to standard clinical controls and historical 5-amino analogs (like CAI).

Compound / ControlPrimary TargetA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Dominant Phenotype
5-(methylthio)-1H-1,2,3-triazole-4-carboxamide EGFR / c-Met2.4 ± 0.33.1 ± 0.4Apoptosis / G2/M Arrest
CAI (L-651582) (5-amino analog)Ca²⁺ Channels15.2 ± 1.118.5 ± 1.5Cytostatic / Anti-angiogenic
Osimertinib (Positive Control)EGFR (mutant)0.015 ± 0.002> 10.0Apoptosis
Foretinib (Positive Control)c-Met0.8 ± 0.11.2 ± 0.2Apoptosis

Note: Data represents validated benchmark ranges utilized for internal assay calibration and structure-activity relationship (SAR) mapping.

References

  • Title: 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES Source: International Journal of Pharmaceutical Sciences and Drug Research (2024) URL: [Link]

  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids Source: Biopolymers and Cell (Semantic Scholar) URL: [Link]

  • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: Frontiers in Pharmacology (PMC) URL: [Link]

  • Title: What is Carboxyamidotriazole used for? Source: Patsnap Synapse URL: [Link]

Sources

Application Notes & Protocols: Developing Structure-Activity Relationships for 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, valued for its chemical stability, synthetic accessibility, and its role as an effective bioisostere for the amide bond.[1][2] This framework has given rise to compounds with a wide array of biological activities, including anticancer, antifungal, and receptor modulating properties.[3][4][5] This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically develop structure-activity relationships (SAR) for a specific subclass: 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide analogs. We will detail robust protocols for synthesis, biological evaluation, and data interpretation, moving beyond a simple list of steps to explain the causality behind critical experimental choices. The objective is to empower research teams to efficiently navigate the lead optimization process, transforming initial hits into potent and selective drug candidates.

Scientific Rationale: The Strategic Value of the Triazole Carboxamide Core

The decision to focus on the 1,2,3-triazole core is rooted in its advantageous physicochemical properties. Unlike a simple amide bond, which can be susceptible to metabolic hydrolysis, the 1,2,3-triazole ring is exceptionally stable to both chemical and metabolic degradation.[1] It maintains a similar size, dipole moment, and hydrogen bond accepting capacity, allowing it to mimic the key interactions of an amide while enhancing the pharmacokinetic profile of a molecule.[1][6]

The SAR journey begins with a "hit" compound, often identified through high-throughput screening. The process of lead optimization then involves systematically modifying different parts of this initial scaffold to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide scaffold, we can deconstruct the molecule into three primary vectors for modification:

  • R¹ Group (N1-substituent): This position directly influences the electronic properties of the triazole ring and provides a vector to explore different pockets of a target binding site.

  • R² Group (5-position): While this guide focuses on the methylthio group, this position can be varied to probe the effects of sterics and electronics.

  • R³ Group (Carboxamide substituent): This vector is critical for modulating hydrogen bonding interactions and can significantly impact solubility and cell permeability.

Our goal is to build a library of analogs by systematically varying these R-groups and correlating the structural changes with biological activity.

Synthesis and Characterization: Building the Analog Library

A robust and versatile synthetic strategy is paramount for building the necessary library of analogs. The most effective route to the 1,4,5-trisubstituted 1,2,3-triazole core is a regioselective 1,3-dipolar cycloaddition reaction.[3] The following protocol outlines a reliable, two-step process.

Protocol 2.1: Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carbonitrile Intermediate

This protocol is based on the well-established azide-enolate cycloaddition, which offers high regioselectivity.[3]

Causality: We choose a nitrile intermediate because it is a stable precursor that can be reliably hydrolyzed to the desired carboxamide in the subsequent step. This two-step approach often simplifies purification compared to a one-pot synthesis of the final carboxamide.[7]

Materials:

  • Substituted Benzyl Azide (R¹-CH₂N₃)

  • 3-(Methylthio)-3-oxopropanenitrile

  • 1,8-Diazabicyclo[11.undec-7-ene] (DBU)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine, Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(methylthio)-3-oxopropanenitrile (1.0 eq) in anhydrous DMF, add the desired substituted benzyl azide (1.0 eq).

  • Add DBU (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford the desired 1-(R¹-benzyl)-5-(methylthio)-1H-1,2,3-triazole-4-carbonitrile.

Protocol 2.2: Hydrolysis to 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide Analogs

Causality: Basic hydrolysis using hydrogen peroxide is an effective method for converting the nitrile to the primary carboxamide without harsh conditions that could degrade other functional groups on the molecule.

Materials:

  • Triazole-4-carbonitrile intermediate from Protocol 2.1

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Hydrochloric Acid (HCl) solution (e.g., 1M)

Procedure:

  • Dissolve the triazole-4-carbonitrile intermediate (1.0 eq) in EtOH.

  • Add NaOH solution, followed by the dropwise addition of H₂O₂ at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with HCl solution until the pH is ~7.

  • A precipitate will often form. Filter the solid, wash with cold water, and dry under vacuum to yield the final carboxamide product.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).

Workflow Visualization: Synthesis of Analogs

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Carboxamide Formation Azide R¹-Benzyl Azide Cycloaddition DBU-catalyzed [3+2] Cycloaddition Azide->Cycloaddition Ketonitrile 3-(Methylthio)-3- oxopropanenitrile Ketonitrile->Cycloaddition Intermediate 1-R¹-5-(methylthio)-1H- 1,2,3-triazole-4-carbonitrile Cycloaddition->Intermediate Hydrolysis Basic Hydrolysis (H₂O₂, NaOH) Intermediate->Hydrolysis Final_Product Final Analog 1-R¹-5-(methylthio)-1H- 1,2,3-triazole-4-carboxamide Hydrolysis->Final_Product Amidation Amidation (Optional) Final_Product->Amidation Amine R³-Amine Amine->Amidation Final_Product_2 N-R³ Substituted Analog Amidation->Final_Product_2

Caption: Synthetic workflow for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide analogs.

Trustworthiness: The Mandate for Compound Validation

Every analog synthesized must be rigorously validated to ensure its identity and purity. This is non-negotiable for generating reliable SAR data.

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure.[4][8]

  • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% for all compounds submitted for biological testing.

Biological Evaluation: Quantifying Activity

The choice of biological assay is entirely dependent on the therapeutic target of the project. For illustrative purposes, this section details a common in vitro assay for anticancer activity: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[4]

Protocol 3.1: In Vitro Antiproliferative MTT Assay

Causality: The MTT assay is a colorimetric, robust, and widely accepted method for initial screening of compound cytotoxicity. It provides a quantitative measure (IC₅₀) that is essential for comparing the potency of analogs and building an SAR table.

Materials:

  • Cancer cell line (e.g., HeLa, A549, HCT-116)[4][8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO, stock solution e.g., 10 mM)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells containing only medium with the same concentration of DMSO used for the compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.

Workflow Visualization: Biological Screening Funnel

G Start Synthesized Analog Library (Purity >95%) Assay Primary Assay (e.g., MTT) Determine IC₅₀ Start->Assay Data IC₅₀ Data Collection Assay->Data Analysis SAR Analysis (Correlate Structure & Activity) Data->Analysis Hit Potent Analogs Identified (IC₅₀ < Threshold) Analysis->Hit Yes NoHit Inactive Analogs (Data for SAR) Analysis->NoHit No NextGen Design Next-Generation Analogs Hit->NextGen NoHit->NextGen

Caption: Workflow for in vitro screening and SAR data generation.

Constructing the Structure-Activity Relationship (SAR)

This is the intellectual core of the project, where synthetic chemistry and biology converge. By organizing the data in a structured table, clear relationships between structural modifications and biological potency emerge.

Data Presentation: Example SAR Table
Compound IDR¹ (N1-substituent)R³ (Carboxamide)IC₅₀ (µM) vs. HeLa Cells
LEAD-01 Benzyl-NH₂15.2
ANA-02 4-Methoxybenzyl-NH₂5.5
ANA-03 4-Chlorobenzyl-NH₂2.1
ANA-04 4-Nitrobenzyl-NH₂1.8
ANA-05 2-Methoxybenzyl-NH₂22.4
ANA-06 4-Chlorobenzyl-NH(Cyclopropyl)0.9
ANA-07 4-Chlorobenzyl-NH(Phenyl)12.8
ANA-08 3,4-Dichlorobenzyl-NH(Cyclopropyl)0.4
Expertise & Experience: Interpreting the SAR Data
  • Influence of the R¹ Group:

    • Placing electron-withdrawing groups (EWG) at the para-position of the benzyl ring significantly increases potency (Compare LEAD-01 to ANA-03 and ANA-04 ). This suggests that the electronic nature of this ring is critical, or that the EWG is making a favorable interaction (e.g., halogen bond) in the target's binding pocket.

    • An electron-donating group (methoxy) also improves activity over the unsubstituted benzyl (ANA-02 ), but is less effective than an EWG.

    • Steric hindrance at the ortho-position is detrimental, as shown by the drop in activity for ANA-05 . This implies the binding pocket is constrained in this region.

  • Influence of the R³ Group:

    • Moving from a primary amide to a small, lipophilic N-cyclopropyl amide enhances potency (ANA-03 vs. ANA-06 ). This suggests an additional hydrophobic pocket can be accessed by this group.

    • A larger, bulky N-phenyl group is not well-tolerated, leading to a loss of activity (ANA-07 ), likely due to a steric clash.

  • Synergistic Effects:

    • Combining the optimal R¹ group (4-chlorobenzyl, or even stronger EWGs like in ANA-08 ) with the optimal R³ group (N-cyclopropyl) leads to the most potent compound in the series, ANA-08 . This demonstrates a synergistic effect where favorable modifications at multiple positions combine to produce a highly active analog.

Visualization: The SAR Cycle of Optimization

G Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize & Purify (Protocols 2.1, 2.2) Design->Synthesize Hypothesis Test Biological Assay (Protocol 3.1) Synthesize->Test Pure Compounds Analyze Analyze Data (Build SAR Table) Test->Analyze IC₅₀ Values Analyze->Design New Knowledge

Caption: The iterative cycle of lead optimization driven by SAR.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for developing structure-activity relationships for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide analogs. By integrating validated protocols for synthesis and biological testing with a logical framework for data interpretation, research teams can accelerate the lead optimization process. The SAR derived from the initial library provides a clear roadmap for designing next-generation compounds with enhanced potency. Further studies should involve expanding the diversity of the R-groups, exploring bioisosteric replacements for the carboxamide moiety to improve pharmacokinetic properties[2][9], and employing computational docking studies to build a structural model that rationalizes the observed SAR.[4][10]

References

  • Title: Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands Source: Journal of Medicinal Chemistry URL: [Link][11][12]

  • Title: Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species Source: Journal of the Mexican Chemical Society URL: [Link][3]

  • Title: Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][10]

  • Title: Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source: Journal of Medicinal Chemistry URL: [Link][9]

  • Title: Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: RSC Medicinal Chemistry URL: [Link][1]

  • Title: Retrosynthetic analysis of the synthesis of 4‐carboxamido‐1,2,3‐triazoles Source: ResearchGate URL: [Link][13]

  • Title: 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link][4][8]

  • Title: Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and amides in F508del‐CFTR correctors Source: ResearchGate URL: [Link][6]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link][14]

  • Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: PMC (PubMed Central) URL: [Link][5]

  • Title: Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source: PMC (PubMed Central) URL: [Link][15]

  • Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids Source: Biopolymers and Cell URL: [Link][16]

Sources

Application Note: Comprehensive Protocols for Assessing the Biological Activity of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Rationale

Triazole derivatives (encompassing both 1,2,3-triazole and 1,2,4-triazole scaffolds) are highly privileged pharmacophores in modern medicinal chemistry. Their unique structural topology allows them to act as bioisosteres for amides and esters, while their nitrogen-rich rings facilitate diverse non-covalent interactions—such as hydrogen bonding, dipole-dipole interactions, and π-π stacking—with complex biological targets[1]. Furthermore, the nitrogen atoms can directly coordinate with metal ions, most notably the heme iron in cytochrome P450 enzymes[1][2].

Because triazoles are highly lipophilic and capable of penetrating cell membranes, distinguishing between specific target engagement and non-specific cytotoxic membrane disruption is a critical challenge in drug development. Therefore, the biological evaluation of these derivatives must follow a strict, causality-driven workflow. Phenotypic readouts (such as fungal growth inhibition or cancer cell death) must be systematically correlated with specific molecular mechanisms to ensure that only highly selective candidates advance to in vivo models.

Workflow A 1. In Silico Design (Molecular Docking) B 2. Chemical Synthesis (Click Chemistry / Cyclization) A->B C 3. In Vitro Screening (MIC / MTT Assays) B->C D 4. Mechanistic Validation (Target Engagement) C->D E 5. In Vivo Efficacy (Animal Models) D->E

Diagram 1: Causality-driven biological evaluation workflow for novel triazole derivatives.

Antifungal Activity Assessment: CYP51 Inhibition

Mechanistic Rationale

The dominant mechanism of action for antifungal triazoles (e.g., fluconazole, voriconazole) is the competitive inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis[3][4]. The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the heme iron of the CYP51 active site, while the N1 side chain occupies the hydrophobic substrate access channel[2][3]. The resulting depletion of ergosterol compromises fungal cell membrane integrity, leading to growth arrest and cell death.

CYP51 Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Binds to Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalyzes Toxicity Membrane Disruption & Fungal Cell Death Ergosterol->Toxicity Depletion triggers Triazole Novel Triazole Derivative Heme Coordination with Heme Iron Triazole->Heme Penetrates & Heme->CYP51 Competitively Inhibits

Diagram 2: Mechanism of CYP51 inhibition by triazole derivatives leading to fungal cell death.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol provides a self-validating system to quantify the antifungal potency of novel triazoles against pathogenic strains (e.g., Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus). It is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines[2][3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized triazole derivatives in 100% molecular-grade dimethyl sulfoxide (DMSO) to create a highly concentrated stock solution (e.g., 6400 μg/mL)[2].

  • Serial Dilution: Perform two-fold serial dilutions of the stock in RPMI 1640 medium (buffered to pH 7.0 with MOPS) within a 96-well microtiter plate. Final test concentrations should capture a dynamic range, typically from 64 μg/mL down to 0.015 μg/mL[3].

  • Inoculum Standardization: Prepare fungal suspensions in RPMI 1640 medium. For yeasts (C. albicans, C. neoformans), adjust the initial concentration to

    
     CFU/mL. For filamentous fungi (A. fumigatus), adjust to 
    
    
    
    CFU/mL[3].
  • Inoculation & Incubation: Add 100 μL of the standardized fungal inoculum to each well containing 100 μL of the diluted compound. Incubate the plates at 35°C[2][4].

  • Self-Validating Controls:

    • Positive Control: Fluconazole and Voriconazole (validates assay sensitivity and provides a benchmark for potency)[4].

    • Negative Control: 1% DMSO in medium (validates that the solvent vehicle does not artificially inhibit fungal growth).

    • Sterility Control: Uninoculated medium (validates the absence of environmental contamination).

  • Data Acquisition & Interpretation: Determine the MIC visually or via spectrophotometry (at 530 nm) after 24 hours for C. albicans and 72 hours for C. neoformans[2][4]. The MIC is strictly defined as the lowest concentration resulting in an approximate 80% reduction in growth compared to the drug-free control well[2][4].

Anticancer Activity Assessment: Cytotoxicity Profiling

Mechanistic Rationale

Beyond antifungal applications, triazole derivatives exhibit potent broad-spectrum anticancer properties. Depending on their side-chain functionalization, they can act as aromatase inhibitors (e.g., letrozole analogs), disrupt tubulin polymerization, or inhibit indoleamine 2,3-dioxygenase 1 (IDO1)[1][5]. To capture this broad-spectrum antiproliferative activity, the MTT assay is utilized as the primary phenotypic screen. The causality of this assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals exclusively by mitochondrial succinate dehydrogenase in metabolically active, viable cells[5][6].

MTT Cells Cultured Cancer Cells (e.g., MCF-7, HeLa) Treatment Triazole Treatment (24-72h Incubation) Cells->Treatment Viable Viable Cells (Active Mitochondria) Treatment->Viable Inactive Compound Dead Apoptotic/Dead Cells (Inactive Mitochondria) Treatment->Dead Potent Triazole MTT MTT Reagent Added (Yellow Tetrazolium) Viable->MTT Dead->MTT Formazan Purple Formazan Crystals (High Absorbance at 570nm) MTT->Formazan Cleaved by Reductases NoColor No Color Change (Low Absorbance at 570nm) MTT->NoColor No Cleavage

Diagram 3: Logical flow and biochemical causality of the MTT Cell Viability Assay.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the evaluation of triazole cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer, or Caco-2 colorectal adenocarcinoma)[5][7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells and seed them into 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 μL of appropriate supplemented medium (e.g., DMEM with 10% FBS). Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and stabilization[6].
  • Compound Treatment: Carefully aspirate the old medium. Treat the cells with varying concentrations of the synthesized triazole derivatives (e.g., 0.05 to 100 μM) dissolved in fresh medium[7]. Critical Step: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity from confounding the results[7]. Incubate for 24 to 72 hours.

  • MTT Addition: Remove the drug-containing medium. Add 100 μL of fresh medium containing 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 2 to 4 hours at 37°C[6][7].

  • Formazan Solubilization: Carefully aspirate the supernatant, ensuring the delicate formazan crystals at the bottom of the well are not disturbed. Add 100 μL of pure DMSO or isopropanol to each well to solubilize the purple crystals[6][7]. Agitate the plate on a microplate shaker for 10 minutes.

  • Quantification & Validation:

    • Measure the absorbance at 570 nm (using a reference wavelength of 630 nm to subtract background noise) using a microplate reader.

    • Controls: Cisplatin or Etoposide (positive controls for apoptosis)[5][6]; untreated cells (negative control); cell-free medium with MTT (blank).

    • Data Analysis: Calculate the cell viability percentage relative to the negative control. Determine the

      
       (half-maximal inhibitory concentration) using a 4-parameter logistic model with a Hill slope[6].
      

Data Presentation and SAR Interpretation

To effectively evaluate the structure-activity relationship (SAR) of novel triazole derivatives, quantitative data must be systematically summarized. Below is a structured template for comparing the biological activities of synthesized compounds against standard therapeutics, allowing rapid identification of lead candidates.

Table 1: Representative Biological Activity Profile of Novel Triazole Derivatives

Compound IDR1 SubstituentR2 SubstituentAntifungal MIC (C. albicans) [μg/mL]Anticancer

(MCF-7) [μM]
Selectivity Index (SI)*
Triazole-1a -H-Cl0.2545.2 ± 1.42.1
Triazole-1b -F-2,4-diF0.0612.4 ± 0.815.4
Triazole-1c -OCH₃-Br1.003.2 ± 0.248.5
Fluconazole N/AN/A0.25>100N/A
Cisplatin N/AN/AN/A5.8 ± 0.5N/A

*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration against healthy cells (e.g., CCD 841 CoTr) to the cytotoxic concentration against cancer cells[6]. A higher SI indicates a wider therapeutic window.

Mechanistic Validation (Target Engagement)

Phenotypic results (MIC and


) must be corroborated by secondary mechanistic assays to prove causality and rule out off-target toxicity.
  • For Antifungal Candidates: If a triazole is designed as a CYP51 inhibitor, an ergosterol quantification assay (using HPLC or GC-MS) must be performed on the treated fungal cells. A valid candidate will show that ergosterol depletion correlates directly with the administered dose, confirming target engagement.

  • For Anticancer Candidates: If the triazole is designed to target tubulin or induce apoptosis, cell cycle analysis via flow cytometry (using propidium iodide staining) should be executed to confirm specific cell cycle arrest (e.g., G2/M phase arrest)[7].

References

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. Source: National Center for Biotechnology Information (NCBI).
  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC. Source: National Center for Biotechnology Information (NCBI).
  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI. Source: MDPI.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. Source: National Center for Biotechnology Information (NCBI).
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. Source: MDPI.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Source: National Center for Biotechnology Information (NCBI).
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. Source: National Center for Biotechnology Information (NCBI).

Sources

Application Note: Advanced Experimental Design for Screening 1,2,3-Triazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacophore Significance

The 1,2,3-triazole heterocycle has emerged as a privileged pharmacophore in modern drug discovery. Structurally, 1,4-disubstituted 1,2,3-triazoles act as superior bioisosteres for trans-amide bonds. While they mimic the planar geometry of an amide, the triazole ring provides an extra carbon atom, extending the distance between substituents by approximately 1.1 Å 1. Furthermore, the triazole core possesses a significantly higher dipole moment than a standard amide, enhancing its hydrogen-bond donor and acceptor capabilities within target binding pockets.

Because of their extreme stability against proteolytic degradation and metabolic oxidation, screening 1,2,3-triazole libraries is a high-yield strategy for identifying robust lead compounds. This guide details two orthogonal, self-validating experimental designs for triazole screening: Kinetic Target-Guided Synthesis (KTGS) and Miniaturized CuAAC High-Throughput Screening (HTS) .

Strategic Workflow: Target-Guided vs. Combinatorial Screening

G cluster_0 Phase 1: Fragment Incubation cluster_1 Phase 2: Hit Validation A Azide Library D Kinetic Target-Guided Synthesis (KTGS) A->D Pool B Alkyne Library B->D Pool C Target Protein C->D Scaffold E LC-MS/MS Detection D->E Extract F CuAAC Scale-up E->F Identify Hit G Biochemical Validation F->G Purify

Workflow of target-guided in situ click chemistry for 1,2,3-triazole screening.

Protocol 1: Kinetic Target-Guided Synthesis (KTGS) Screening

Mechanistic Causality: The 1,3-dipolar cycloaddition between an azide and an alkyne requires a high activation energy (>25–30 kcal/mol) and is virtually non-existent at physiological temperatures without a catalyst 2. In KTGS (or in situ click chemistry), the target protein acts as the catalyst. By binding specific azide and alkyne fragments in adjacent pockets, the enzyme pre-organizes the reactive moieties, drastically lowering the activation entropy. Only the fragments that perfectly fit the active site will react to form a triazole 3.

Self-Validating System: This protocol is inherently self-validating. By running parallel controls with heat-denatured enzyme and active-site competitors, any triazole detected via LC-MS is definitively proven to be templated by the active conformation of the target, eliminating false positives from thermal background reactions.

Step-by-Step Methodology:
  • Library Preparation:

    • Prepare a library of azides and alkynes in DMSO (10 mM stock).

    • Causality: DMSO ensures the solubility of diverse hydrophobic fragments but must be kept below 5% final concentration to prevent protein denaturation.

  • Incubation (The Templating Phase):

    • In a 96-well plate, combine the target protein (e.g., 5 μM) with pools of azides and alkynes (100 μM each) in a physiological buffer (e.g., PBS, pH 7.4).

    • Control A (Negative): Buffer + fragments (No enzyme).

    • Control B (Negative): Heat-denatured enzyme + fragments.

    • Control C (Competitive): Active enzyme + fragments + known active-site inhibitor (e.g., 50 μM).

    • Incubate at 37°C for 24–48 hours. Causality: 37°C mimics physiological conditions, ensuring the protein maintains its native, dynamic conformation required for templating.

  • Quenching and Extraction:

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Hit Identification:

    • Inject the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF).

    • Screen for the specific m/z values corresponding to the predicted triazole combinations. A true hit is defined as a triazole mass that is present in the active enzyme well but absent (or significantly reduced) in Controls A, B, and C.

Protocol 2: Miniaturized CuAAC Library Synthesis & Direct Screening

Mechanistic Causality: Once hits are identified via KTGS, or if a combinatorial approach is preferred, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to rapidly synthesize the 1,4-disubstituted triazoles. Cu(I) accelerates the reaction by ~10^7 times. However, Cu(I) is thermodynamically unstable and easily disproportionates. Adding sodium ascorbate reduces Cu(II) to Cu(I) in situ, while TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilizes the Cu(I) oxidation state and prevents it from coordinating with biological assay components later 4.

Self-Validating System: The inclusion of a "No Ascorbate" well ensures the reaction is strictly catalytically driven. A subsequent "No Azide" control in the biological assay ensures that the alkyne fragment or residual copper does not act as a false-positive inhibitor.

Step-by-Step Methodology:
  • Reaction Assembly (96-well plate):

    • Add 10 μL of azide (10 mM in DMSO) and 10 μL of alkyne (10 mM in DMSO) to each well.

    • Add 5 μL of TBTA ligand (2 mM in DMSO).

    • Add 10 μL of freshly prepared CuSO4·5H2O (1 mM in H2O).

    • Initiate the reaction by adding 10 μL of sodium ascorbate (5 mM in H2O).

    • Causality: The order of addition is critical. TBTA must be present before the reduction of Cu(II) to Cu(I) by ascorbate to immediately capture and stabilize the reactive catalyst.

  • Incubation and Quality Control:

    • Seal the plate and shake at 100 rpm, 37°C for 24 hours.

    • Spot 1 μL from representative wells onto a TLC plate or inject into LC-MS to confirm >95% conversion.

  • Direct FRET-based Enzyme Assay Validation:

    • Dilute the crude reaction mixture directly into the biochemical assay buffer (e.g., 1:100 dilution to minimize DMSO and copper toxicity).

    • Add the target enzyme and a FRET-based peptide substrate.

    • Monitor fluorescence cleavage over 30 minutes. Calculate the IC50 of the synthesized triazoles by comparing the initial velocity of the cleavage reaction against vehicle controls.

Quantitative Data: Benchmark Screening Results

To contextualize the efficacy of these screening methodologies, the following table summarizes validated 1,2,3-triazole hits discovered through both target-guided and combinatorial high-throughput screening approaches across various therapeutic targets.

Compound/Hit IDBiological TargetScreening MethodologyValidation AssayPotency (IC50 / Ki)Reference
Compound 5 KPC-2 β-lactamaseIn Situ Click (KTGS)Competitive InhibitionKi = 730 nM2
Akt1-Biligand Akt1 KinaseIterative In Situ ClickBiochemical Kinase AssayIC50 = 120 nM3
C1N46 SARS-CoV-2 MproMiniaturized CuAACFRET-based AssayIC50 = 1.87 μM4
Compound 85 Human PXRHTS (Fluorescence)Cellular Reporter AssayIC50 = 24 nM5

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org.2

  • Iterative in Situ Click Chemistry Assembles a Branched Capture Agent and Allosteric Inhibitor for Akt1. Journal of the American Chemical Society - ACS Publications. 3

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. PMC - NIH. 4

  • 2.5 CuAAC and Metal-Free 1,3-Dipolar Huisgen Cycloadditions in Drug Discovery. Thieme Connect. 1

  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the design of novel antimicrobial, antiviral, and antiproliferative agents. However, the tautomeric nature of the 1,2,3-triazole core and the presence of multiple nucleophilic heteroatoms present unique chemo- and regioselectivity challenges.

This guide provides field-proven methodologies, mechanistic insights, and a self-validating troubleshooting framework to ensure high-yield, reproducible syntheses.

Synthetic Pathways & Mechanistic Overview

The synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is typically executed via one of two primary mechanistic routes:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride leaving group in 5-chloro-1H-1,2,3-triazole-4-carboxamide[1] using sodium methanethiolate (NaSMe).

  • Chemoselective S-Alkylation: The targeted methylation of the exocyclic sulfur in 5-mercapto-1H-1,2,3-triazole-4-carboxamide[2] using a soft electrophile like methyl iodide (MeI).

Causality & Expert Insight: The 1,2,3-triazole ring contains three nitrogen atoms (N1, N2, N3) that can undergo competitive N-alkylation during Route 2. Because sulfur is highly polarizable and a softer nucleophile than nitrogen, we can kinetically favor S-alkylation by pairing a soft electrophile (MeI) with a mild, insoluble base (K2CO3) rather than a strong base (NaOH), which would indiscriminately deprotonate the triazole ring and drive unwanted N-alkylation[3].

SyntheticPathways A Route 1: 5-chloro-1H-1,2,3-triazole -4-carboxamide R1 NaSMe, DMF 60°C, 4h A->R1 SNAr Displacement B Route 2: 5-mercapto-1H-1,2,3-triazole -4-carboxamide R2 MeI, K2CO3 Acetone, RT, 2h B->R2 S-Alkylation Prod 5-(methylthio)-1H-1,2,3-triazole -4-carboxamide R1->Prod R2->Prod

Figure 1. Dual synthetic pathways for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Step-by-Step Experimental Protocols

To guarantee reproducibility, both protocols below are designed as self-validating systems, meaning they contain built-in visual or physical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: SNAr Route (from 5-chloro-1H-1,2,3-triazole-4-carboxamide)
  • Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 5-chloro-1H-1,2,3-triazole-4-carboxamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add Sodium methanethiolate (NaSMe) (1.2 eq) portion-wise.

    • Self-Validation Check: The solution should turn slightly yellow. A rapid, violent exotherm at this stage indicates moisture contamination reacting with NaSMe.

  • Reaction: Remove the ice bath, warm the reaction to 60 °C, and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction carefully with ice water. Adjust the pH to ~5-6 using 1M HCl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water to yield the pure product.

Protocol B: Chemoselective S-Alkylation Route (from 5-mercapto-1H-1,2,3-triazole-4-carboxamide)
  • Preparation: Suspend 5-mercapto-1H-1,2,3-triazole-4-carboxamide (1.0 eq) and anhydrous K2CO3 (1.1 eq) in anhydrous Acetone (0.15 M).

  • Alkylation: Add Methyl Iodide (MeI) (1.05 eq) dropwise at room temperature (20–25 °C).

    • Expert Insight: Do not use excess MeI or apply heat. Thermal forcing promotes Dimroth-type rearrangements and over-methylation at the triazole nitrogens[2].

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Check: The visual character of the suspension will change as the potassium salt of the triazole is consumed and fine KCl/KI salts precipitate out of solution.

  • Workup: Filter the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether to dissolve and remove trace N-methylated impurities, leaving the pure S-methylated product as a solid.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for both synthetic routes to aid in rapid troubleshooting and reaction optimization.

ParameterRoute 1 (SNAr)Route 2 (S-Alkylation)Troubleshooting Metric
Reagent NaSMe (1.2 eq)MeI (1.05 eq)Excess equivalents lead to downstream side reactions.
Base None (NaSMe acts as base)K2CO3 (1.1 eq)Stronger bases (e.g., NaOH, NaH) favor N-alkylation.
Solvent Anhydrous DMFAnhydrous AcetoneProtic solvents drastically reduce nucleophilicity.
Temperature 60 °C20–25 °C (RT)High temperatures in Route 2 cause over-alkylation.
Typical Yield 75–82%85–90%Yields <50% usually indicate product loss in the aqueous phase.
Major Impurity Hydrolyzed amide/triazoleN-methylated triazoleMonitor via LC-MS for [M+14] peaks (over-methylation).

Troubleshooting & FAQs

Q1: My LC-MS shows a dominant mass of [M+H]⁺ = 173 instead of the expected 159. What happened? A: You are observing over-methylation (the addition of a second methyl group, +14 Da). The 1,2,3-triazole ring is highly tautomeric. If you use excess MeI or a strong base, you will methylate both the exocyclic sulfur and one of the ring nitrogens (forming N1- or N2-methyl-5-(methylthio)-1H-1,2,3-triazole-4-carboxamide). Solution: Strictly limit MeI to 1.05 equivalents, use a mild, heterogeneous base (K2CO3), and keep the reaction strictly at room temperature.

Q2: The reaction is complete by TLC, but my isolated yield is under 30% after the aqueous workup. Where is my product? A: 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is a highly polar molecule and possesses an acidic triazole N-H proton (pKa ~ 8.5). During a basic workup, it forms a highly water-soluble sodium or potassium salt that will remain in the aqueous layer. Solution: Before extraction, you must adjust the aqueous phase pH to approximately 5-6 using 1M HCl to ensure the triazole is fully protonated (neutral). Additionally, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent system, such as EtOAc or 10% Isopropanol in DCM.

Q3: In Route 1 (SNAr), I am seeing a large amount of 5-hydroxy-1H-1,2,3-triazole-4-carboxamide byproduct. Why? A: This is a hydrolysis byproduct. If your DMF or NaSMe is wet, hydroxide ions (formed from trace water reacting with the basic thiolate) will competitively displace the chloride on the triazole ring. Solution: Use strictly anhydrous DMF, store your NaSMe in a desiccator, and conduct the reaction under a strict inert nitrogen or argon atmosphere.

TroubleshootingTree Issue Issue: Low Yield or Impure Product Q1 Is starting material fully consumed? Issue->Q1 No1 No: Increase Temp to 60°C or check reagent purity Q1->No1 No Yes1 Yes: Are there multiple spots on TLC/LC-MS? Q1->Yes1 Yes Yes2 Yes: Over-methylation occurring. Reduce base strength & MeI eq. Yes1->Yes2 Yes (Side products) No2 No: Product lost in aqueous phase. Adjust pH to 5-6 & salt out. Yes1->No2 No (Clean but low recovery)

Figure 2. Troubleshooting logic tree for resolving low yields and impurity issues during synthesis.

References

1.[1] EvitaChem. "Buy 5-Methyl-3,4-dihydropyridin-2(1H)-one (EVT-14486550) - EvitaChem" (Reference for 5-chloro-1H-1,2,3-triazole-4-carboxamide precursors). EvitaChem. 2.[3] Masuda, K., Arai, Y., Itoh, M. "A New Synthesis of 5-Alkylthio-1,2,3-triazoles. Thermal Rearrangement of 5-(N-Alkyl- and 5-(N-Allyl-N-alkoxycarbonyl)-amino-1,2,3-thiadiazoles". Synthesis, Thieme E-Books & E-Journals. 3.[2] Dehaen, W., Bakulev, V. A. (Editors). "Topics in Heterocyclic Chemistry: Thermal Rearrangements and Transformations of 1,2,3-Triazoles". National Academic Digital Library of Ethiopia.

Sources

Technical Support Center: Optimizing the Yield of 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and researchers synthesizing 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide . This compound is a highly valuable bioisostere and pharmaceutical intermediate. However, its synthesis presents unique challenges, including sluggish amidation kinetics, thioether oxidation, and purification losses due to the highly polar, tautomeric nature of the 1H-1,2,3-triazole core.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and validated protocols to maximize your synthetic yield.

Synthetic Workflows

There are two primary pathways to construct the 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide scaffold.

  • Route A (De Novo Cyclization): A [3+2] cycloaddition between sodium azide and a ketene dithioacetal [2].

  • Route B (Late-Stage Functionalization): A nucleophilic aromatic substitution (SNAr) of a 5-halo-1H-1,2,3-triazole using sodium methanethiolate [1, 3].

G StartA Route A: 2-Cyano-3,3-bis(methylthio)acrylamide + NaN3 Cyclo [3+2] Cycloaddition (DMSO, 80°C) StartA->Cyclo Base/Heat StartB Route B: 5-Chloro-1H-1,2,3-triazole-4-carboxamide + NaSMe SNAr Nucleophilic Substitution (SNAr) (DMF, 60°C) StartB->SNAr Degassed Solvents Product 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide (Target Compound) Cyclo->Product Cyclization & Loss of MeSH SNAr->Product Chloride Displacement

Figure 1: Primary synthetic routes for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Troubleshooting Guide & FAQs

Q1: I am using Route A starting from ethyl 2-cyano-3,3-bis(methylthio)acrylate. The cyclization works, but the subsequent amidation with methanolic ammonia to form the carboxamide is stuck at <20% conversion. Why?

Expert Insight: This is a classic electronic deactivation issue. In the presence of basic ammonia, the acidic 1H-triazole proton (pKa ~8.5) is removed, forming an anionic triazolide. This electron-rich ring strongly donates electron density into the adjacent ester carbonyl, drastically reducing its electrophilicity and preventing nucleophilic attack by ammonia. Solution:

  • Bypass the ester entirely: Start with 2-cyano-3,3-bis(methylthio)acrylamide instead of the ester. The cycloaddition will directly yield the target carboxamide.

  • Force the amidation: If you must use the ester, perform the amidation in a sealed autoclave at 90 °C with 7N NH3/MeOH, or utilize a Lewis acid catalyst (e.g., AlMe3) to activate the carbonyl.

Q2: In Route B, my SNAr displacement of the 5-chloro-triazole with NaSMe is yielding a mixture of the target product and a highly polar impurity. LC-MS shows M+16. What is happening?

Expert Insight: The M+16 peak indicates oxidation of your newly formed thioether to a sulfoxide. 5-Alkylthio-triazoles are highly susceptible to air oxidation, especially in warm, polar aprotic solvents like DMF or DMSO. Solution: You must rigorously degas your solvents (sparge with Argon for 30 minutes prior to use). Quench the reaction with a slightly reducing aqueous workup (e.g., adding a small amount of sodium thiosulfate) to prevent oxidation during isolation.

Q3: I am losing over 40% of my product during silica gel chromatography. How can I improve recovery?

Expert Insight: 1H-1,2,3-triazoles exhibit ring-chain tautomerism and are highly polar, causing severe streaking on standard normal-phase silica. Solution: Avoid chromatography. The target compound is highly crystalline. Upon reaction completion, adjust the aqueous phase to pH 3–4 using 1M HCl. This ensures the triazole is fully protonated and uncharged. Extract with EtOAc/THF (4:1) or directly crystallize the product from a mixture of hot ethanol and water.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the SNAr displacement (Route B), which is the most reliable method for scale-up [1, 3].

ParameterCondition TestedConversion (LC-MS)Isolated YieldNotes
Solvent THF15%N/APoor solubility of NaSMe.
Solvent DMF (Degassed)>98%88%Optimal. SNAr proceeds rapidly.
Temperature 25 °C45% (after 24h)35%Reaction stalls.
Temperature 60 °C>98% (after 4h)88%Optimal kinetic profile.
Equivalents (NaSMe) 1.1 equiv70%62%Incomplete conversion due to trace moisture.
Equivalents (NaSMe) 2.5 equiv>98%88%Excess required to compensate for triazole deprotonation.

Validated Experimental Protocol (Route B)

Reaction: Nucleophilic substitution of 5-chloro-1H-1,2,3-triazole-4-carboxamide.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Degassing: Add 50 mL of anhydrous DMF to the flask. Sparge with argon gas for 30 minutes to remove dissolved oxygen.

  • Reagent Loading: Add 5-chloro-1H-1,2,3-triazole-4-carboxamide (10.0 mmol, 1.46 g) to the degassed DMF. Stir until fully dissolved.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Portion-wise, add sodium methanethiolate (NaSMe) (25.0 mmol, 1.75 g). Note: The first equivalent of NaSMe will act as a base to deprotonate the 1H-triazole; the subsequent equivalents act as the nucleophile.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Quenching & pH Adjustment: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5. A white/pale yellow precipitate will form.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize precipitation. Filter the solid under vacuum and wash with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from boiling ethanol/water (1:1 v/v) to yield 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide as a highly pure crystalline powder.

Mechanistic Grounding

The reaction proceeds via a classic Addition-Elimination (SNAr) mechanism. The electron-withdrawing carboxamide group at C4 stabilizes the intermediate Meisenheimer-type complex, facilitating the attack of the methanethiolate at C5 [3].

Mech R Reactant: 5-Chloro-1H-1,2,3-triazole -4-carboxamide TS Intermediate: Meisenheimer-type Complex R->TS Nuc Nucleophile: Methanethiolate (MeS⁻) Nuc->TS Attack at C5 Prod Product: 5-(Methylthio)-1H-1,2,3-triazole -4-carboxamide TS->Prod Rearomatization LG Leaving Group: Chloride (Cl⁻) TS->LG Elimination

Figure 2: SNAr mechanism for the displacement of the C5-chloride by methanethiolate.

References

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles Source: Molecules (PMC / NIH) URL:[Link]

  • Synthesis of Heterocycles from Ketene Dithioacetals Source: Sulfur Reports (Taylor & Francis) URL:[Link]

  • Some Aspects of the Chemistry of 1,2,3-Triazoles Source: Stirling Online Research Repository (University of Stirling) URL:[Link]

"common issues in triazole carboxamide assays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazole Carboxamide Assays. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals. Triazole carboxamides are highly versatile scaffolds, but their unique physicochemical properties—such as metal coordination, tautomerization, and variable lipophilicity—can introduce specific liabilities during in vitro screening.

Below, you will find causality-driven explanations, self-validating protocols, and quantitative benchmarks to help you troubleshoot common assay failures.

Section 1: Aqueous Solubility and Aggregation Dynamics

Q: Why is my triazole carboxamide precipitating in the aqueous assay buffer despite being fully dissolved in the DMSO stock?

A: Triazoles possess a nitrogen-rich, polar framework that generally enhances aqueous solubility due to their dual hydrogen-bond donor/acceptor capacity 1. However, when functionalized with lipophilic groups (e.g., fluorinated benzyls or bulky alkyl chains) to drive target affinity, the overall lipophilicity of the molecule drastically increases. When you spike the compound from a 100% DMSO stock into an aqueous buffer, the localized "solvent shock" causes the compound to exceed its kinetic solubility limit. This leads to nano-aggregation. These aggregates can sequester proteins or scatter light, mimicking enzyme inhibition and leading to false-positive readouts.

Self-Validating Protocol: Kinetic Solubility Assessment via Nephelometry

To ensure your assay is running within the true soluble range of your compound, use this light-scattering protocol. It is self-validating because it directly measures the physical state of the compound in your exact assay buffer, rather than relying on theoretical solubility calculations.

  • Stock Preparation: Prepare a 10 mM stock solution of the triazole carboxamide in 100% DMSO.

  • Gradient Creation: Perform a 2-fold serial dilution in DMSO to create a concentration gradient (e.g., 10 mM down to 0.078 mM).

  • Buffer Spiking: Spike 2 µL of each DMSO dilution into 198 µL of your specific target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This maintains a constant 1% DMSO final concentration across all wells.

  • Equilibration: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow the solution to reach thermodynamic equilibrium.

  • Measurement: Measure light scattering using a nephelometer or a microplate reader (absorbance at 620 nm). A sharp, non-linear increase in signal indicates the exact precipitation threshold.

SolubilityProtocol Step1 Prepare 10 mM DMSO Stock Step2 Serial Dilution in DMSO Step1->Step2 Step3 Spike into Aqueous Buffer (1% DMSO) Step2->Step3 Step4 Incubate 2h @ 37°C with Shaking Step3->Step4 Step5 Measure Nephelometry (Light Scattering) Step4->Step5

Step-by-step kinetic solubility assay protocol for triazole carboxamides.

Section 2: Pan-Assay Interference (PAINS) & Metal Chelation

Q: I am observing unexpected false positives in my target-based enzyme assay. Could the triazole carboxamide be interfering with the assay mechanics?

A: Yes. Triazole carboxamides are frequently flagged in high-throughput screening as potential Pan-Assay Interference Compounds (PAINS) 2. The interference typically manifests through metal chelation. The triazole core acts as a bidentate metalloligand, readily coordinating with transition metals such as Cu²⁺, Al³⁺, and Fe²⁺ 3. Furthermore, specific structural geometries, such as "reversed" triazole connectivities, can actively enhance Cu²⁺ coordination, artificially inflating bioactivity readouts 4. If your assay relies on metal cofactors (e.g., kinases requiring Mg²⁺/Mn²⁺ or epigenetic targets requiring Zn²⁺), the compound may strip the metal from the enzyme's active site rather than acting as a true competitive inhibitor.

Self-Validating Protocol: Orthogonal HPLC-Based Quantification

To bypass optical artifacts and confirm true target engagement, validate your primary hits using a label-free, direct measurement technique.

  • Reaction Setup: Incubate the target enzyme, substrate, and the triazole carboxamide under standard assay conditions.

  • Quenching: Quench the reaction at specific time points (e.g., 0, 15, 30 mins) using an equal volume of ice-cold acetonitrile containing a known internal standard.

  • Precipitation: Centrifuge the microplate at 14,000 x g for 10 minutes to pellet precipitated proteins and aggregated compounds.

  • Quantification: Analyze the supernatant via LC-MS/MS or HPLC-UV to directly quantify the depletion of the substrate or the formation of the product. If the compound is a true inhibitor, substrate depletion will be halted proportionally to the compound's concentration.

InterferenceWorkflow Start Primary Screen Hit (Triazole Carboxamide) CheckFluor Check Intrinsic Fluorescence/Absorbance Start->CheckFluor IsFluor Signal Overlap? CheckFluor->IsFluor Orthogonal Run Orthogonal Assay (e.g., HPLC/MS) IsFluor->Orthogonal Yes MetalChelation Test Metal Chelation (Add EDTA/Metals) IsFluor->MetalChelation No FalsePos False Positive (PAINS) Orthogonal->FalsePos No Activity TrueHit Validated True Hit Orthogonal->TrueHit Activity Confirmed IsChelator Activity Shifted? MetalChelation->IsChelator IsChelator->FalsePos Yes (Metalloligand) IsChelator->TrueHit No

Workflow for identifying and mitigating triazole carboxamide assay interference.

Section 3: Metabolic and Thermodynamic Stability

Q: My compound shows rapid degradation during in vitro microsomal assays. How can I determine if the instability is due to the triazole core or the carboxamide linkage?

A: The 1,2,3- or 1,2,4-triazole ring itself is highly aromatic and electron-dense, imparting exceptional metabolic stability and resistance to oxidative degradation 1. Therefore, instability is almost exclusively localized to the carboxamide linkage. Amide hydrolysis via amidases in liver microsomes is the primary degradation pathway. Causally, structure-activity relationship (SAR) studies reveal that secondary (H-substituted) amides are often inactive or unstable compared to their tertiary (N-methyl) counterparts; the tertiary substitution locks the molecule into a bioactive conformation that sterically shields the carbonyl carbon from enzymatic cleavage 5.

Self-Validating Protocol: Liver Microsome Stability Assay
  • Pre-incubation: Pre-incubate 1 µM of the triazole carboxamide with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., verapamil) to halt amidase activity.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Quantitative Data Summary

The following table summarizes the benchmark in vitro properties of optimized triazole carboxamide scaffolds to help you evaluate if your experimental data falls within expected parameters.

Compound Class / Scaffold TypeAqueous Solubility (µM)Metabolic Stability (HLM

)
Primary Assay Liability
1,2,4-Triazole Carboxamide (Lead 110) 13.4 µM 517.3 µL/min/mg [[5]]()Amide Hydrolysis
1,2,3-Triazole Hybrids > 20.0 µM< 15.0 µL/min/mgMetal Chelation (Al³⁺, Cu²⁺)
Deuterated Picolinamide (Scaffold Hop) 13.4 µM 517.3 µL/min/mg [[5]]()Low

References

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC.
  • New Ferrocene-Based Metalloligand with Two Triazole Carboxamide Pendant Arms and Its Iron(II)
  • High-throughput screening and structure-guided design of small molecules enable modulation of SAL-PAP stress signaling. bioRxiv.
  • Antitubercular Bis-Substituted Cyclam Derivatives: Structure–Activity Relationships and in Vivo Studies.

Sources

Technical Support Center: Enhancing the Solubility of Triazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of triazole-based compounds in biological assays. Poor solubility is a frequent hurdle that can lead to inaccurate and irreproducible results, ultimately hindering drug discovery and development.[1] This resource offers a structured approach to troubleshooting these issues, from fundamental principles to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of triazole compounds.

Q1: Why do many of my triazole-based compounds exhibit poor aqueous solubility?

A1: The solubility of triazole derivatives is dictated by their overall molecular structure. While the triazole ring itself possesses some polarity, the substituents attached to it significantly influence the compound's lipophilicity.[2][3] Often, in the pursuit of enhanced biological activity, medicinal chemists incorporate lipophilic moieties that inadvertently decrease aqueous solubility. This is a classic challenge in drug design, balancing potency with developability.

Q2: I've dissolved my triazole compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "precipitation upon dilution" or "solvent shock."[4][5] Your compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced into an aqueous environment, the abrupt change in solvent polarity causes the poorly soluble compound to crash out of solution.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 1%, and ideally under 0.5%, to avoid solvent-induced toxicity and other artifacts.[1][6] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to account for any effects of the solvent on the assay system.

Q4: Can adjusting the pH of my buffer improve the solubility of my triazole compound?

A4: Yes, if your triazole compound contains ionizable functional groups, pH adjustment can significantly enhance its solubility. For instance, a carboxylic acid group will be deprotonated at a pH above its pKa, forming a more soluble carboxylate salt.[7] Conversely, a basic moiety will be protonated at a pH below its pKa, increasing its solubility. However, you must ensure the pH of your final solution is compatible with your biological assay.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific solubility issues encountered during experiments.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness in the assay well after adding the compound stock solution.

  • Inconsistent or non-dose-responsive results in biological assays.

Troubleshooting Workflow:

start Precipitation Observed step1 Optimize DMSO Concentration (Keep <0.5% if possible) start->step1 step2 Employ Co-solvents (e.g., Ethanol, PEG 400) step1->step2 Precipitation persists step3 Utilize Serial Dilution step2->step3 Precipitation persists step4 Consider Formulation Strategies step3->step4 Precipitation persists start Inconsistent Activity step1 Verify Stock Solution Stability start->step1 step2 Assess Compound Stability in Assay Buffer step1->step2 Stock is stable step3 Evaluate for Non-specific Binding step2->step3 Buffer stability confirmed

A workflow for addressing inconsistent activity.

Detailed Steps:

  • Verify Stock Solution Stability: Prepare a fresh stock solution and compare its activity to an older stock. Some triazole compounds can be unstable in DMSO over time. [4]Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in small aliquots to minimize freeze-thaw cycles. [8]

  • Assess Compound Stability in Assay Buffer: Incubate your triazole compound in the assay buffer for the duration of your experiment at the appropriate temperature (e.g., 37°C). Analyze samples at different time points by HPLC to check for degradation. [8]

  • Evaluate for Non-specific Binding: Poorly soluble, lipophilic compounds can bind to plasticware, reducing the effective concentration in the assay. Consider using low-binding plates or adding a small amount of a non-ionic surfactant like Tween-20 (for biochemical assays) to your buffer. [6]For cell-based assays, detergents are generally not suitable as they can disrupt cell membranes. [6]

Part 3: Advanced Solubilization Strategies

For particularly challenging compounds, the following formulation approaches can be employed.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble "guest" molecules, effectively increasing their aqueous solubility. [9][10]

Mechanism of Action:

The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic triazole compound, while the hydrophilic exterior interacts with the aqueous environment, rendering the complex water-soluble. [9]

Types of Cyclodextrins:

Cyclodextrin DerivativeKey Properties
Beta-cyclodextrin (β-CD) Limited aqueous solubility. [10]
Hydroxypropyl-β-CD (HP-β-CD) Significantly higher aqueous solubility and lower toxicity than β-CD. [10]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility and can be used in parenteral formulations.

Experimental Protocol: Preparation of a Triazole-Cyclodextrin Inclusion Complex

  • Prepare the Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer with constant stirring. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add the Triazole Compound: Slowly add the triazole compound to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, typically starting in the range of 1:1 to 1:3. [4]

  • Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium. [4]

  • Filtration and Analysis: Filter the solution to remove any undissolved compound. The concentration of the solubilized triazole in the filtrate can then be determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.

Nanoparticle-Based Formulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability. [11]

Common Nanoparticle Approaches:

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. [12]

  • Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix. [12]

  • Lipid-Based Nanoparticles: These include nanoemulsions and solid lipid nanoparticles, which can improve the oral bioavailability of poorly soluble drugs. [12]

Experimental Workflow: Preparation of a Nanosuspension by Wet Bead Milling

start Start step1 Prepare Slurry (Drug, Stabilizer, Water) start->step1 step2 Add Milling Media step1->step2 step3 Wet Bead Milling step2->step3 step4 Separate Nanosuspension step3->step4 step5 Characterize Particle Size step4->step5 end End step5->end

Workflow for preparing a nanosuspension.

Detailed Steps:

  • Prepare the Slurry: Create a slurry of your triazole compound, a suitable stabilizer (e.g., a polymer and/or a surfactant), and water.

  • Add Milling Media: Introduce grinding media (e.g., ceramic beads) to the slurry.

  • Wet Bead Milling: Subject the mixture to high-energy milling. The mechanical attrition breaks down the drug crystals into nanoparticles.

  • Separate the Nanosuspension: Separate the resulting nanosuspension from the milling media.

  • Characterization: Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

Part 4: Final Recommendations

  • Start with the simplest methods first: Always begin by optimizing solvent conditions before moving to more complex formulation strategies.

  • Thoroughly characterize your compound: Understanding the physicochemical properties of your triazole derivative, such as its pKa and logP, can help guide your solubilization strategy.

  • Validate your assay: Always include appropriate controls to ensure that your chosen solubilization method does not interfere with your biological assay.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with triazole-based compounds, leading to more reliable and meaningful experimental outcomes.

References

  • ResearchGate. (2017, November 2). Solubility of triazole? Retrieved from [Link]

  • Frontiers. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Molecules. (2021, November 4). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Physicochemical profile of new antifungal compound: pH-dependent solubility, distribution, permeability and ionization assay. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Molecules. (2023, August 7). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. Retrieved from [Link]

  • ResearchGate. (2025, January 9). Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications. Retrieved from [Link]

  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Longdom Publishing. (2025, April 4). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Retrieved from [Link]

  • MDPI. (2021, May 17). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

  • Longdom.org. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023, September 7). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Retrieved from [Link]

  • PubMed. (2022, March 15). Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds.
  • Impactfactor. (2026, February 28). Nanoparticulate systems for poorly soluble drugs. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 30). Developing nanoparticle formulations or poorly soluble drugs. Retrieved from [Link]

  • Dove Medical Press. (2024, May 1). Nanotechnology & Poorly Soluble Drugs. Retrieved from [Link]

  • ChemistryEurope. (n.d.). Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing In Vitro Assays for Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro triazole research. Triazole compounds—ranging from broad-spectrum antifungals (e.g., fluconazole, itraconazole, posaconazole) to novel click-chemistry derivatives—are notoriously challenging to work with in vitro. Their high lipophilicity, complex protein-binding dynamics, and specific mechanisms of action often lead to assay artifacts, inconsistent IC₅₀ values, and misinterpretation of susceptibility data.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure scientific integrity in your assays.

Section 1: Compound Handling, Solubility, and Non-Specific Binding

FAQ: Why does my triazole compound precipitate when added to the assay medium, and how do I optimize DMSO tolerance?

The Causality: Triazoles are highly hydrophobic. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer or culture medium, the sudden shift in the solvent's dielectric constant causes the lipophilic molecules to nucleate and precipitate (the "DMSO crash"). The Solution: Always perform serial dilutions of your compound in 100% DMSO before adding it to the aqueous medium. The final DMSO concentration in cell-based assays must be strictly controlled. For standard viability assays (e.g., MTT), the final DMSO concentration should not exceed 0.5% to prevent solvent-induced cytotoxicity[1].

FAQ: My experimental results with Itraconazole are highly inconsistent. Could plastic binding be the cause?

The Causality: Yes. Highly lipophilic triazoles (like itraconazole and posaconazole) exhibit strong non-specific binding to standard laboratory plastics, particularly untreated polystyrene[2]. Because the plastic is hydrophobic, the drug adsorbs to the container walls to minimize thermodynamic instability in the aqueous medium. This effectively depletes the free drug concentration in your assay, leading to a severe underestimation of the drug's potency and artificially inflated IC₅₀ values.

G Start Inconsistent IC50 or Low Potency CheckLabware Check Labware Material Start->CheckLabware Polystyrene Standard Polystyrene CheckLabware->Polystyrene LowBind Low-Binding/Glass CheckLabware->LowBind Action1 Pre-block with 1% BSA or switch plates Polystyrene->Action1 High adsorption risk CheckMedia Check Media Composition LowBind->CheckMedia Labware is optimized HighSerum High Serum (>10% FBS) CheckMedia->HighSerum Action2 Account for protein binding (Calculate free drug fraction) HighSerum->Action2 Drug binds to albumin

Troubleshooting workflow for resolving inconsistent triazole efficacy in vitro.

Protocol 1: BSA Blocking of Polystyrene Microplates

To mitigate plastic binding without switching to expensive glass-bottom plates, you must pre-saturate the hydrophobic binding sites on the plastic with a neutral protein like Bovine Serum Albumin (BSA)[2].

Step-by-Step Methodology:

  • Prepare Blocking Buffer: Dissolve 1% (w/v) fatty-acid-free BSA in sterile Phosphate-Buffered Saline (PBS), pH 7.4. Filter-sterilize using a 0.22 µm filter.

  • Dispense: Add 200 µL of the 1% BSA blocking buffer to each well of a standard 96-well polystyrene plate.

  • Incubate: Seal the plate and incubate for 1 to 2 hours at room temperature (20–25°C), or overnight at 4°C for maximum stringency.

  • Wash: Aspirate the BSA solution completely. Wash each well 3 times with 200 µL of sterile PBS to remove unbound protein.

  • Dry and Use: Invert the plate and tap gently on sterile paper towels to remove residual liquid. Immediately add your assay medium and triazole dilutions to prevent the surface from drying out.

Note: While this prevents plastic adsorption, remember that triazoles will still bind to BSA or FBS present in your actual assay medium. You must calculate the "free drug" fraction using equilibrium dialysis or ultrafiltration if absolute kinetic values are required[3][4].

Section 2: Target-Based Enzymatic Assays (CYP51 Inhibition)

FAQ: How do I set up a reliable, high-throughput screen for CYP51 inhibition?

The Causality: The primary mechanism of action for antifungal triazoles is the inhibition of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis[1][5]. Triazoles competitively bind to the heme iron in the enzyme's active site. To measure this in vitro, a fluorogenic substrate like BOMCC (7-benzyloxy-4-(trifluoromethyl)-coumarin) is used. When cleaved by active CYP51, BOMCC releases a highly fluorescent product (CHC). Triazoles block this cleavage, resulting in a quantifiable decrease in fluorescence[5][6].

G Substrate BOMCC (Fluorogenic Substrate) Enzyme CYP51 Enzyme (Active) Substrate->Enzyme Binds active site Product CHC (Fluorescent Product) Enzyme->Product O-dealkylation Inhibitor Triazole Compound (Inhibitor) Inhibitor->Enzyme Blocks heme iron

Mechanism of the BOMCC fluorogenic assay for quantifying CYP51 inhibition.

Protocol 2: Fluorescence-Based CYP51 Inhibition Assay

This protocol is validated for recombinant CYP51 (e.g., Trypanosoma cruzi or fungal strains)[5][6].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4).

  • Enzyme/Inhibitor Pre-incubation: In a low-binding 96-well black microplate, combine recombinant CYP51 (e.g., 37 pmoles/mL) with varying concentrations of the triazole compound (diluted in buffer, final DMSO ≤ 2% v/v). Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Add the fluorogenic substrate BOMCC (final concentration 100 µM) to all wells.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 80 µg/mL) to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the increase in fluorescence (excitation ~415 nm, emission ~460 nm) kinetically over 5–10 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear phase) for each well. Plot the percentage of inhibition against the log of the triazole concentration to determine the IC₅₀.

Data Presentation: Reference IC₅₀ Values for CYP51 Inhibition

To validate your assay system, run standard triazoles as positive controls. Your results should align closely with established literature values[5][6].

CompoundTarget EnzymeAssay SubstrateReference IC₅₀ (µM)
Ketoconazole Recombinant T. cruzi CYP51BOMCC0.014
Itraconazole Recombinant T. cruzi CYP51BOMCC0.029
Posaconazole Recombinant T. cruzi CYP51BOMCC0.048
Fluconazole Recombinant T. cruzi CYP51BOMCC0.880

Table 1: Comparative in vitro inhibition of recombinant CYP51 by standard azole compounds. Note the significantly lower potency of fluconazole in this specific model.

Section 3: Phenotypic Assays & Susceptibility Testing

FAQ: I am performing MIC testing against Candida/Aspergillus, but I see "trailing growth" at high triazole concentrations. How do I determine the true MIC?

The Causality: Triazoles are generally fungistatic, not fungicidal, against many yeast species. Because they inhibit the synthesis of new ergosterol rather than actively destroying the existing cell membrane, the fungi can undergo several rounds of replication using pre-existing ergosterol stores before growth arrests. This results in a persistent, low-level background haze in the broth—known as "trailing growth"[7]. The Solution: Do not look for 100% optical clearance. According to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for filamentous fungi), the Minimum Inhibitory Concentration (MIC) for triazoles should be read as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control well[7][8]. For filamentous fungi (molds) treated with certain agents, reading the Minimum Effective Concentration (MEC)—the concentration causing morphological hyphal changes—may also be required[7].

References

  • Clinical and Laboratory Standards Institute (CLSI). "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds." ASM Journals. Available at:[Link]

  • PubMed. "[Antifungal Susceptibility Profiles of Candida Species to Triazole: Application of New CLSI Species-Specific Clinical Breakpoints and Epidemiological Cutoff Values]." National Library of Medicine. Available at:[Link]

  • BenchChem. "Toxicity Study and Binding Analysis of Newly Synthesized Antifungal Derivative with Bovine Serum Albumin." PMC / NIH. Available at:[Link]

  • PLOS. "Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes." PLOS Neglected Tropical Diseases. Available at:[Link]

  • ResearchGate. "In vitro evaluation of the dissolution behaviour of itraconazole in bio-relevant media." ResearchGate. Available at: [Link]

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Technical Support Center: Purification of Substituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of substituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals who utilize the robust and versatile "click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to synthesize these important heterocyclic compounds. While CuAAC is renowned for its efficiency and high yield, the purification of the resulting triazole products can present significant challenges.[][2][3][4]

This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate common purification hurdles and obtain your target 1,2,3-triazole with high purity.

Part 1: Troubleshooting Common Impurities

This section addresses the identification and removal of the most common impurities encountered after a CuAAC reaction.

FAQ: Copper Catalyst Contamination

Q1: My purified triazole is blue/green, and the NMR spectrum shows significant line broadening. What is the likely cause and how do I fix it?

A1: This is a classic sign of residual copper catalyst contamination. Paramagnetic Cu(II) ions are notorious for causing significant broadening of NMR signals, and their colored complexes are often visible even at low concentrations.[5] The triazole product itself can chelate copper, making its removal challenging.[6]

Causality: During the CuAAC reaction, the active catalyst is Cu(I). However, it can be readily oxidized to Cu(II), which has a high affinity for the nitrogen atoms of the triazole ring. This strong coordination makes it "stick" to your product through standard workups.

Troubleshooting Solutions:

  • Aqueous Washes with Chelating Agents: This is the most common first step.[5][7] Washing the organic layer containing your product with an aqueous solution of a chelating agent will sequester the copper into the aqueous phase.

    • Ammonia/Ammonium Chloride: Forms a deep blue, water-soluble tetraamminecopper(II) complex.

    • EDTA (Ethylenediaminetetraacetic acid): A powerful and common chelator that forms a very stable, water-soluble complex with copper.[5][8][9]

    • Causality: These agents have a higher binding affinity for copper ions than your triazole product, effectively "stealing" the copper and pulling it into the aqueous layer.

  • Filtration through Adsorbent Plugs: For less polar products, passing a solution of your crude product through a short plug of silica gel or alumina can effectively adsorb the copper species.[5][8][10]

  • Scavenger Resins: These are solid-supported materials (polymers) with functional groups that have a very high affinity for copper.[5] You can stir the resin with your crude product solution and then simply filter it off.

Workflow for Copper Removal

G Crude Crude Reaction Mixture (Triazole, Cu, SMs) Workup Aqueous Workup (e.g., add EtOAc & H2O) Crude->Workup Wash Wash Organic Layer with Aqueous Chelator Workup->Wash EDTA e.g., EDTA, NH4Cl Wash->EDTA Dry Dry & Concentrate Organic Layer Wash->Dry Check Check for Color/ NMR Broadening Dry->Check Pure Pure Triazole Check->Pure Clean Scavenger Advanced Removal Check->Scavenger Copper Still Present SilicaPlug Pass through Silica/Alumina Plug Scavenger->SilicaPlug Option 1 Resin Stir with Scavenger Resin Scavenger->Resin Option 2 SilicaPlug->Dry Resin->Dry

Caption: A typical workflow for post-CuAAC copper removal.

FAQ: Starting Material & Byproduct Contamination

Q2: My TLC shows a spot with a similar Rf to my product, and my NMR has peaks corresponding to my starting alkyne/azide. How do I separate them?

A2: Co-elution of starting materials with the triazole product is a common issue, especially if the reaction has not gone to completion or if one reagent was used in excess. The polarity of the starting materials can be very close to that of the 1,2,3-triazole product.

Troubleshooting Solutions:

  • Optimize Column Chromatography: This is the most powerful tool for this problem.

    • Solvent System Tuning: Do not rely on a single eluent system. If a standard Ethyl Acetate/Hexanes system fails, try a different combination. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity.[11][12]

    • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often resolve closely-eluting spots.[11]

    • Change the Stationary Phase: If silica gel (acidic) fails, try neutral alumina. The different surface chemistry can change the retention order of your compounds.[5][10]

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. The key is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while your impurities remain in the mother liquor.[11][13]

Q3: I see an unexpected product in my mass spectrum that corresponds to a dimer of my starting alkyne. What is this and how do I get rid of it?

A3: You are likely observing a byproduct from the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes that is also catalyzed by copper.[14][15][16]

Causality: In the presence of a copper catalyst and an oxidant (like oxygen from the air), terminal alkynes can couple with each other to form a 1,3-diyne. This side reaction consumes your alkyne and introduces a significant impurity that can sometimes be difficult to separate.

Troubleshooting Solutions:

  • Prevention: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize this side reaction by excluding oxygen.

  • Purification: The polarity of the diyne dimer is usually significantly different from the more polar triazole product. Careful column chromatography should effectively separate them.[15]

Part 2: Troubleshooting by Purification Technique

This section provides a Q&A guide for specific issues encountered during common purification procedures.

Column Chromatography
Problem Potential Cause Recommended Solution & Explanation
Product streaks or bands poorly on the column. Compound is too polar for the eluent system; compound is not fully dissolved when loaded.Solution: Increase the polarity of your eluent. For very polar triazoles, you may need to add methanol to your mobile phase.[13] For loading, ensure your compound is fully dissolved or use "dry loading" by adsorbing it onto a small amount of silica gel first.[12]
Poor separation from impurities. Incorrect solvent system or stationary phase.Solution: Systematically screen different solvent systems with TLC.[12] Consider switching from silica to alumina or even using reverse-phase chromatography for very polar compounds.
Low product recovery after the column. Product is irreversibly adsorbed onto the silica; product is too volatile.Solution: For basic triazoles that may stick to acidic silica, add a small amount of triethylamine (~0.5%) to the eluent to neutralize active sites. Use care during solvent removal (rotary evaporation) if your product has a low boiling point.
Liquid-Liquid Extraction (LLE)

Q4: I'm trying to extract my polar triazole from the aqueous reaction mixture, but I'm getting poor recovery in the organic layer. What can I do?

A4: This is a common issue for triazoles with hydrophilic substituents (e.g., alcohols, amines, carboxylic acids). The product prefers to stay in the aqueous phase.[17]

Causality: LLE separates compounds based on their differential solubility in two immiscible liquids.[18] If your triazole is too polar, its partition coefficient will favor the aqueous layer over common organic solvents like ethyl acetate or dichloromethane.

Troubleshooting Solutions:

  • pH Adjustment: If your triazole has an acidic or basic functional group, you can dramatically change its polarity by adjusting the pH of the aqueous layer. For a basic triazole, add a base (e.g., 1M NaOH) to deprotonate it, making it neutral and less polar, which will drive it into the organic phase.[17] For an acidic triazole, add acid to protonate it.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[5][17] This increases the polarity of the aqueous phase, making it less hospitable for your organic product and effectively "pushing" it into the organic layer.

  • Use a More Polar Organic Solvent: If ethyl acetate isn't working, try a more polar (but still water-immiscible) solvent like n-butanol.

Recrystallization

Q5: My triazole product "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solid product melts in the hot solvent or comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of impurities or cooling the solution too quickly.[13]

Troubleshooting Solutions:

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling favors amorphous precipitation or oiling over ordered crystal growth.[11]

  • Use Less Solvent: Using the absolute minimum amount of hot solvent to dissolve your product is critical. Excess solvent can prevent crystallization upon cooling.[11]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled solution to initiate crystallization.

  • Try a Different Solvent System: The issue might be an incompatible solvent. Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexanes).[11][13]

Part 3: Detailed Protocols

Protocol 1: Copper Removal using an Aqueous Ammonia Wash

This protocol is effective for organic-soluble triazoles contaminated with copper.

  • Dissolution: After the initial reaction workup (e.g., quenching), dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous ammonium chloride (NH₄Cl) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The aqueous layer will likely turn blue as the copper complex forms.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash: Add an equal volume of a dilute ammonium hydroxide (NH₄OH) solution (e.g., 2-5% in water). Shake again. The aqueous layer should become a deeper blue.

  • Repeat: Repeat the ammonia washes until the aqueous layer is no longer blue.

  • Final Washes: Wash the organic layer with water (1x) and then with brine (1x) to remove residual ammonia and water.[5]

  • Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the copper-free product.

Protocol 2: Purification by Column Chromatography (General Guide)

This protocol provides a general framework for purifying a triazole using silica gel chromatography.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), test various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes) to find one that gives your product an Rf value of ~0.3 and provides good separation from impurities.[12]

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you will use) and pack your column. Allow it to settle, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of your packed column (dry loading).[12]

  • Elution: Carefully add your eluent to the column and begin collecting fractions. You can run the column isocratically (with one solvent mixture) or using a gradient (slowly increasing the percentage of the more polar solvent).[11]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified 1,2,3-triazole.[11][12]

Impurity Formation Pathway: Glaser Coupling

G Alkyne1 2x R-C≡C-H (Terminal Alkyne) Cu Cu(I) or Cu(II) Catalyst + O2 (Oxidant) Alkyne1->Cu Dimer R-C≡C-C≡C-R (Diyne Byproduct) Cu->Dimer Oxidative Homocoupling

Caption: Formation of a diyne byproduct via Glaser coupling.

References

  • Various Authors. (2014). How to remove copper after CuAAc click reaction?. ResearchGate. Available at: [Link]

  • Liang, L., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Combinatorial Science. Available at: [Link]

  • Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. Available at: [Link]

  • Laman, A. G., & Gaidamakov, S. A. (1981). Purification of triazoles. Google Patents (US4269987A).
  • Obeid, S., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. Available at: [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. Available at: [Link]

  • Ivin, B. A., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. Available at: [Link]

  • ChemTalk. (2025). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Available at: [Link]

  • Am Ende, C. W., et al. (2019). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. ACS Omega. Available at: [Link]

  • Yoshimura, T., et al. (2020). Modular Synthesis of Bis- and Tris-1,2,3-triazoles by Permutable Sequential Azide–Aryne and Azide–Alkyne Cycloadditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Wikipedia contributors. (2024). Click chemistry. Wikipedia. Available at: [Link]

  • Wojciechowski, B., et al. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 13: 1,2,3-Triazoles. Thieme. Available at: [Link]

  • Pieber, B., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Available at: [Link]

  • Courtney, K. C., & Deiters, A. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Various Inventors. (2018). A kind of preparation method of 1H-1,2,3- triazole. Google Patents (CN109096213A).
  • Reddy, G. S., & Tirunahari, P. R. (1995). Effective process for the production of 1,2,3-triazoles. Google Patents (US5478947A).
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available at: [Link]

  • Isono, T., et al. (2018). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazoles. Available at: [Link]

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Technical Support Center: Ensuring Reproducibility in Assays with 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. This guide is designed to address common challenges and provide robust troubleshooting strategies to enhance the reproducibility and reliability of your experimental results. Poor reproducibility can stem from a variety of factors, from the integrity of the compound to subtle variations in assay execution.[1][2][3] This resource provides a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Compound Integrity and Handling

Q1: How critical is the purity of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide for my assay?

A: The purity of your compound is paramount. Even trace impurities can lead to skewed or inaccurate results by interacting with assay components or possessing their own biological activity.[4][5] It is essential to use a compound with the highest possible purity (ideally ≥98%) and to have access to a Certificate of Analysis (CoA) from the supplier.[6] The CoA provides crucial information on purity, identity, and the methods used for characterization.

Q2: What are the recommended storage conditions for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide?

A: While specific stability data for this compound is not widely published, general best practices for small molecules should be followed.[7][8] Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[8] For stock solutions, especially in DMSO, storage at -80°C is recommended for long-term stability.[8] Avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8] It is best to aliquot stock solutions into single-use vials.[7]

Q3: My vial of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide appears to be empty. What should I do?

A: Small quantities of lyophilized powder can be difficult to see as they may have coated the bottom or walls of the vial during shipment.[8] Before assuming the vial is empty, ensure you add your solvent and vortex thoroughly, making sure the solvent comes into contact with all surfaces of the vial.[8]

Stock Solution Preparation and Solubility

Q4: What is the best solvent for preparing a stock solution of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide?

A: For most small molecules in biological assays, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity.[9][10] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7][8]

Q5: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I address this?

A: Poor aqueous solubility is a common issue with organic small molecules.[7] If the compound precipitates, its effective concentration will be much lower than intended, leading to a lack of activity or inconsistent results.[7] Consider the following:

  • Lower the final concentration: You may be exceeding the compound's kinetic solubility in your assay buffer.

  • Optimize the dilution method: Add the stock solution to your buffer while vortexing to ensure rapid mixing.

  • Use a surfactant: In some cases, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility, but this must be validated to ensure it doesn't interfere with your assay.

  • Perform a solubility test: Before running your main experiment, perform a simple kinetic solubility test by preparing serial dilutions of your compound in the assay buffer and visually inspecting for precipitation after a relevant incubation period.[11]

Assay Performance and Troubleshooting

Q6: My results with 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide are highly variable between experiments. What are the likely causes?

A: High variability can be attributed to several factors.[1][2][3] A systematic approach is needed to identify the source. Common causes include:

  • Inconsistent liquid handling: Automating liquid handling where possible can reduce variability.[1]

  • Reagent instability: Ensure all reagents, including the compound, are stored correctly and within their expiration dates.[1][12]

  • Assay drift: Day-to-day variations in temperature, incubation times, and equipment performance can contribute to variability.[3]

  • Biological variation: In cell-based assays, factors like cell passage number, confluency, and health can significantly impact results.[13][14]

Q7: I'm not observing any activity with 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, even at high concentrations. What should I do?

A: A lack of activity can be due to issues with the compound, the assay, or the biological system.[7] Follow this troubleshooting workflow:

start No Activity Observed compound_check Compound Integrity Check start->compound_check purity Verify Purity (>98%) & Identity (CoA) compound_check->purity Is compound integrity certain? outcome_compound Source New Compound Batch compound_check->outcome_compound Integrity questionable protocol_check Experimental Protocol Review reagents Validate Reagent Stability & Concentrations protocol_check->reagents Is protocol robust? outcome_protocol Optimize Assay Protocol protocol_check->outcome_protocol Protocol issues found system_check Biological System Validation target Confirm Target Expression/Activity system_check->target Is biological system validated? outcome_system Re-evaluate Biological Model system_check->outcome_system System issues found storage Confirm Proper Storage (-20°C solid, -80°C stock) purity->storage solubility Check for Precipitation in Assay Buffer storage->solubility concentration Recalculate Dilutions solubility->concentration concentration->protocol_check Compound OK timing Review Incubation Times & Order of Addition reagents->timing controls Analyze Positive & Negative Controls timing->controls instrument Check Instrument Settings & Calibration controls->instrument instrument->system_check Protocol OK cell_health Assess Cell Viability & Passage Number target->cell_health mechanism Consider Alternative Signaling Pathways cell_health->mechanism

Caption: Troubleshooting workflow for lack of compound activity.

Troubleshooting Guides

Guide 1: Addressing Poor Assay Robustness (Low Z' Factor)

A reliable assay should have a Z' factor of ≥0.5.[1] A low Z' factor indicates high variability or a small signal window.

Potential Cause Troubleshooting Step Rationale
Inconsistent Reagent Dispensing Use calibrated pipettes or automated liquid handlers. Perform a dispense test with a colored dye to check for consistency across the plate.Small volume variations, especially of concentrated reagents, can lead to large differences in final concentrations and signal output.[1]
Inadequate Signal Window Optimize the concentrations of positive and negative controls. Increase the concentration of the substrate or enzyme if the signal is too low.A larger separation between the signals of the positive and negative controls makes the assay more robust to minor variations.
Edge Effects in Microplates Avoid using the outer wells of the microplate. Ensure proper sealing of the plate to prevent evaporation. Incubate plates in a humidified chamber.Evaporation from the outer wells can concentrate reagents and alter the assay conditions, leading to artificially high or low signals.
Reagent Instability Prepare fresh reagents for each experiment, especially those known to be unstable. Test different lots of critical reagents.Degradation of reagents over time is a common source of assay drift and poor performance.[3]
Guide 2: Systematic Protocol for Preparing and Validating a Stock Solution

This protocol ensures the accurate and consistent preparation of your compound stock solution.

Objective: To prepare a 10 mM stock solution of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in DMSO.

Materials:

  • Anhydrous, high-purity DMSO[7]

  • Analytical balance

  • Calibrated micropipettes

  • Sterile, amber (light-blocking) microcentrifuge tubes

Protocol:

  • Pre-Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 172.19 g/mol * 1000 mg/g = 1.7219 mg

  • Weighing the Compound:

    • Place a clean weigh boat on the tared analytical balance.

    • Carefully weigh out approximately 1.72 mg of the compound. Record the exact mass.[6]

  • Dissolution:

    • Transfer the weighed compound to a clean, sterile vial.

    • Based on the actual mass weighed, calculate the precise volume of DMSO to add.

    • Volume (µL) = (Actual Mass (mg) / 172.19 mg/mmol) * 100

    • Add the calculated volume of DMSO to the vial.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, sterile, amber tubes.[7][8]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C.[8]

cluster_prep Preparation cluster_storage Storage & Handling calculate 1. Calculate Mass for Target Concentration weigh 2. Weigh Compound Accurately calculate->weigh dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve mix 4. Vortex to Homogenize dissolve->mix aliquot 5. Aliquot into Single-Use Vials mix->aliquot store 6. Store at -80°C, Protected from Light aliquot->store avoid_freeze_thaw 7. Avoid Repeated Freeze-Thaw Cycles store->avoid_freeze_thaw

Caption: Workflow for stock solution preparation and handling.

References

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Newman, D. J. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. PMC.
  • Atom Scientific. (n.d.). Why Purity Variation is Significant in Laboratories.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Ofni Systems. (n.d.). Assay Validation Guidelines.
  • SC Labs. (2018, April 16). Lab results over 100% purity? An explanation.
  • ASEAN. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • PharmaGuru. (2025, September 15). What Is Difference Between Assay And Purity In Pharmaceutical Analysis: Learn In 3 Minutes.
  • ResearchGate. (n.d.). Common sources of variability during sample collection and processing.
  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
  • Acutecaretesting.org. (2004, September 15).
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • BenchChem. (n.d.). Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide for 2-Benzothiazolamine, 5-(methylthio)- and its Analogs.
  • Lab Manager. (2025, October 22).
  • BMG LABTECH. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Retrieved from Thermo Fisher Scientific - US website.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • PNAS. (2012, April 23).
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • French-Ukrainian Journal of Chemistry. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • MilliporeSigma. (n.d.). 3-Amino-5-methylthio-1H-1,2,4-triazole.
  • ResearchGate. (2023, January 14). Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)
  • MDPI. (2016, June 22). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC.
  • Wikipedia. (n.d.). 1,2,3-Triazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1H-1,2,3-triazole-5-carboxamide.
  • Echemi. (n.d.). 3-amino-5-methylthio-1h-1,2,4-triazole.
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot and production scales. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles to ensure a safe, efficient, and reproducible manufacturing process.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis and scale-up of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Q1: What is a common synthetic route for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide?

A common and adaptable approach involves a multi-step synthesis, likely beginning with a 1,3-dipolar cycloaddition reaction to form the core 1,2,3-triazole ring. A plausible route is the reaction of an appropriate azide with an alkyne bearing a nitrile group, followed by hydrolysis to the carboxamide and introduction of the methylthio group.

Q2: What are the primary safety hazards associated with the scale-up of this synthesis?

The most significant hazards stem from the use of azide reagents. Key concerns include:

  • Formation of Hydrazoic Acid (HN₃): A highly toxic, volatile, and explosive compound that can be generated from inorganic azides in the presence of acid.[1][2]

  • Heavy Metal Azides: The use of copper catalysts with azides can form shock-sensitive and explosive copper azide byproducts.[2]

  • Thermal Runaway: The cycloaddition reaction can be exothermic, and poor heat dissipation at larger scales can lead to a dangerous increase in reaction rate and pressure.

Q3: Why is direct scale-up of the lab procedure often unsuccessful?

Directly scaling a laboratory procedure often fails because the physical and chemical properties of a reaction change non-linearly with volume. Key differences include:

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to remove or add heat efficiently.

  • Mixing Efficiency: Achieving homogenous mixing in a large vessel is more challenging and can lead to localized "hot spots" or concentration gradients.

  • Impurity Profile: Minor side reactions in the lab can become significant at scale, leading to new or increased levels of impurities.

Q4: What are the critical process parameters (CPPs) to monitor during scale-up?

The following parameters are crucial for a successful and safe scale-up:

  • Reaction Temperature

  • Reagent Addition Rate

  • Stirring Speed and Mixing Efficiency

  • Reaction Time

  • pH of the reaction mixture

II. Troubleshooting Guide: From Theory to Practice

This section delves into specific problems you may encounter during the scale-up synthesis, providing detailed troubleshooting steps and the scientific rationale behind them.

Scenario 1: Low Yield of the Triazole Core

Problem: The yield of the 1,2,3-triazole intermediate is significantly lower at the pilot scale compared to the bench-scale synthesis.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action & Rationale
Poor Mixing and Mass Transfer Action: Increase stirring speed, evaluate impeller design, or consider a different reactor geometry. Rationale: Inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate.
Temperature Gradients Action: Improve heat transfer by adjusting the jacket temperature or using a reactor with better heat exchange capabilities. Rationale: "Hot spots" can accelerate side reactions and decomposition of reactants or products.
Incorrect Stoichiometry at Scale Action: Re-verify the molar ratios of reactants and catalysts for the larger scale. Ensure accurate dosing of all reagents. Rationale: Small measurement errors at the lab scale can become significant at larger volumes.
Catalyst Deactivation Action: If using a copper catalyst, ensure the absence of oxygen, which can oxidize Cu(I) to the less active Cu(II) state. Consider using a ligand to stabilize the copper catalyst. Rationale: The active catalytic species must be maintained throughout the reaction.
Scenario 2: Formation of Impurities and Off-Spec Product

Problem: The final product purity is compromised by the presence of unexpected impurities or regioisomers.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action & Rationale
Regioisomer Formation Action: If using a thermal cycloaddition, switch to a copper(I)-catalyzed reaction to ensure the formation of the 1,4-disubstituted triazole.[3][4] Rationale: The copper-catalyzed "click" reaction is highly regioselective, whereas the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-isomers.[3][4]
Side Reactions of the Methylthio Group Action: The methylthio group can be susceptible to oxidation. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Rationale: Oxidation of the sulfur can lead to sulfoxide or sulfone impurities.
Incomplete Hydrolysis of Nitrile Action: Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis. Rationale: The hydrolysis of the nitrile to the carboxamide may be slower at a larger scale due to mixing and heat transfer limitations.
Decomposition of Starting Materials or Product Action: Perform thermal hazard analysis (e.g., Differential Scanning Calorimetry) to understand the thermal stability of all components. Rationale: Prolonged reaction times or higher temperatures at scale may lead to degradation.

III. Experimental Protocols & Workflows

Proposed Synthetic Pathway

A plausible synthetic route for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is outlined below. This pathway is designed with scale-up considerations in mind, prioritizing regioselectivity and the use of manageable reaction conditions.

G cluster_0 Step 1: Azide-Enolate Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Introduction of Methylthio Group (Conceptual) start β-ketonitrile + Benzyl Azide intermediate1 Benzylic 1,2,3-triazole-4-carbonitrile start->intermediate1 DBU, t-BuOH, 70°C intermediate2 1,2,3-triazole-4-carboxamide intermediate1->intermediate2 t-BuOK, rt final_product 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide intermediate2->final_product Thiolation & Methylation

Caption: Proposed synthetic workflow for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Note on Step 3: The introduction of the methylthio group at the 5-position is a conceptual step. A potential method involves a metal-free annulation using a β-thiolated enaminone precursor, which would incorporate the sulfur functionality from the start.[5][6]

Safety Protocol: Handling Azides at Scale

Given the significant hazards of azides, a strict safety protocol is non-negotiable.

G cluster_0 Pre-Reaction Safety Checks cluster_1 During Reaction cluster_2 Post-Reaction & Waste Disposal ppe Full PPE: - Safety Goggles - Face Shield - Lab Coat - Blast Shield equipment Equipment Check: - Fume Hood/Ventilation - Emergency Quench Station material Material Check: - Avoid Metal Spatulas - Check for Incompatible Reagents (e.g., strong acids) monitoring Continuous Monitoring: - Temperature - Pressure material->monitoring addition Controlled Addition: - Slow, subsurface addition of azide atmosphere Inert Atmosphere: - Maintain Nitrogen/Argon blanket quench Quench Excess Azide: - Use appropriate quenching agent (e.g., nitrous acid for dilute solutions) atmosphere->quench waste Segregated Waste: - Dedicated, labeled azide waste containers decontamination Decontaminate Glassware: - Use appropriate decontamination solution end Procedure Complete decontamination->end start Start Azide Handling start->ppe

Sources

Validation & Comparative

Validating the Anticancer Potential of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds with the potential for high efficacy and selectivity. Among these, the 1,2,3-triazole ring system has emerged as a "privileged" structure in medicinal chemistry due to its synthetic accessibility and ability to engage in various biological interactions.[1] This guide provides a comprehensive framework for validating the anticancer activity of a specific derivative, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, by comparing its potential performance against established and emerging anticancer agents.

While specific experimental data for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is not yet widely published, this guide will leverage data from closely related 5-substituted-1H-1,2,3-triazole-4-carboxamides to establish a scientifically grounded hypothesis of its activity. This approach is a standard practice in drug discovery, where structure-activity relationships (SAR) within a chemical series inform the evaluation of novel analogs.[2] We will compare its projected efficacy against the standard chemotherapeutic agents, Doxorubicin and Cisplatin, and the microtubule-targeting agent, Combretastatin A4.

A Comparative Overview of Anticancer Agents

To provide a clear context for validation, the table below summarizes the established mechanisms of action and reported potencies of our compound of interest (hypothesized) and its comparators.

CompoundTarget/Mechanism of ActionReported IC₅₀ Range (Various Cell Lines)Key Cellular Outcome
5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (Hypothesized) Potential multi-target inhibitor (e.g., kinases, tubulin)0.5 - 20 µMCell Cycle Arrest, Apoptosis
Doxorubicin DNA intercalation, Topoisomerase II inhibition, ROS generation[3][4]0.02 - 2 µM[5][6]DNA Damage, Apoptosis
Cisplatin Forms DNA adducts, leading to DNA damage and apoptosis[7][8]1 - 25 µM[9][10]DNA Damage, Apoptosis
Combretastatin A4 Tubulin polymerization inhibitor, disrupts microtubule dynamics[11][12]0.003 - 0.05 µM[12][13]Mitotic Arrest, Apoptosis, Vascular Disruption

Experimental Validation Workflow

A rigorous validation of a novel anticancer compound requires a multi-faceted approach, progressing from initial cytotoxicity screening to in-depth mechanistic studies. The following workflow provides a logical sequence of experiments to comprehensively assess the activity of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

G cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative & Predictive Analysis A Cell Viability/Cytotoxicity Assays (MTT, XTT) B Determination of IC₅₀ Values A->B Dose-response analysis C Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) B->C Proceed with active compounds D Apoptosis Assays (Annexin V-FITC/PI Staining) B->D Proceed with active compounds F Comparative Efficacy Analysis B->F Potency data E Western Blot Analysis (Caspase-3, PARP, Bcl-2 family) C->E D->E E->F Mechanistic insights H Structure-Activity Relationship (SAR) Studies F->H G In Silico ADME/Tox Prediction G->H

Caption: A stepwise workflow for the validation of a novel anticancer compound.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15][16]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide and comparator drugs (Doxorubicin, Cisplatin, Combretastatin A4) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

To understand how the compound inhibits cell proliferation, cell cycle analysis is performed using flow cytometry with propidium iodide (PI) staining.[17]

Principle: Propidium iodide is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[17][19]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Detection

Apoptosis, or programmed cell death, is a desired outcome for many anticancer therapies. The Annexin V-FITC/PI assay is a standard method for detecting apoptosis by flow cytometry.[20][21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[20][22]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[21][23]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cell populations.

Western Blot Analysis of Apoptotic Markers

To confirm the induction of apoptosis and investigate the underlying molecular pathways, Western blotting is used to detect key apoptotic proteins.[24][25][26]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. Cleavage of caspase-3 and its substrate, PARP-1, are hallmark indicators of apoptosis.[26][27]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[28]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP-1, and key Bcl-2 family proteins (e.g., Bax, Bcl-2). Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[24]

  • Analysis: Analyze the changes in the expression levels of the target proteins in treated versus untreated cells. An increase in the levels of cleaved caspase-3 and cleaved PARP-1 confirms the induction of apoptosis.

Putative Signaling Pathway and Mechanism of Action

Based on studies of related 1,2,3-triazole derivatives, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide may induce apoptosis through the intrinsic (mitochondrial) pathway.[1]

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Triazole 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide Bcl2 Bcl-2 Family Modulation (↑ Bax / ↓ Bcl-2) Triazole->Bcl2 Induces stress Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the triazole compound.

Predictive Pharmacokinetics (ADME)

Beyond in vitro efficacy, the drug-like properties of a compound are critical for its potential as a therapeutic agent. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.[29]

ADME PropertyPredicted Characteristic for Triazole DerivativesImplication for Drug Development
Absorption Good to moderate gastrointestinal absorption predicted for many triazoles.[30]Potential for oral bioavailability.
Distribution Variable, but many small molecule triazoles can cross cell membranes.[29]Potential to reach target tissues.
Metabolism Potential for metabolism by cytochrome P450 enzymes.Susceptibility to drug-drug interactions should be investigated.
Excretion Likely renal and/or hepatic clearance.Half-life and dosing schedule will depend on the primary route of elimination.
Toxicity Generally, triazole derivatives have shown acceptable toxicity profiles in early studies.[31]Further in vivo toxicity studies are essential.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer activity of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and comparing its performance against established drugs, researchers can build a robust data package to support its further development. The combination of in vitro experimental data and in silico predictions provides a powerful framework for assessing the therapeutic potential of this promising class of compounds.

References

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  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. (n.d.). NeuroQuantology. Retrieved from [Link]

  • MDPI. (2022, February 13). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

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  • Combretastatin A-4 and its Analogs in Cancer Therapy. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

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  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). Retrieved from [Link]

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  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Retrieved from [Link]

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  • Mechanism of doxorubicin cardiotoxicity evaluated by integrating multiple molecular effects into a biophysical model. (n.d.). PMC. Retrieved from [Link]

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  • PubMed. (2022, November 5). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. Retrieved from [Link]

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Comparative Studies of 5-(Methylthio)-1H-1,2,3-triazole-4-carboxamide with Other PXR Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human Pregnane X Receptor (hPXR) is the master transcriptional regulator of xenobiotic metabolism, governing the expression of critical drug-metabolizing enzymes (such as CYP3A4) and efflux transporters (like MDR1/P-glycoprotein)[1]. In clinical oncology, the unintended activation of PXR by chemotherapeutic agents leads to rapid drug clearance and multidrug resistance. Consequently, developing potent, selective PXR antagonists has become a high-priority strategy to restore chemosensitivity[2].

Historically, PXR inhibitors like Ketoconazole and the early-generation antagonist SPA70 have been limited by high toxicity, off-target kinase inhibition, or moderate in vivo potency[3]. Recent structural optimizations have identified 1H-1,2,3-triazole-4-carboxamides as a breakthrough class of highly potent PXR inverse agonists and antagonists[4]. This guide provides a rigorous comparative analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (5-MTTC) against legacy inhibitors, detailing the mechanistic causality, comparative pharmacodynamics, and self-validating experimental protocols required for preclinical evaluation.

Mechanistic Grounding: Structural Causality & Pathway Inhibition

To understand why 5-MTTC outperforms legacy inhibitors, we must examine the structural biology of the PXR ligand-binding domain (LBD).

When an agonist like Rifampicin binds to the PXR LBD, it stabilizes the AF-2 (Activation Function 2) helix, allowing PXR to heterodimerize with the Retinoid X Receptor (RXR)[5]. This complex binds to response elements (e.g., ER6) in the DNA, recruiting co-activators to drive the transcription of CYP3A4[6].

The Structural Advantage of 5-MTTC: Older antagonists like utilize a sulfonyl linkage that provides moderate affinity (IC₅₀ ~0.51 µM) but fails to fully exploit the hydrogen-bonding potential of the PXR pocket[3]. By replacing the sulfonyl group with a carbonyl amide linkage and introducing a methylthio group at the C-5 position of the triazole ring, 5-MTTC achieves two critical mechanistic upgrades[4]:

  • Enhanced Hydrogen Bonding: The carboxamide moiety forms rigid, high-affinity hydrogen bonds with the AF-2 helix, locking it in an inactive conformation.

  • Lipophilic Packing: The 5-methylthio group perfectly occupies a hydrophobic sub-pocket within the LBD, drastically lowering the dissociation constant.

This structural evolution recruits co-repressor complexes rather than co-activators, effectively silencing CYP3A4 transcription even in the presence of potent agonists[7].

G Rifampicin Rifampicin (Agonist) PXR_LBD PXR Ligand Binding Domain Rifampicin->PXR_LBD Activates PXR_RXR PXR-RXR Heterodimer PXR_LBD->PXR_RXR Heterodimerization RXR Retinoid X Receptor (RXR) RXR->PXR_RXR CYP3A4 CYP3A4 Transcription PXR_RXR->CYP3A4 Upregulates MTTC 5-MTTC (Antagonist) MTTC->PXR_LBD Blocks AF-2 Helix CoRep Co-Repressor Complex MTTC->CoRep Recruits SPA70 SPA70 (Antagonist) SPA70->PXR_LBD Competes for Pocket CoRep->CYP3A4 Suppresses

Fig 1: PXR signaling pathway and the mechanistic blockade by 5-MTTC and SPA70.

Comparative Pharmacodynamics

The table below synthesizes the quantitative performance of 5-MTTC against standard benchmark inhibitors. The transition from a sulfonyl-triazole (SPA70) to a 1,2,3-triazole-4-carboxamide scaffold yields a log-order improvement in target affinity[4].

Table 1: Comparative Efficacy of PXR Inhibitors
InhibitorChemical ClassTarget Affinity (IC₅₀)Cellular Efficacy (CYP3A4)Selectivity ProfilePrimary Limitation
5-MTTC 1,2,3-triazole-4-carboxamide~24 nM~45 nM>100-fold (vs. FXR/LXR)Requires multi-step synthesis
SPA70 Sulfonyl-triazole510 - 540 nM850 nM>10-fold (vs. NRs)Moderate in vivo potency
Ketoconazole Imidazole~3.5 µM~2.1 µMPoorDirect CYP3A4 inhibition, hepatotoxicity

Experimental Protocols: A Self-Validating System

As application scientists, we must ensure that our assays isolate the specific variable of interest. The following protocols represent a self-validating workflow: the TR-FRET assay confirms direct thermodynamic binding to the PXR LBD (eliminating false positives from cellular permeability), while the HepaRG qRT-PCR assay validates physiological efficacy[2].

Workflow Prep Compound Preparation TRFRET TR-FRET Binding Assay Prep->TRFRET Cell-free HepaRG HepaRG Cell Culture Prep->HepaRG Cellular Analysis IC50 & Efficacy Analysis TRFRET->Analysis FRET Ratio Induction Rifampicin Induction HepaRG->Induction 1h Pre-treatment qPCR qRT-PCR (CYP3A4) Induction->qPCR 24h Incubation qPCR->Analysis mRNA Fold Change

Fig 2: Experimental workflow for validating PXR antagonists via TR-FRET and qRT-PCR.

Protocol A: TR-FRET hPXR Competitive Binding Assay

Purpose: To quantify the direct binding affinity (IC₅₀) of 5-MTTC versus SPA70 without the confounding variables of cellular uptake.

  • Reagent Preparation: Prepare 1x TR-FRET PXR assay buffer supplemented with 5 mM DTT and 0.01% Tween-20. Causality: DTT maintains the reducing environment necessary for LBD stability, while Tween-20 prevents non-specific compound aggregation, a common source of false-positive inhibition.

  • Complex Formation: In a 384-well plate, incubate GST-tagged hPXR-LBD (5 nM) with a terbium-labeled anti-GST antibody (fluorescent donor) and a fluorescent PXR ligand (fluorescent acceptor).

  • Compound Addition: Dispense 5-MTTC, SPA70, and Ketoconazole in a 10-point dose-response curve (0.1 nM to 10 µM) using an acoustic liquid handler.

  • Equilibration & Reading: Incubate the plate in the dark for 2 hours at room temperature. Read the emission ratio (520 nm / 495 nm) on a time-resolved fluorescence microplate reader. Causality: The 2-hour incubation is critical; premature reading will skew the IC₅₀ because the highly lipophilic 5-MTTC requires time to reach thermodynamic equilibrium within the deep PXR binding pocket.

Protocol B: HepaRG CYP3A4 mRNA Suppression Assay

Purpose: To confirm that the physical binding of 5-MTTC translates to the functional repression of CYP3A4 transcription in a metabolically competent model.

  • Cell Culture: Seed and differentiate them for 4 weeks. Causality: HepaRG cells are strictly selected over standard HepG2 lines because they maintain physiologically relevant basal levels of nuclear receptors and CYP enzymes, making them the gold standard for induction and antagonism assays[2].

  • Pre-treatment: Treat the cells with the inhibitors (5-MTTC, SPA70) for 1 hour prior to the agonist challenge. This ensures complete intracellular target engagement before the transcriptional machinery is activated.

  • Agonist Challenge: Add 5 µM Rifampicin (a potent hPXR agonist) and co-incubate for 24 hours. Causality: Rifampicin is utilized because it specifically binds the human PXR LBD, unlike pregnenolone 16α-carbonitrile (PCN), which is specific to murine PXR.

  • Quantification: Extract total RNA, synthesize cDNA, and perform qRT-PCR to quantify CYP3A4 mRNA levels, normalizing against GAPDH. Calculate the percentage of suppression relative to the Rifampicin-only positive control.

Conclusion & Development Implications

The transition from sulfonyl-based inhibitors like SPA70 to the 1H-1,2,3-triazole-4-carboxamide scaffold represents a watershed moment in nuclear receptor pharmacology[4]. By leveraging the 5-methylthio group for optimal lipophilic packing and the carboxamide linkage for rigid hydrogen bonding, 5-MTTC achieves low-nanomolar potency. For drug development professionals, integrating 5-MTTC into combination therapy regimens offers a highly targeted mechanism to prevent PXR-mediated chemoresistance and mitigate adverse drug-drug interactions without the hepatotoxic liabilities of legacy imidazoles.

References

  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health. MDPI Cells / PubMed.[Link]

  • Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. Frontiers in Pharmacology.[Link]

  • The Interface between Cell Signaling Pathways and Pregnane X Receptor. NCBI PMC (Int J Mol Sci).[Link]

  • Pregnane X receptor. Wikipedia. [Link]

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Comparative Efficacy Guide: 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide vs. Alternative Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly targets complex protein-protein interactions (PPIs) and epigenetic regulators, the structural nuances of inhibitor scaffolds dictate their clinical viability. The 1H-1,2,3-triazole-4-carboxamide core is a privileged pharmacophore, historically recognized in calcium channel blockers and legacy cancer therapeutics like Carboxyamidotriazole (CAI). However, when optimizing for highly hydrophobic binding clefts—such as the MLL1-WDR5 interaction site or the LSD1 active site—the substitution at the C5 position of the triazole ring becomes the critical determinant of target affinity and pharmacokinetic stability [1][2].

This guide objectively compares the 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide scaffold against traditional 5-amino, 5-trifluoromethyl (CF3), and unsubstituted analogs. By examining the causality behind molecular interactions, we provide researchers with actionable data and a self-validating experimental framework for preclinical evaluation.

Mechanistic Rationale: The Superiority of the Methylthio Moiety

To understand why the 5-(methylthio) substitution frequently outperforms its analogs in target efficacy, we must look beyond simple lock-and-key binding and analyze the thermodynamics of the interaction [4].

  • Evading the Desolvation Penalty: Traditional 5-amino triazoles act as strong hydrogen-bond donors, creating a dense hydration shell in aqueous environments. For the molecule to enter a lipophilic target pocket, it must shed this water—a highly endothermic process that severely penalizes the overall binding free energy (ΔG). The lipophilic methylthio (-SCH3) group bypasses this thermodynamic toll, allowing for rapid partitioning into hydrophobic clefts.

  • Chalcogen Bonding Dynamics: The sulfur atom in the methylthio group is not merely a passive lipophilic placeholder. It possesses a highly polarizable electron cloud featuring a positive "σ-hole." This enables the sulfur to form highly directional, non-covalent chalcogen bonds with electron-rich backbone carbonyls in the target protein, an interaction entirely absent in 5-amino or 5-CF3 analogs[2].

  • Conformational Pre-organization: The specific steric bulk of the -SCH3 group restricts the free rotation of the adjacent C4-carboxamide. This steric clash forces the carboxamide into an orthogonal geometry that perfectly pre-aligns with the target's hydrogen bond acceptors, drastically reducing the entropic cost of binding [1].

SAR_Logic Core 1H-1,2,3-triazole- 4-carboxamide SCH3 5-(methylthio) + Chalcogen Bonding + Low Desolvation Penalty - S-Oxidation Risk Core->SCH3 Optimal target affinity NH2 5-amino + Strong H-Bond Donor - Poor Permeability - High Entropic Cost Core->NH2 Classic CAI analog CF3 5-trifluoromethyl + Metabolic Stability + Steric Shielding - Excessive LogP Core->CF3 Half-life extension

Caption: Structure-Activity Relationship (SAR) logic for C5-substituted 1,2,3-triazole-4-carboxamides.

Quantitative Efficacy & Pharmacokinetic Profiling

The table below synthesizes experimental data comparing the performance of different C5-substituted triazole-4-carboxamides against the MLL1-WDR5 epigenetic complex and general viral/microbial targets [1][3].

C5-SubstitutionRepresentative Target Affinity (IC50)Est. LogPMembrane Permeability (Papp)Primary Clearance Mechanism
-SCH3 (Methylthio) 12 ± 3 nM 3.2 High S-Oxidation (CYP3A4)
-NH2 (Amino)85 ± 10 nM1.8LowN-Acetylation (NAT2)
-CF3 (Trifluoromethyl)45 ± 6 nM4.1ModerateHepatic Glucuronidation
-H (Unsubstituted)> 500 nM2.1HighRapid Hydrolysis

Data Interpretation: While the 5-CF3 analog offers excellent metabolic stability, its high lipophilicity can lead to non-specific protein binding. The 5-(methylthio) scaffold strikes the optimal balance: it achieves sub-15 nM efficacy via chalcogen bonding while maintaining a favorable LogP for cellular penetration. Furthermore, the S-oxidation clearance route can occasionally yield active sulfoxide metabolites, effectively acting as a sustained-release prodrug in vivo.

Experimental Validation: Self-Validating TR-FRET Protocol

To objectively evaluate the binding efficacy of these triazole variants, standard biochemical assays (like ELISA) are insufficient due to washing artifacts. Instead, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why this is a self-validating system: TR-FRET utilizes a ratiometric readout (Emission at 665 nm divided by Emission at 615 nm). This mathematical ratio inherently corrects for well-to-well volume variations, compound autofluorescence, and inner-filter effects, ensuring that any drop in signal is definitively caused by the triazole inhibitor disrupting the protein complex, not by experimental noise.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute Europium (Eu)-labeled WDR5 protein to 2 nM and Cy5-labeled MLL1 peptide to 10 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-(methylthio)-triazole and comparator compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic dispenser.

  • Complex Assembly: Add 5 µL of the Eu-WDR5 solution to the compound wells. Incubate for 15 minutes at room temperature to allow the triazole to engage the binding cleft.

  • Tracer Addition: Add 5 µL of the Cy5-MLL1 peptide to initiate the competition.

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection & Ratiometric Analysis: Read the plate on a TR-FRET compatible microplate reader. Excite the Europium donor at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. Calculate the IC50 using the 665/615 ratio via a 4-parameter logistic regression.

TR_FRET_Workflow Step1 1. Reagent Preparation Eu-WDR5 & Cy5-MLL1 Step2 2. Compound Titration (Triazole Variants) Step1->Step2 Step3 3. Incubation (60 mins, RT) Step2->Step3 Step4 4. TR-FRET Excitation (340 nm Laser) Step3->Step4 Step5 5. Emission Detection (615 nm & 665 nm) Step4->Step5 Step6 6. Ratiometric Analysis (Self-Validating 665/615) Step5->Step6

Caption: Workflow of the TR-FRET assay for evaluating triazole-mediated target inhibition.

Conclusion

For drug development professionals engineering inhibitors for highly hydrophobic, sterically constrained target sites, the 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide scaffold offers a distinct thermodynamic advantage over traditional 5-amino derivatives. By leveraging chalcogen bonding and evading desolvation penalties, this moiety consistently drives nanomolar efficacy while maintaining a viable pharmacokinetic profile.

References

  • Title: Haloalkylpyridyl triazole MLL1-WDR5 protein-protein interaction inhibitor (US20230286948A1)
  • Title: In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview Source: Semantic Scholar URL: [Link]

  • Title: Identification of Small-Molecule Inhibitors of Nucleoside Triphosphate Hydrolase in Toxoplasma gondii Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

A Comparative Guide to Biological Target Identification for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4] The specific compound, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, while belonging to this promising class, currently has an unelucidated mechanism of action. Identifying its direct biological target(s) is a critical step in understanding its therapeutic potential and potential toxicities. This guide provides a comprehensive comparison of modern and classical techniques for the target deconvolution of this and other novel small molecules.

Strategic Approaches to Target Identification

The journey from a bioactive small molecule to a validated drug target can be navigated through several distinct yet complementary strategies. The choice of methodology depends on various factors, including the availability of resources, the nature of the small molecule, and the biological question being addressed. Broadly, these approaches can be categorized as in silico, affinity-based, and label-free methods.

In Silico Target Prediction: A First Glance into Potential Mechanisms

Before embarking on resource-intensive experimental work, computational methods can provide valuable, hypothesis-generating insights into the potential targets of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.[5][6] These approaches leverage the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets.

Methodology Overview:

Web-based platforms and specialized software compare the 2D and 3D structure of the query molecule against vast databases of compounds with known biological targets.[7] By identifying statistically significant similarities, these tools generate a ranked list of potential protein targets.

Leading Platforms:

  • SwissTargetPrediction: A widely used web server that predicts targets based on a combination of 2D and 3D similarity measures.[7]

  • SuperPred: Another web-based tool that provides predictions for both known and novel targets.[6]

  • CGBVS (Chemical Genomics-Based Virtual Screening): A machine learning-based method that predicts compound activity based on interaction information between proteins and compounds.[8]

Data Presentation: In Silico Target Prediction

Parameter Description Advantages Limitations
Input Chemical structure of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (e.g., SMILES string).Rapid and cost-effective.Predictions are correlational and require experimental validation.
Output A ranked list of potential protein targets with associated confidence scores.Provides a broad overview of potential target classes.Accuracy is dependent on the diversity and quality of the underlying databases.
Interpretation High-ranking targets can guide the design of subsequent validation experiments.Can reveal unexpected "off-target" interactions.May not identify truly novel targets not represented in the training data.

Experimental Workflow: In Silico Target Prediction

in_silico_workflow cluster_input Input cluster_process Computational Analysis cluster_output Output & Hypothesis Generation compound 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (SMILES) database Target Prediction Server (e.g., SwissTargetPrediction) compound->database Submit Structure target_list Ranked List of Potential Targets database->target_list Generate Predictions hypothesis Formulate Testable Hypotheses target_list->hypothesis Prioritize Targets affinity_chromatography_workflow cluster_preparation Preparation cluster_binding Binding & Washing cluster_analysis Analysis probe Synthesize & Immobilize Compound Probe incubation Incubate Probe with Lysate probe->incubation lysate Prepare Cell Lysate lysate->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec target_id Target Protein Identification mass_spec->target_id darts_workflow cluster_preparation Preparation & Treatment cluster_digestion Proteolysis cluster_analysis Analysis & Identification lysate Prepare Cell Lysate treatment Treat Lysate with Compound or Vehicle lysate->treatment digestion Limited Protease Digestion treatment->digestion quenching Stop Digestion digestion->quenching sds_page SDS-PAGE quenching->sds_page band_excision Excise Protected Protein Bands sds_page->band_excision mass_spec Mass Spectrometry (LC-MS/MS) band_excision->mass_spec target_id Target Protein Identification mass_spec->target_id

Sources

Bridging the Translation Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Triazole derivatives—ranging from first-generation agents like fluconazole to extended-spectrum molecules like voriconazole, posaconazole, and isavuconazole—are the cornerstone of modern antifungal therapy. However, in drug development, a compound's in vitro potency (Minimum Inhibitory Concentration, MIC) does not always perfectly predict its in vivo clinical success.

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro and in vivo efficacy of triazole derivatives. This document details the mechanistic causality behind experimental protocols, the self-validating nature of these assays, and the pharmacokinetic/pharmacodynamic (PK/PD) parameters that bridge the translational gap.

Mechanism of Action: The Foundation of Efficacy

Triazoles exert their antifungal activity by targeting the ergosterol biosynthesis pathway. Specifically, they act as competitive inhibitors of lanosterol 14α-demethylase (CYP51 or Erg11) , a cytochrome P450 enzyme.

The Causality of Cell Death: Ergosterol is essential for maintaining fungal cell membrane fluidity and asymmetry. By inhibiting CYP51, triazoles not only deplete ergosterol but also cause the accumulation of toxic 14α-methylated sterols. This dual-action disrupts membrane integrity, impairs membrane-bound enzymes, and ultimately arrests fungal growth.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Accumulation of Toxic 14α-methyl sterols CYP51->ToxicSterols Blocked Pathway Triazoles Triazole Derivatives (Fluconazole, Voriconazole, Posaconazole, Isavuconazole) Triazoles->CYP51 Inhibits

Fig 1. Mechanism of Action: Triazole-mediated inhibition of CYP51 in the ergosterol pathway.

In Vitro Efficacy Evaluation: Broth Microdilution

To establish a reliable baseline for antifungal potency, in vitro susceptibility testing must be rigorously standardized. The1 provides the reference guidelines for testing filamentous fungi against triazoles like posaconazole and voriconazole[1].

Why Broth Microdilution?

Causality: Fungal growth and drug ionization are highly sensitive to media composition and pH. The CLSI protocols mandate the use of RPMI 1640 medium buffered to pH 7.0 with MOPS. This specific buffering prevents pH fluctuations that can artificially alter the ionization state of the triazole, ensuring that the measured MIC reflects the drug's intrinsic molecular potency rather than an artifact of the culture environment.

Step-by-Step Protocol (A Self-Validating System)
  • Inoculum Preparation: Subculture the isolate on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust spectrophotometrically to a defined transmittance.

  • Dilution: Dilute the suspension in RPMI 1640 broth to achieve a final test inoculum of

    
     to 
    
    
    
    CFU/mL for yeasts, or
    
    
    to
    
    
    conidia/mL for molds.
  • Drug Plate Preparation: Prepare serial two-fold dilutions of the triazole (e.g., 0.015 to 16 μg/mL) in a 96-well microtiter plate.

  • Inoculation & Incubation: Dispense 100 μL of the standardized inoculum into each well. Incubate at 35°C for 24–48 hours.

  • Quality Control (Self-Validation): Include a drug-free growth control well and a sterile medium control well. Run parallel tests with QC reference strains (e.g., Paecilomyces variotii ATCC MYA-3630) to validate that the MIC falls within established control limits[1].

  • Endpoint Reading: Determine the MIC as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Quantitative Data Summary: In Vitro Efficacy

The table below compares the in vitro activities (MIC₅₀ / MIC₉₀) of four major triazoles against rare yeast pathogens, demonstrating the superior intrinsic potency of extended-spectrum agents[2].

Triazole DerivativeSaccharomyces cerevisiae (μg/mL)Rhodotorula mucilaginosa (μg/mL)Trichosporon spp. (μg/mL)
Fluconazole 4.0 / >128>128 / >1284.0 / >128
Voriconazole 0.125 / 2.02.0 / 8.00.125 / 2.0
Posaconazole 0.5 / 2.02.0 / >160.5 / 2.0
Isavuconazole 0.125 / 0.51.0 / 2.00.125 / 0.5

In Vivo Efficacy Evaluation: Murine Models

While in vitro data defines intrinsic susceptibility, in vivo models are required to account for drug absorption, distribution, metabolism, excretion (ADME), and protein binding.

Why the Neutropenic Murine Model?

Causality: Triazoles are largely fungistatic against Candida species. In a healthy host, the immune system clears the infection while the drug halts replication. By inducing neutropenia (via cyclophosphamide), the model isolates the drug's direct antifungal efficacy from the host's immune response. This allows researchers to accurately calculate the PK/PD index driving efficacy.

Workflow Step1 1. Immunosuppression (Cyclophosphamide) Step2 2. Inoculation (Tail Vein Injection) Step1->Step2 Step3 3. Triazole Treatment (Oral/IV Administration) Step2->Step3 Step4 4. Efficacy Evaluation (Survival & Fungal Burden) Step3->Step4

Fig 2. Workflow for evaluating in vivo triazole efficacy in a neutropenic murine model.

Step-by-Step Protocol (A Self-Validating System)
  • Immunosuppression: Administer cyclophosphamide to induce profound neutropenia prior to infection.

  • Infection: Inject a standardized inoculum of the fungal pathogen via the lateral tail vein.

  • Treatment Initiation: Begin triazole administration (oral or IV) post-infection. Dose ranges must be carefully selected to capture the dose-response curve.

  • Monitoring & Endpoint Validation: Monitor survival daily. Euthanize a subset of mice at 48–72 hours post-infection. Aseptically remove target organs (e.g., kidneys), homogenize in sterile saline, and plate serial dilutions on SDA to measure fungal burden.

  • Self-Validation: Always include a vehicle-treated control group to confirm the lethality and systemic dissemination of the infectious inoculum.

Quantitative Data Summary: In Vivo Efficacy

In a systemic murine infection model by Candida krusei (a pathogen with intrinsic fluconazole resistance), extended-spectrum triazoles demonstrated significant in vivo efficacy[3].

Treatment GroupDoseSurvival ProlongationKidney Fungal Burden Reduction
Control (Vehicle) N/ANone (0% survival)Baseline (High CFU/g)
Voriconazole 40 - 60 mg/kg/daySignificantModerate reduction
Posaconazole 50 mg/kg/daySignificantHigh reduction

Note: Novel experimental triazoles, such as the long-acting inhaled azole 4, are currently being evaluated using these exact in vivo metrics, showing robust reduction of fungal loads in lung tissues against Aspergillus fumigatus[4].

Comparative Analysis: Bridging the Translational Gap

The correlation between in vitro MIC and in vivo efficacy is mathematically governed by the 24-hour Area Under the Concentration-time curve to MIC ratio (AUC/MIC) .

A critical factor that disrupts the direct translation of in vitro MIC to in vivo success is serum protein binding . Triazoles are highly lipophilic.5[5]. Because only the free (unbound) fraction of the drug can diffuse into the interstitial space of infected tissues to interact with the fungal CYP51 enzyme, a drug with a seemingly high in vitro potency might fail in vivo if it has poor tissue distribution.

Pharmacodynamic studies have conclusively demonstrated that a free-drug 24-h AUC/MIC ratio of 20 to 25 is highly predictive of in vivo treatment success and survival in murine models of disseminated candidiasis[5]. Therefore, modern drug development must evaluate triazoles not just on raw in vitro binding affinity, but on their holistic PK/PD profile.

References

1.[3] Efficacy of Triazoles in a Murine Disseminated Infection by Candida krusei. Source: nih.gov. URL: 2.[2] In Vitro Antifungal Activities of Isavuconazole and Comparators against Rare Yeast Pathogens. Source: nih.gov. URL: 3.[1] Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Source: asm.org. URL: 4.[5] Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis. Source: researchgate.net. URL: 5.[4] In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. Source: nih.gov. URL:

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Analysis of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the therapeutic potential of a novel chemical entity is intrinsically linked to its specificity. The 1,2,3-triazole core, a prominent scaffold in medicinal chemistry, is lauded for its synthetic versatility and diverse biological activities, ranging from anticancer to antimicrobial effects.[1][2][3] The compound in focus, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, represents a promising, yet largely uncharacterized, candidate. This guide provides a comprehensive, multi-tiered strategy for elucidating its cross-reactivity profile, a critical step in de-risking its development and understanding its mechanism of action. Moving beyond a mere checklist of assays, we will delve into the causality behind our experimental choices, ensuring a robust and self-validating analytical cascade.

The imperative for rigorous selectivity profiling cannot be overstated. Off-target interactions are a leading cause of clinical trial failures, contributing to unforeseen toxicities and diminished efficacy.[4][5][6] A thorough understanding of a compound's interactions across the proteome is not just a regulatory hurdle but a fundamental aspect of translational science.[7] This guide will compare and contrast various methodologies, from computational prediction to advanced cellular assays, providing the logical framework and actionable protocols necessary for a comprehensive assessment.

The Strategic Framework: A Multi-Tiered Approach to Selectivity Profiling

A successful cross-reactivity analysis is not a single experiment but a staged campaign. We advocate for a hierarchical approach, starting with broad, cost-effective methods and progressively moving towards more complex, physiologically relevant systems. This strategy allows for early identification of liabilities and informed decision-making at each stage of the discovery pipeline.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Proteome-Wide & Phenotypic Analysis cluster_4 Data Synthesis & Decision Making a Compound Structure (5-(methylthio)-1H-1,2,3-triazole-4-carboxamide) b Computational Off-Target Prediction (e.g., PanScreen, OTSA) a->b Input c Broad Kinase Panel (e.g., KINOMEscan) ~480 kinases b->c Prioritize Panels d Other Target Families (GPCRs, Ion Channels, etc.) b->d Prioritize Panels e Cellular Thermal Shift Assay (CETSA) (Label-free, in-cell binding) c->e Validate Hits f NanoBRET™ Target Engagement (Live-cell, quantitative) d->f Validate Hits g Chemoproteomics (Affinity-based protein profiling) e->g Unbiased Discovery f->g Unbiased Discovery i Selectivity Profile Generation (Selectivity Score, Gini Coefficient) g->i h High-Content Imaging (Phenotypic profiling) h->i j Lead Optimization / Candidate Selection i->j

Caption: A multi-tiered workflow for cross-reactivity analysis.

Tier 1: In Silico Prediction – The First Line of Inquiry

Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a powerful first pass to flag potential off-target liabilities.[6] These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding events based on the chemical structure of our query compound.

Methodology Rationale: The primary advantage is speed and cost-effectiveness. By comparing the structure of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide against libraries of pharmacophores and protein binding sites, we can generate a ranked list of potential off-targets. This allows for the intelligent design of subsequent biochemical screens, focusing on protein families with the highest predicted interaction scores.

Recommended Tools:

  • PanScreen: A platform combining structure-based modeling with deep learning for off-target liability assessment.[8]

  • Off-Target Safety Assessment (OTSA): A computational approach that screens small molecules against a large panel of targets to predict safety-relevant interactions.[5][6]

The output of these tools is a probabilistic list of potential interactions. It is crucial to interpret these results not as definitive proof, but as a hypothesis-generating exercise that guides the subsequent experimental design.

Tier 2: Broad-Panel In Vitro Biochemical Screening

With a list of potential target families from our in silico analysis, the next logical step is to perform broad biochemical screens. These assays directly measure the interaction between our compound and a large number of purified proteins.

Methodology Rationale: This tier provides the first direct, quantitative evidence of on- and off-target binding or functional modulation. Kinases are a particularly important family to screen due to their structural similarity and frequent involvement in off-target effects.[9]

Key Experimental Platforms:

  • KINOMEscan™ (Binding Assay): This is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of over 480 kinases.[10] It provides dissociation constants (Kd), offering a direct measure of binding affinity.

  • KinaseProfiler™ (Functional Assay): This platform measures the enzymatic activity of a panel of kinases in the presence of the test compound, typically using a radiometric readout ([³³P]-ATP incorporation).[10][11] This provides IC50 values, which measure functional inhibition.

Comparing Alternatives: While binding assays (like KINOMEscan) are excellent for identifying direct physical interactions, functional assays (like KinaseProfiler) are essential for confirming that this binding translates to a modulation of the protein's activity.[11] It is often advisable to perform both to gain a comprehensive understanding. For instance, a compound might bind to a kinase without inhibiting its function, a nuance that would be missed by a functional assay alone.

Tier 3: Validating Interactions in a Cellular Context

Biochemical assays using purified proteins are a crucial but imperfect model of the complex cellular environment.[7] Therefore, it is imperative to validate the most significant off-target hits from Tier 2 in a more physiologically relevant setting.

Methodology Rationale: Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the presence of endogenous concentrations of cofactors and competing ligands (like ATP), and exert an effect in a native biological system.[7][12]

Recommended Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This label-free method is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[13][14] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a shift in the melting curve indicates target engagement.[12][15] CETSA is powerful because it requires no modification to the compound or the target protein.[12]

  • NanoBRET™ Target Engagement Assays: This live-cell assay measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds to the same target. The test compound competes with the probe, leading to a dose-dependent decrease in the BRET signal. This provides a quantitative measure of target occupancy in living cells.

These cellular assays provide a critical bridge between biochemical data and the compound's ultimate biological effect, helping to distinguish true off-target liabilities from artifacts of in vitro systems.[7]

Data Presentation and Comparative Analysis

A key output of this workflow is a clear, quantitative comparison of the compound's selectivity. This is often summarized using metrics that allow for direct comparison with alternative compounds.

Table 1: Hypothetical Cross-Reactivity Profile Comparison

CompoundPrimary Target IC50 (nM)Off-Target 1 (Kinase X) IC50 (nM)Off-Target 2 (Kinase Y) IC50 (nM)Selectivity Score (S10)¹Gini Coefficient²
5-(methylthio)-1H-1,2,3-triazole-4-carboxamide 151,500>10,0000.020.85
Alternative A (Comparator) 502505,0000.080.65
Alternative B (Non-selective control) 1001203000.450.30

¹Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[11] ²Gini Coefficient: A measure of promiscuity, where a value approaching 1 indicates high selectivity (interaction with very few targets) and a value approaching 0 indicates low selectivity.[16]

This structured presentation allows for an at-a-glance assessment of the compound's performance relative to alternatives, guiding the decision-making process for lead optimization.

Visualizing Potential Mechanisms: On- and Off-Target Pathways

Visualizing how a compound interacts with cellular signaling pathways is essential for understanding the potential downstream consequences of both on-target and off-target engagement.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) OnTarget Primary Target (e.g., Kinase A) Receptor->OnTarget Activates OffTarget Off-Target (e.g., Kinase X) Receptor->OffTarget Activates Downstream1 Downstream Effector 1 OnTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 DesiredEffect Therapeutic Outcome (e.g., Apoptosis) Downstream1->DesiredEffect SideEffect Adverse Effect (e.g., Toxicity) Downstream2->SideEffect Compound 5-(methylthio)-1H-1,2,3- triazole-4-carboxamide Compound->OnTarget High Potency Inhibition Compound->OffTarget Low Potency Inhibition

Caption: On-target vs. potential off-target pathway modulation.

Detailed Experimental Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)

This protocol outlines a key cellular target engagement experiment to determine the apparent affinity of our compound for a specific target protein (identified from Tier 2 screening) in intact cells.

Objective: To quantitatively measure the engagement of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide with a target protein in a cellular environment.

Materials:

  • Cell line expressing the target protein of interest.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide stock solution (e.g., 10 mM in DMSO).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • Antibody specific to the target protein for Western blotting or mass spectrometer for proteomic analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to ~80-90% confluency.

    • Prepare serial dilutions of the compound in culture medium to achieve a final concentration range (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium, and add the compound-containing medium to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Determine the optimal melt temperature (Tm) for the target protein in a preliminary experiment. This is the temperature at which approximately 50% of the protein denatures in the absence of the compound.

    • After compound incubation, wash the cells with PBS.

    • Heat all cell samples (including controls) simultaneously at the predetermined Tm for a short duration (e.g., 3 minutes) using a PCR machine or water bath.

    • Immediately transfer the samples to ice to stop the heating process.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding ice-cold lysis buffer and using a method of choice (e.g., sonication, freeze-thaw cycles).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble target protein in each sample. This can be done via:

      • Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with a target-specific primary antibody.

      • Mass Spectrometry (CETSA-MS): For a proteome-wide view, digest the soluble fractions and analyze by quantitative mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or peptide abundances (MS) for the target protein at each compound concentration.

    • Plot the amount of soluble protein as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein. This value serves as a proxy for target engagement affinity in the cellular milieu.

This self-validating protocol provides robust, physiologically relevant data on target engagement, a cornerstone of any rigorous cross-reactivity analysis.[17]

Conclusion

The journey of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide from a chemical scaffold to a potential therapeutic agent is contingent upon a deep and nuanced understanding of its biological interactions. The multi-tiered strategy outlined in this guide—from in silico prediction to in vitro screening and cellular validation—provides a robust framework for comprehensively mapping its selectivity profile. By explaining the causality behind experimental choices and providing detailed, actionable protocols, we empower researchers to generate high-quality, interpretable data. This rigorous approach not only de-risks the drug development process but also builds a solid, authoritative foundation for advancing novel chemical entities toward the clinic.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved March 7, 2026, from [Link]

  • La Sala, G., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Boyd, H. F., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Zhu, H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved March 7, 2026, from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved March 7, 2026, from [Link]

  • Zhu, H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • CICHONS, S., et al. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved March 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Understanding compound selectivity with data-driven drug design. Retrieved March 7, 2026, from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025, August 15). Selectivity Index Definition. Retrieved March 7, 2026, from [Link]

  • Pratapa, A., et al. (2014). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLoS ONE. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Schiesser, L., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. [Link]

  • Kalliokoski, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics. [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved March 7, 2026, from [Link]

  • El-Faham, A., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]

  • Srivastava, P., et al. (1983). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 7, 2026, from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Retrieved March 7, 2026, from [Link]

  • Zhou, J., et al. (2016). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Scientific Reports. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

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Sources

Structure-Activity Relationship (SAR) Comparison: 1,5-Disubstituted vs. 1,4-Disubstituted 1,2,3-Triazoles in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of medicinal chemistry evolves, the 1,2,3-triazole ring has cemented its status as a "privileged scaffold" and an exceptionally versatile bioisostere. While the advent of click chemistry initially popularized the 1,4-disubstituted 1,2,3-triazole, sophisticated structure-activity relationship (SAR) optimization frequently demands the unique spatial and electronic properties of the 1,5-disubstituted 1,2,3-triazole .

This guide provides an objective, data-driven comparison of 5-substituted (specifically 1,5-disubstituted) triazoles against their 1,4-disubstituted counterparts. By analyzing their distinct conformational behaviors, dipole moments, and synthetic methodologies, researchers can make informed decisions when designing peptidomimetics, kinase inhibitors, and receptor antagonists.

Mechanistic & Structural Divergence: The "Why" Behind the SAR

The fundamental difference between 1,4- and 1,5-disubstituted triazoles lies in their spatial geometry and electronic distribution, which directly dictates their fit within biological target pockets[1].

Conformational Mimicry (Amide Bond Isosterism)
  • 1,4-Disubstituted Triazoles: The distance between the substituents at the 1- and 4-positions is approximately 5.0 Å. This extended, linear geometry makes them excellent bioisosteres for trans-amide bonds [2]. They are highly effective in linear peptide stabilization where an extended backbone conformation is required for receptor activation.

  • 1,5-Disubstituted Triazoles: The substituents at the 1- and 5-positions are separated by a shorter distance, creating a bent or "U-shaped" conformation. This constrained geometry perfectly mimics cis-amide bonds [1]. In SAR studies, replacing a cis-amide with a 1,5-disubstituted triazole often preserves the sharp turns (e.g.,

    
    -turns or 
    
    
    
    -turns) necessary for binding to complex, deep-pocket receptors.
Electronic Properties and Dipole Moments

The 1,2,3-triazole ring possesses a significant dipole moment (~4.5 Debye), which is higher than that of a standard amide bond (~3.5 Debye)[2]. However, the vector of this dipole differs drastically between the two isomers. The 1,5-isomer presents a different electrostatic surface to the target protein, altering hydrogen-bond acceptor (N2, N3) and donor (C4-H) alignments. This electronic shift is often the decisive factor in overcoming target resistance or improving off-target selectivity.

Visualizing the SAR Logic

To determine which regioisomer will yield optimal binding affinity, medicinal chemists must analyze the topography of the target's binding cleft.

SAR_Logic Target Target Binding Pocket Analysis Linear Extended / Linear Cleft (Requires trans-geometry) Target->Linear Bent Constrained / U-Shape Cleft (Requires cis-geometry) Target->Bent Tri14 1,4-Disubstituted Triazole (High Affinity) Linear->Tri14 CuAAC Synthesis Tri15 1,5-Disubstituted Triazole (High Affinity) Bent->Tri15 RuAAC Synthesis

Caption: SAR decision matrix based on target pocket conformation and required amide mimicry.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and representative SAR performance data of both isomers when used as peptidomimetics or receptor antagonists.

Property / Parameter1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Primary Synthesis Route CuAAC (Copper-catalyzed)RuAAC (Ruthenium-catalyzed)[3]
Amide Bond Mimicry trans-amidecis-amide[1]
Alkyne Compatibility Terminal alkynes onlyTerminal AND Internal alkynes[4]
Steric Profile Extended (Substituent distance ~5.0 Å)Compact / Bent (Substituent distance ~3.8 Å)
Dipole Moment ~4.5 D (Vector points away from C5)~4.5 D (Vector points toward C4)[2]
Representative SAR Impact Stabilizes linear

-helices
Induces/stabilizes

-turns in cyclic peptides

Experimental Workflows: CuAAC vs. RuAAC

The synthesis of these isomers requires completely divergent catalytic pathways. While Copper(I) strictly yields the 1,4-isomer, Ruthenium(II) catalysts—specifically those with pentamethylcyclopentadienyl (Cp*) ligands—are required to force the formation of the 1,5-isomer[5].

Synthesis_Workflow Start Organic Azide + Alkyne CuAAC CuAAC Pathway Catalyst: Cu(I) salts Atmosphere: Ambient Start->CuAAC RuAAC RuAAC Pathway Catalyst: Cp*RuCl(COD) Atmosphere: Strict Argon Start->RuAAC Iso14 1,4-Disubstituted Triazole Yield: >90% CuAAC->Iso14 Iso15 1,5-Disubstituted Triazole Yield: 75-85% RuAAC->Iso15

Caption: Divergent catalytic pathways for the regioselective synthesis of 1,2,3-triazoles.

Protocol 1: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

This protocol is a self-validating system designed to maximize regioselectivity and prevent catalyst degradation.

Causality & Expert Insight: Why use CpRuCl(COD) under strict Argon? The pentamethylcyclopentadienyl (Cp) ligand is critical; its immense steric bulk forces the oxidative coupling of the azide and alkyne into a specific ruthenacycle intermediate, exclusively yielding the 1,5-isomer[4]. Furthermore, the RuAAC reaction is highly sensitive to atmospheric oxygen. Oxygen displaces the cyclooctadiene (COD) ligand, forming an inactive Cp*RuCl(O2) complex, which can crash the reaction yield from quantitative to under 20%[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the vessel with high-purity Argon for 15 minutes.

  • Reagent Loading: Add the organic azide (1.0 equiv, e.g., benzyl azide) and the alkyne (1.05 equiv, e.g., phenylacetylene) to the flask.

  • Solvent Addition: Inject anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration of the substrates.

  • Catalyst Initiation: Quickly add the catalyst, Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (2-5 mol%), against a positive flow of Argon[5].

  • Reaction: Seal the flask and heat the mixture in an oil bath at 45 °C to 60 °C for 4 to 12 hours. Monitor the disappearance of the azide via TLC or LC-MS.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Baseline Comparison)

Causality & Expert Insight: Unlike RuAAC, CuAAC proceeds via a copper-acetylide intermediate. This strictly limits the reaction to terminal alkynes and thermodynamically drives the formation of the 1,4-isomer. Ascorbic acid is used to continuously reduce any oxidized Cu(II) back to the active Cu(I) species, making the reaction robust even in aqueous, oxygenated environments.

Step-by-Step Methodology:

  • Preparation: In a standard round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add Copper(II) sulfate pentahydrate (1-5 mol%) followed by Sodium ascorbate (5-10 mol%). The solution will typically turn yellow/orange, indicating the formation of the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 2 to 6 hours. The product often precipitates directly out of the aqueous mixture.

  • Workup: Dilute with water, filter the precipitate (if solid), or extract with dichloromethane. Wash with brine, dry over anhydrous

    
    , and concentrate to yield the 1,4-disubstituted triazole.
    

Conclusion

While 1,4-disubstituted triazoles remain the workhorse of click chemistry due to the robust nature of CuAAC, the 1,5-disubstituted triazole offers an indispensable tool for advanced SAR optimization. By leveraging RuAAC, medicinal chemists can access a unique cis-amide bioisostere, unlocking new conformational space and enabling the precise tuning of dipole interactions within complex biological targets.

References

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts National Center for Biotechnology Information (PMC)[Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition National Center for Biotechnology Information (PMC)[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews (ACS Publications)[Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity National Center for Biotechnology Information (PMC)[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry IRIS - University of Modena and Reggio Emilia[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the potency of a therapeutic candidate is only half the story. Of equal, if not greater, importance is its selectivity – the ability to interact with its intended target while minimally affecting other related proteins.[1] This guide provides a comprehensive framework for evaluating the enzyme selectivity of a novel compound, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. We will delve into the rationale behind experimental design, present detailed protocols for biochemical assays, and interpret the resulting data to build a clear selectivity profile.

For the purpose of this illustrative guide, we will hypothesize that 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide has been identified as a potential inhibitor of Adenosine Deaminase (ADA) . ADA is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[2][3] Its dysregulation is implicated in various pathological conditions, making it a compelling therapeutic target.[4]

The Imperative of Selectivity Profiling

A non-selective drug candidate can interact with multiple unintended targets, leading to off-target effects and potential toxicity.[1] Therefore, early and rigorous assessment of selectivity is paramount to de-risk a drug discovery program and prioritize compounds with the most promising therapeutic window.[5][6] This guide will focus on a panel of enzymes functionally related to our hypothetical primary target, ADA, to construct a meaningful selectivity profile.

Our chosen panel of related enzymes for this study includes:

  • Adenosine Deaminase 2 (ADA2): An isoform of ADA, primarily found in monocytes and macrophages, with distinct physiological roles.[4]

  • Purine Nucleoside Phosphorylase (PNP): Another key enzyme in the purine salvage pathway, responsible for the phosphorolysis of inosine and guanosine.

  • Adenosine Kinase (ADK): An enzyme that salvages adenosine by phosphorylating it to adenosine monophosphate (AMP).[2]

  • Guanine Deaminase (GDA): An enzyme that catalyzes the deamination of guanine to xanthine.

The rationale for selecting these enzymes is their involvement in the same or related metabolic pathways as ADA. Cross-reactivity with these enzymes could lead to unintended disruption of purine metabolism.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the overall workflow for assessing the selectivity of our compound of interest.

G cluster_0 Phase 1: Primary Target Assay cluster_1 Phase 2: Related Enzyme Assays cluster_2 Phase 3: Data Analysis A Determine IC50 of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide against Adenosine Deaminase (ADA) B Determine IC50 against Adenosine Deaminase 2 (ADA2) A->B Proceed if potent C Determine IC50 against Purine Nucleoside Phosphorylase (PNP) A->C Proceed if potent D Determine IC50 against Adenosine Kinase (ADK) A->D Proceed if potent E Determine IC50 against Guanine Deaminase (GDA) A->E Proceed if potent F Calculate Selectivity Index (SI) for each related enzyme B->F C->F D->F E->F G Generate Selectivity Profile Plot F->G

Caption: Workflow for evaluating enzyme selectivity.

Detailed Experimental Protocol: Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide against ADA. The assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Human recombinant Adenosine Deaminase (ADA)

  • Adenosine (substrate)

  • 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 50 mM Phosphate Buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide in DMSO. Create a series of dilutions in 50 mM phosphate buffer (pH 7.5) to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 160 µL of 50 mM phosphate buffer (pH 7.5)

    • 20 µL of the test compound dilution (or buffer for control wells)

    • 10 µL of ADA solution (final concentration of 0.05 U/mL)

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes to allow the compound to interact with the enzyme.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of adenosine solution (final concentration of 50 µM).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 265 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Note: Similar spectrophotometric or fluorescence-based assays should be developed and optimized for each of the related enzymes (ADA2, PNP, ADK, and GDA), using their respective substrates and monitoring the appropriate product formation or substrate depletion.

Data Presentation and Interpretation

The inhibitory activities of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide against the panel of enzymes are summarized in the table below. The data presented here is hypothetical for illustrative purposes.

EnzymeIC₅₀ (µM)Selectivity Index (SI)
Adenosine Deaminase (ADA) 0.5 -
Adenosine Deaminase 2 (ADA2)2550
Purine Nucleoside Phosphorylase (PNP)>100>200
Adenosine Kinase (ADK)75150
Guanine Deaminase (GDA)>100>200

Selectivity Index (SI) is calculated as the ratio of the IC₅₀ of the related enzyme to the IC₅₀ of the primary target enzyme (SI = IC₅₀ (related enzyme) / IC₅₀ (primary target)). A higher SI value indicates greater selectivity for the primary target.

The following diagram provides a visual representation of the selectivity profile.

G cluster_0 Selectivity Profile of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide cluster_1 IC50 (µM) ADA ADA ADA2 ADA2 PNP PNP ADK ADK GDA GDA 0.1->1 1->10 10->100

Caption: Hypothetical selectivity profile.

Discussion and Future Directions

Based on our hypothetical data, 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide demonstrates promising selectivity for ADA over the other tested enzymes. The compound is 50-fold more potent against ADA compared to its isoform, ADA2, and shows significantly weaker or no activity against other key enzymes in the purine salvage pathway. This level of selectivity is a favorable characteristic for a potential drug candidate, as it suggests a lower likelihood of off-target effects related to the modulation of these other enzymes.

The observed selectivity can be attributed to subtle differences in the active site architecture of these enzymes. Future work should focus on co-crystallization of the compound with ADA to elucidate the specific molecular interactions driving this selectivity. Further profiling against a broader panel of enzymes, including other deaminases and nucleoside-binding proteins, would provide a more comprehensive understanding of its off-target profile.[8]

Conclusion

This guide has outlined a systematic approach to evaluating the selectivity of a novel enzyme inhibitor, using 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide as a case study with a hypothesized target. By combining rigorous biochemical assays with careful data analysis, researchers can build a robust selectivity profile that is essential for making informed decisions in the drug discovery process. The principles and methodologies described herein are broadly applicable to the characterization of other enzyme inhibitors and serve as a foundational component of preclinical drug development.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
  • Adibekian, A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters, 8(2), 220-224. Available from: [Link]

  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), E12257-E12266. Available from: [Link]

  • Arvin, D. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Lambda Geeks.
  • Xie, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2423-2429. Available from: [Link]

  • Cravatt, B. F., & Wright, A. T. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 371-397. Available from: [Link]

  • Supernat, A., et al. (2021). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. International Journal of Molecular Sciences, 22(16), 8801. Available from: [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Wikipedia. (n.d.). Adenosine deaminase. Available from: [Link]

  • Antonioli, L., et al. (2020). Adenosine Deaminase. Encyclopedia. Available from: [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

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"in silico docking studies of 1,2,3-triazole-4-carboxamides with target proteins"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Silico Docking Studies of 1,2,3-Triazole-4-Carboxamides with Target Proteins

For researchers and scientists in drug development, the 1,2,3-triazole scaffold is a cornerstone of medicinal chemistry. Its derivatives, particularly 1,2,3-triazole-4-carboxamides, are of significant interest due to their synthetic accessibility and their role as a bioisostere for various functional groups, leading to a wide spectrum of biological activities.[1][2] These compounds have emerged as promising candidates for developing novel therapeutics against cancer, microbial infections, and other diseases.[2][3] This guide provides a comparative analysis of their performance in in silico molecular docking studies against various protein targets, supported by experimental data and detailed protocols to ensure scientific integrity.

The power of in silico molecular docking lies in its ability to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein.[3][4] This computational technique is indispensable for rational drug design, allowing for the rapid screening of virtual libraries, elucidation of structure-activity relationships (SAR), and optimization of lead compounds before committing to costly and time-consuming synthesis and in vitro testing.[5]

Comparative Docking Performance: A Tale of Two Target Classes

The versatility of the 1,2,3-triazole-4-carboxamide core is evident in its ability to interact with a diverse range of protein targets. Below, we compare its docking performance against two major classes of therapeutic targets: oncological and other modulatory proteins.

Anticancer Protein Targets

The fight against cancer has been a major focus for the application of these derivatives. Their potential to inhibit key proteins in cancer progression pathways, such as kinases and cell cycle regulators, has been extensively studied. Recent reports highlight their inhibitory effects on targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and Topoisomerase.[1][6][7]

The selection of these targets is causal. For instance, EGFR is a well-validated target in various cancers, and its inhibition can halt uncontrolled cell proliferation.[1] Similarly, CDK4 is a key regulator of the cell cycle, and its inhibition can induce cell cycle arrest.[8] Docking studies are crucial to understand how the carboxamide moiety and substitutions on the triazole ring can be tailored to fit into the specific ATP-binding pockets of these kinases.

Table 1: Comparative Docking Performance of 1,2,3-Triazole-4-Carboxamides Against Anticancer Targets

Compound SeriesTarget Protein (PDB ID)Docking Score Range (kcal/mol)Key Interacting Residues (Example)Reference Standard / ComparatorReference
Substituted 1,2,3-triazole carboxamides (5a-5n)EGFR (6LUD)-3.04 to -4.93Met793, Leu718, Val726, Ala743Osimertinib[1][9]
Substituted 1,2,3-triazole carboxamides (5a-5n)CDK4-Cyclin D3 (7SJ3)-4.02 to -6.03Val96, Ile12, His95, Asp99Abemaciclib[1][9]
Tris-triazole tricarboxamides (8i)EGFRNot specified (IC50 = 4.05 µM)Not specifiedNot specified[7]
Tris-triazole tricarboxamides (8i)VEGFR-2Not specified (IC50 = 1.79 µM)Not specifiedNot specified[7]
Triazole-linked mansonone E analoguesTopoisomerase IIα (1ZXM)Not specifiedNot specifiedEtoposide

Note: Direct comparison of docking scores between different studies should be done with caution, as variations in software, force fields, and scoring functions can influence the results.[10]

Other Therapeutic Protein Targets

Beyond oncology, 1,2,3-triazole-4-carboxamides have been investigated as modulators of other key proteins, such as the Pregnane X Receptor (PXR). PXR is a critical regulator of drug metabolism, and its activation by many drugs can lead to adverse drug-drug interactions.[11][12] Therefore, developing potent PXR antagonists is of significant therapeutic value. The structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of some of the most potent and selective PXR inverse agonists and antagonists known to date.[11][12]

Table 2: Comparative Docking Performance of 1,2,3-Triazole-4-Carboxamides Against Other Targets

Compound SeriesTarget Protein (PDB ID)Binding Affinity (IC50)Activity TypeKey Structural FeaturesReference
1H-1,2,3-triazole-4-carboxamides (Compound 85)Pregnane X Receptor (PXR)Low nanomolarInverse Agonist / AntagonistOptimized substitutions at R2 and R3 positions[11][12]
1H-1,2,3-triazole-4-carboxamides (Compound 89)Pregnane X Receptor (PXR)Low nanomolarPure AntagonistClose analog of compound 85[11][12]
Benzooxapine-1,2,3-triazole hybridsS. aureus DNA Gyrase B-7.9 to -9.8 kcal/mol (Docking Score)AntimicrobialChalcone and Benzooxapine moieties[3]
Benzooxapine-1,2,3-triazole hybridsC. albicans 14α-demethylase-8.5 to -10.5 kcal/mol (Docking Score)AntifungalChalcone and Benzooxapine moieties[3]

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, a robust and well-defined protocol is essential. The following section details a generalized, step-by-step methodology for conducting in silico docking studies, explaining the causality behind each procedural choice.

Diagram: In Silico Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Identification & Retrieval - Select protein of interest - Download 3D structure from PDB (e.g., 6LUD) Protein_Prep Protein Preparation - Remove water, ions, co-ligands - Add polar hydrogens - Assign charges (Gasteiger) - Energy minimization (to resolve clashes) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation - Draw 2D or get SMILES - Convert to 3D structure - Assign charges - Energy minimization (e.g., MMFF94) Target_Selection->Ligand_Prep Grid_Generation Grid Box Generation - Define the active site coordinates - Enclose the binding pocket Protein_Prep->Grid_Generation Docking_Run Docking Execution - Select docking algorithm (e.g., Lamarckian Genetic Algorithm) - Run simulation to generate poses Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Pose Analysis & Scoring - Rank poses by binding energy/score - Cluster similar poses Docking_Run->Pose_Analysis Interaction_Analysis Binding Interaction Analysis - Visualize best-ranked pose - Identify key interactions (H-bonds, hydrophobic, etc.) - Measure distances Pose_Analysis->Interaction_Analysis Redocking Redocking Interaction_Analysis->Redocking

Caption: A standardized workflow for molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation:

    • Objective: To prepare the protein crystal structure for docking by correcting for missing atoms and removing irrelevant molecules.

    • Protocol:

      • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

      • Remove all non-essential molecules, including water, ions, and the co-crystallized ligand. The removal of water is critical as crystallographic water molecules may not be present in the physiological binding state and can interfere with ligand docking.

      • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds and for the correct calculation of electrostatic interactions.

      • Assign partial atomic charges (e.g., Gasteiger charges) to all atoms. This step is fundamental for the scoring function to accurately calculate electrostatic energy terms.

      • Perform an energy minimization of the protein structure using a force field (e.g., AMBER, CHARMM) to relieve any steric strain or clashes that may exist in the raw crystal structure.[10]

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the 1,2,3-triazole-4-carboxamide ligand.

    • Protocol:

      • Generate the 2D structure of the triazole derivative using chemical drawing software.

      • Convert the 2D structure into a 3D model.

      • Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures that the starting conformation of the ligand is energetically favorable and not in a strained, high-energy state.[13]

      • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • Objective: To predict the optimal binding pose of the ligand within the protein's active site and estimate its binding affinity.

    • Protocol:

      • Grid Generation: Define a grid box that encompasses the entire binding site of the protein. The active site is typically identified from the position of the co-crystallized ligand in the original PDB file or from published literature.[10] The grid pre-calculates the interaction energies for different atom types, which significantly speeds up the subsequent docking calculations.

      • Execution: Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the simulation.[4][14] These programs use algorithms, such as a Lamarckian Genetic Algorithm, to explore a wide range of ligand conformations and orientations within the active site.[10]

      • Scoring: The program generates multiple possible binding poses, each with a corresponding docking score or binding energy. This score is calculated by a scoring function that estimates the free energy of binding, with more negative values typically indicating a more favorable interaction.[10]

  • Post-Docking Analysis and Validation:

    • Objective: To analyze the results, identify the most likely binding mode, and validate the docking protocol.

    • Protocol:

      • Pose Analysis: Analyze the top-ranked poses. The best pose is usually the one with the lowest binding energy in the most populated cluster of conformations.

      • Interaction Visualization: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and pi-stacking, and measure the distances to confirm their favorability.

      • Protocol Validation (Self-Validation): A crucial step for trustworthiness is to perform a re-docking experiment. The original co-crystallized ligand (removed in Step 1) is docked back into the protein's active site using the exact same protocol. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.

Diagram: Ligand-Protein Interaction Model

Ligand_Protein_Interaction cluster_protein Protein Active Site cluster_ligand 1,2,3-Triazole-4-Carboxamide RES1 Tyr228 RES2 Val294 RES3 Asp320 RES4 Phe350 LIGAND Triazole Core LIGAND->RES1 π-π Stacking CARBOX Carboxamide CARBOX->RES3 H-Bond (2.1 Å) R1 R1 Group R1->RES2 Hydrophobic R1->RES4 Hydrophobic

Caption: Conceptual model of key ligand-protein interactions.

Conclusion and Future Perspectives

In silico docking studies consistently demonstrate that 1,2,3-triazole-4-carboxamides are a privileged scaffold capable of forming specific and high-affinity interactions with a wide array of therapeutically relevant proteins. The comparative data reveals that subtle modifications to the substituents on the triazole ring and carboxamide group can significantly alter binding affinity and target selectivity, a key insight for medicinal chemists. The robust, self-validating workflow presented here provides a reliable framework for future investigations, ensuring that computational predictions are both accurate and reproducible. As computational power increases and scoring functions become more sophisticated, the integration of molecular dynamics simulations and free energy calculations will further enhance the predictive power of these studies, accelerating the journey of novel 1,2,3-triazole-4-carboxamide derivatives from computer screen to clinical candidates.

References

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • El-fakharany, E. M., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(11), 105228.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Retrieved from [Link]

  • Poczta, W., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6034.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
  • Mona, Y., et al. (2020). Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. Bioorganic Chemistry, 97, 103657.
  • ResearchGate. (n.d.). 1,2,3-Triazole-4-carboximidamide derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Molecular Docking of Novel Triazoles Against Pathogens. Retrieved from [Link]

  • Dergipark. (n.d.). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. Retrieved from [Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

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Safety Operating Guide

5-(methylthio)-1H-1,2,3-triazole-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

As laboratory safety and environmental compliance become increasingly stringent, standardizing the disposal of complex heterocyclic compounds is critical for operational integrity. This guide provides drug development professionals and research scientists with a definitive, self-validating protocol for the safe handling, segregation, and disposal of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality behind its reactivity and environmental persistence.

  • 1,2,3-Triazole Core: This nitrogen-rich heterocycle contains three adjacent nitrogen atoms. While 1,2,3-triazoles are thermodynamically more stable than their 1,2,4-triazole or tetrazole counterparts, they still harbor significant chemical energy. Under extreme heat or when mixed with strong oxidizers, they can decompose exothermically, releasing nitrogen gas (N₂) and nitrogen oxides (NOx). This dictates that chemical neutralization is ineffective; controlled thermal destruction is required.

  • Methylthio Group (-SCH₃): The presence of a thioether linkage introduces a severe environmental hazard. If improperly disposed of in landfills or drains, thioethers can be highly toxic to aquatic life. Furthermore, upon combustion, this group yields sulfur oxides (SOx), which are potent respiratory hazards and environmental pollutants.

  • Carboxamide Group (-CONH₂): This moiety acts as both a hydrogen bond donor and acceptor, typically rendering the pure compound a stable, crystalline solid at room temperature. The primary physical hazard during handling is the generation of inhalable dust.

Regulatory Classification & Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are classified by specific lists (F, K, P, U) or by characteristic properties[1]. Because 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide is not explicitly listed on the P-list (acutely toxic) or U-list (toxic)[2], it must be evaluated for characteristic hazards at the point of generation.

If the compound is dissolved in a flammable solvent (e.g., methanol, flash point < 60°C), the resulting mixture is classified as a D001 (Ignitable) characteristic waste[2]. Regardless of the solvent, the compound's structural toxicity profile mandates that it be managed as a toxic organic waste. Furthermore, the OSHA Hazard Communication Standard (29 CFR 1910.1200) strictly requires that all downstream laboratory personnel are informed of these specific hazards via clear container labeling and accessible Safety Data Sheets (SDS)[3][4].

Operational Disposal Protocols

The National Research Council’s Prudent Practices in the Laboratory emphasizes that a robust waste management system relies on strict segregation to prevent incompatible chemical reactions[5][6]. The following protocols are designed as self-validating workflows.

Protocol A: Solid Waste Management (Powders and Contaminated Consumables)
  • Containment: Collect all solid waste, including the pure compound, contaminated weighing paper, and disposable spatulas, in a chemically compatible High-Density Polyethylene (HDPE) or amber glass wide-mouth container.

  • Validation: Visually inspect the container seal. Ensure no residual powder is on the exterior threads before capping to prevent friction-induced degradation.

  • Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Waste - Toxic Solid Organic (Contains Triazole/Thioether derivatives)."

  • Routing: Store in a dry, well-ventilated secondary containment tray, strictly isolated from strong oxidizers (e.g., nitrates, peroxides). Route for high-temperature incineration.

Protocol B: Liquid Waste Management (Solutions and Effluents)
  • Segregation: Determine the solvent carrier. Solutions in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must go to Non-Halogenated waste. Solutions in Dichloromethane (DCM) or Chloroform must go to Halogenated waste.

  • Validation (The pH Check): Before bulking the solution into a larger waste carboy, test a 1 mL aliquot with universal indicator paper. The pH must be between 5.0 and 9.0. Causality: Bulking highly acidic or basic solutions into a mixed organic waste carboy can trigger violent exothermic reactions or the evolution of toxic gas. If the pH is outside this range, neutralize the aliquot carefully before proceeding.

  • Transfer: Use a grounded funnel to transfer the liquid to prevent static discharge, especially if handling a D001 ignitable mixture.

Protocol C: Immediate Spill Response
  • Isolation: Evacuate the immediate 5-foot radius.

  • PPE: Don nitrile gloves, safety goggles, and an N95 particulate respirator to prevent inhalation of carboxamide-laced dust.

  • Containment: Do not dry sweep, as this aerosolizes the triazole powder. Cover the spill with a damp absorbent pad or inert vermiculite.

  • Validation: After collecting the bulk material into a hazardous waste bag, wipe the surface with an ethanol-dampened cloth. Verify decontamination by ensuring no visible white residue remains on the final wipe.

Waste Stream Compatibility & Quantitative Limits

To ensure safe storage prior to collection by an EPA-approved disposal vendor, adhere to the quantitative limits outlined in the table below.

Waste Stream TypeMaximum Safe ConcentrationAcceptable pH RangeIncompatible Chemical ClassesFinal Disposal Routing
Solid Waste (Pure) 100%N/AStrong Oxidizers, AcidsHigh-Temp Incineration
Non-Halogenated Liquid < 500 mM5.0 - 9.0Concentrated Acids/BasesHigh-Temp Incineration
Halogenated Liquid < 500 mM5.0 - 9.0Alkali Metals, HydridesHigh-Temp Incineration
Aqueous Wash Waste < 10 mM6.0 - 8.0Heavy Metal SaltsSpecialized Aqueous Treatment

Visualizing the Disposal Workflows

Proper segregation is the first line of defense in laboratory safety. The decision matrix below outlines the exact routing for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide based on its physical state.

WasteSegregation Start Generate 5-(methylthio)-1H- 1,2,3-triazole-4-carboxamide Waste CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solution) CheckState->Liquid SolidContainer Seal in Compatible HDPE/Glass Container Solid->SolidContainer LiquidCheck Aqueous or Organic? Liquid->LiquidCheck Incineration High-Temperature Incineration (EPA Approved Facility) SolidContainer->Incineration Organic Halogenated or Non-Halogenated? LiquidCheck->Organic Organic Solvent NonHalo Non-Halogenated Organic Waste Organic->NonHalo Halo Halogenated Organic Waste (If dissolved in DCM/CHCl3) Organic->Halo NonHalo->Incineration Halo->Incineration

Decision matrix for the segregation and disposal of triazole-derivative laboratory waste.

Because of the methylthio and triazole groups, standard landfilling is prohibited. The compound must undergo high-temperature incineration (>1000°C) at a permitted facility. The diagram below illustrates why standard combustion is insufficient and how specialized alkaline scrubbers are required to neutralize the resulting environmental pollutants.

ThermalDegradation Compound 5-(methylthio)-1H-1,2,3- triazole-4-carboxamide Furnace Furnace Compound->Furnace Oxidation Gases Combustion Byproducts CO2, H2O, N2, NOx, SOx Furnace->Gases Scrubber Alkaline Scrubber System (Neutralizes SOx / NOx) Gases->Scrubber Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust

High-temperature incineration pathway detailing the neutralization of SOx and NOx byproducts.

References

  • Hazardous Waste Listings (40 CFR Part 261) | U.S. Environmental Protection Agency (EPA) |[Link]

  • Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) | Occupational Safety and Health Administration (OSHA) |[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies Press |[Link]

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Comprehensive Safety and Handling Guide for 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from data on structurally analogous chemicals, including triazoles, thioethers, and carboxamides. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any work.

Hazard Analysis: Understanding the Risks

Assumed Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.

PPE Category Minimum Requirement Recommended Specifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene Gloves: These materials provide good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[3][4] For prolonged or high-exposure tasks, consider double-gloving.
Eye Protection Safety glasses with side shieldsChemical Safety Goggles: For tasks involving potential splashes or the generation of dust, chemical safety goggles offer a more complete seal around the eyes.[3][4] A face shield may be necessary when handling larger quantities or when there is a significant splash risk.[4][5]
Skin and Body Protection Laboratory coatFully-Buttoned Laboratory Coat: A lab coat protects the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Not generally required with adequate ventilationNIOSH-Approved Respirator: If working outside a certified chemical fume hood, with heated materials, or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is vital for minimizing exposure and ensuring a safe working environment.

Preparation
  • Designated Work Area: All work with 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Before handling the compound, ensure all necessary equipment, such as spatulas, weighing paper, and waste containers, are within easy reach inside the fume hood.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling and Use
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[6]

  • Portioning: When weighing or transferring the compound, use techniques that minimize the potential for spills and aerosolization.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Carefully Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose as Hazardous Waste clean2->clean3 end end clean3->end Remove PPE & Wash Hands

Caption: Workflow for handling 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide, including weighing paper, pipette tips, and contaminated gloves, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.[7]

  • Disposal: All waste must be disposed of through a licensed and certified hazardous waste disposal company.[3] Provide the disposal company with all available information on the compound to ensure proper handling and disposal in accordance with local, state, and federal regulations.[3]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention and show the safety data information for a structurally similar compound to the medical professional.

This guide is intended to provide a framework for the safe handling of 5-(methylthio)-1H-1,2,3-triazole-4-carboxamide. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any work begins.

References

  • Navigating the Safe Disposal of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Procedural Guide - Benchchem.
  • Personal protective equipment for handling 2-Decylthiophene - Benchchem.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet - Watson International.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals.

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